(4-Boc-piperazin-1-yl)-oxo-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXPLRYCUOGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590456 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788153-44-6 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 788153-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Boc-piperazin-1-yl)-oxo-acetic acid structure and properties
An In-depth Technical Guide: (4-Boc-piperazin-1-yl)-oxo-acetic Acid
Topic: this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a strategically designed bifunctional molecule, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperazine core, prized as a "privileged scaffold" in numerous therapeutic agents, with two distinct and orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid activated by an adjacent ketone. This configuration provides chemists with exceptional synthetic flexibility, enabling sequential and controlled elaboration of complex molecular architectures. This guide offers a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic approach, analytical characterization, and its critical applications in drug discovery. We will explore the causality behind its utility as a versatile linker and scaffold, supported by detailed protocols and safety information essential for laboratory professionals.
Molecular Overview and Physicochemical Properties
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms can be functionalized to modulate potency and selectivity, improve aqueous solubility, and fine-tune pharmacokinetic properties.[1] This scaffold is a key component in drugs targeting the central nervous system (CNS), infectious diseases, and cancer, making its derivatives, like this compound, highly valuable starting materials.[2][3][4]
Structure and Nomenclature of this compound
The formal IUPAC name for this compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid.[5] It is identified by the CAS Number 788153-44-6 .[5] Its structure is defined by three key components:
-
The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, providing the fundamental framework.
-
The Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the N4 nitrogen. This acid-labile protecting group renders the N4 amine unreactive, allowing for selective chemistry to be performed at other sites. Its removal under acidic conditions cleanly reveals a secondary amine for subsequent functionalization.
-
The Glyoxyloyl Moiety: An oxo-acetic acid group attached to the N1 nitrogen. The carboxylic acid provides a handle for amide bond formation, while the adjacent α-keto group enhances its reactivity and influences the conformation of the molecule.
This orthogonal arrangement of a protected amine and a reactive carboxylic acid makes it a premier bifunctional building block for combinatorial chemistry and fragment-based drug discovery.
Experimental Protocol: Synthesis
Causality: This protocol is designed for high yield and purity. The use of triethylamine in Step 1 neutralizes the HCl byproduct of the acylation, preventing the formation of the N-Boc-piperazine hydrochloride salt which would be unreactive. The switch to a stronger base (LiOH) in Step 2 ensures complete and rapid hydrolysis of the ethyl ester.
Materials:
-
1-Boc-piperazine
-
Ethyl oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C (ice bath), add ethyl oxalyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetate can be carried forward without further purification.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester intermediate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 1-3 hours until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and acidify to pH ~2-3 with 1N HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary. The purity should be assessed by HPLC and confirmed by spectroscopic methods.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in research and development. The following spectral characteristics are predicted based on the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | δ ~1.45 (s, 9H, -C(CH₃)₃)δ ~3.40-3.80 (m, 8H, piperazine ring protons)δ ~10-12 (br s, 1H, -COOH) |
| ¹³C NMR | δ ~28.5 (Boc methyls)δ ~40-45 (piperazine carbons)δ ~80.5 (Boc quaternary carbon)δ ~154.5 (Boc carbonyl)δ ~160.0 (amide carbonyl)δ ~162.0 (acid carbonyl) |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch)~2975 (C-H stretch)~1740 (C=O stretch, acid)~1690 (C=O stretch, Boc)~1645 (C=O stretch, amide) |
| Mass Spec (ESI+) | Predicted m/z: 259.1288 [M+H]⁺, 281.1107 [M+Na]⁺ |
Applications in Drug Discovery and Development
The Bifunctional Linker Paradigm
The primary value of this compound lies in its bifunctional nature. The carboxylic acid can be readily activated (e.g., with HATU or EDC) to form a stable amide bond with a primary or secondary amine of a target molecule or a solid-phase resin. Subsequently, the Boc group can be removed under mild acidic conditions (e.g., TFA in DCM) to unmask the N4 amine, which is then available for a second, distinct chemical transformation, such as reductive amination, acylation, or sulfonylation. [1]This orthogonal reactivity is the cornerstone of its utility in building complex molecules in a controlled, stepwise manner.
Key Therapeutic Areas
-
HIV Inhibitors: The piperazine core is central to a class of HIV-1 attachment inhibitors. This building block can be used to synthesize analogs where the carboxylic acid couples to an azaindole core, and the deprotected amine is functionalized to optimize binding and pharmacokinetic properties. [3]* Kinase Inhibitors: In oncology, many kinase inhibitors utilize a piperazine moiety to interact with the solvent-exposed region of the ATP-binding pocket. This compound serves as a scaffold to append recognition elements for both the hinge region and the outer domains of the kinase. [2]* CNS Agents: The ability of the piperazine ring to improve blood-brain barrier penetration makes it a valuable scaffold for CNS drug discovery. This compound provides a reliable starting point for creating libraries of compounds to screen for activity against various CNS targets. [2]
Safety, Handling, and Storage
Hazard Identification
While specific GHS data for CAS 788153-44-6 is not widely published, data from closely related piperazine carboxylic acid derivatives provide a strong basis for hazard assessment. [6][7][8]
| Hazard Class | GHS Statement | Pictogram |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Safe Handling Protocols
Adherence to standard laboratory safety protocols is mandatory. [8][9]* Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [10]* Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]* First Aid:
- If on skin: Wash with plenty of soap and water. [10] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [10]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7][9]For long-term stability, storage at 2-8°C is recommended. [12]* Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-packaged, orthogonally protected, bifunctional nature allows for the efficient and controlled synthesis of complex, high-value molecules. For researchers in drug discovery, it provides a reliable and versatile scaffold to generate novel chemical entities with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory and accelerating the development of next-generation therapeutics.
References
-
PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]
-
BuyersGuideChem. 4-N-Boc-2-Oxo-piperazine | 76003-29-7. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
PubChem. Piperazin-1-yl-acetic acid. [Link]
-
IUCr Journals. Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). [Link]
-
PubChemLite. Oxo-piperazin-1-yl-acetic acid (C6H10N2O3). [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
ResearchGate. Applications of piperazine scaffold in drug design. [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
SpectraBase. 1-Boc-piperazine - Optional[ATR-IR] - Spectrum. [Link]
-
PubChemLite. 1-fmoc-4-boc-piperazine-2-acetic acid (C26H30N2O6). [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 10. fishersci.es [fishersci.es]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 4-N-Boc-2-oxo-piperazine-1-acetic acid,549506-47-0-Amadis Chemical [amadischem.com]
The Strategic Utility of (4-Boc-piperazin-1-yl)-oxo-acetic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Boc-piperazin-1-yl)-oxo-acetic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a conformationally constrained piperazinone core with a versatile carboxylic acid handle and a strategically placed Boc-protecting group, offer chemists a powerful tool for navigating complex synthetic challenges and optimizing drug-like properties. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable intermediate, with a focus on its role in the development of novel therapeutics targeting a range of challenging diseases. Through an examination of specific case studies and detailed experimental protocols, we will illuminate the causal relationships between the incorporation of this scaffold and the desired pharmacological outcomes, offering field-proven insights for researchers at the forefront of drug discovery.
Physicochemical Properties and Strategic Advantages
This compound, also known as 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, possesses a unique combination of structural motifs that render it highly valuable in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Off-white to white crystalline powder | [2] |
| Melting Point | 160.0°C to 163.0°C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, Methanol) | [3] |
The strategic advantages of employing this building block are multi-fold:
-
Conformational Rigidity: The piperazinone ring introduces a degree of conformational constraint, which can be crucial for optimizing binding affinity to a biological target by reducing the entropic penalty of binding.
-
Scaffold for 3D Diversity: The piperazinone core serves as a versatile scaffold from which substituents can be projected in well-defined three-dimensional space, facilitating the exploration of structure-activity relationships (SAR).
-
Improved Physicochemical Properties: The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, often employed to enhance aqueous solubility, permeability, and overall pharmacokinetic profiles of drug candidates.[4] The two nitrogen atoms can act as hydrogen bond acceptors, improving interactions with biological targets and water molecules.[5]
-
Versatile Synthetic Handle: The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, enabling the facile linkage of the piperazinone core to other molecular fragments.
-
Orthogonal Protection: The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, providing a clear and controlled synthetic strategy.
Synthesis of this compound
The reliable and scalable synthesis of this key building block is essential for its widespread application. A common synthetic route involves the reaction of N-Boc-piperazine with an appropriate C2-electrophile followed by oxidation, or the alkylation of a pre-formed piperazinone. A representative synthesis is outlined below:
Caption: Synthetic overview for this compound.
A detailed, two-step procedure starting from readily available N-Boc-piperazine provides an efficient route to the desired product.[3]
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
To a solution of N-Boc-piperazine (1.0 eq) and a suitable base such as triethylamine or potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is added ethyl bromoacetate (1.1 eq) dropwise at room temperature. The reaction mixture is stirred at ambient temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate ester, which can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
The crude or purified ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and water. A base, such as lithium hydroxide or sodium hydroxide (2-4 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.
Core Application: Amide Bond Formation
The primary utility of this compound lies in its role as a carboxylic acid component in amide bond formation. This reaction is fundamental to the construction of a vast array of complex molecules, including peptides, peptidomimetics, and small molecule inhibitors.
Caption: General workflow for amide bond formation.
Standard Amide Coupling Protocols
The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product. Below are two commonly employed, self-validating protocols.
Protocol 1: EDC/HOBt Mediated Coupling [6][7]
This method is a workhorse in medicinal chemistry due to its cost-effectiveness and broad applicability.
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Coupling Reagent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when rapid reaction times are desired.
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Applications in Drug Discovery
The this compound scaffold is instrumental in the synthesis of a diverse range of therapeutic agents.
Kinase Inhibitors
The piperazine moiety is a common feature in many approved kinase inhibitors.[2] It often serves as a linker to orient key pharmacophores within the ATP-binding pocket of the kinase. The constrained nature of the piperazinone ring can enhance binding affinity and selectivity. For instance, in the development of novel PI3Kγ inhibitors for inflammatory diseases, related benzo[2][8]oxazin-3-ones have shown significant promise. The synthesis of such compounds often involves the coupling of a heterocyclic carboxylic acid with a piperazine-containing fragment.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. The structure-activity relationship (SAR) of many PARP inhibitors, such as Olaparib, reveals the importance of a piperazine-containing side chain for activity and oral bioavailability.[5] While direct synthesis of Olaparib does not use the title compound, the synthesis of novel analogs often involves the coupling of a phthalazinone carboxylic acid intermediate with various piperazine derivatives to explore the SAR of the terminal group.[5][9] The use of this compound allows for the introduction of a polar, yet conformationally restricted, terminus.
Caption: Strategy for novel PARP inhibitor synthesis.
GPCR Modulators
G protein-coupled receptors (GPCRs) are a major class of drug targets.[10][11] Piperazine derivatives are frequently found in GPCR-targeting drugs, particularly those acting on the central nervous system (CNS), such as serotonin and dopamine receptor modulators.[8] The piperazine scaffold can be crucial for achieving the desired receptor subtype selectivity and pharmacokinetic properties for brain penetration. The synthesis of novel GPCR modulators often involves the coupling of this compound with various aromatic and heteroaromatic amines to generate libraries of compounds for screening.[12]
Conclusion
This compound is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a conformationally constrained core, a versatile synthetic handle, and an orthogonal protecting group provides medicinal chemists with a reliable and efficient tool for the synthesis of complex, biologically active molecules. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their quest for novel and effective therapeutics. The continued exploration of derivatives of this scaffold promises to yield new generations of kinase inhibitors, PARP inhibitors, GPCR modulators, and other important classes of drugs.
References
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available from: [Link]
-
Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available from: [Link]
-
1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Available from: [Link]
-
Progress in Structure Based Drug Design for G Protein-Coupled Receptors | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... ResearchGate. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
-
Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. PubMed. Available from: [Link]
-
Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. NIH. Available from: [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem. Available from: [Link]
-
Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. Available from: [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
-
Design and synthesis of phenethyl benzo[2][8]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. PubMed. Available from: [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available from: [Link]
Sources
- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 12. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Boc-piperazin-1-yl)-oxo-acetic acid CAS number 788153-44-6
An In-depth Technical Guide to (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS 788153-44-6): A Versatile Linker for Advanced Drug Discovery
Executive Summary
This compound, registered under CAS number 788153-44-6, is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure uniquely combines a piperazine ring, protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group, and an oxo-acetic acid moiety. This arrangement provides two distinct points for chemical modification: a nucleophilic secondary amine (after deprotection) and an electrophilic carboxylic acid. These features make it an invaluable building block, particularly as a linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization data, and a discussion of its strategic applications for researchers and drug development professionals.
Core Compound Analysis: Identity and Physicochemical Profile
Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic workflow. The molecule's stability, solubility, and reactive sites dictate the choice of reaction conditions and purification strategies.
Chemical Identity and Properties
This compound, also known as 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid, possesses a well-defined set of properties that are summarized below.[1]
| Property | Value | Source |
| CAS Number | 788153-44-6 | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid | [1] |
| Synonyms | This compound, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid | [1] |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | N/A |
Structural Features and Strategic Importance
The utility of this compound stems directly from its molecular architecture. The key functional groups are strategically positioned to allow for sequential and orthogonal chemical modifications, a cornerstone of modern complex molecule synthesis.
Caption: Key functional domains of this compound.
-
Boc Protecting Group: This group renders the N-1 nitrogen of the piperazine unreactive, preventing self-reaction or undesired side reactions. Its key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid), allowing for controlled deprotection to reveal a secondary amine ready for subsequent functionalization.
-
Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, often used to improve aqueous solubility and pharmacokinetic properties.[4][5] It provides a rigid, well-defined conformational constraint between the two functional ends of the molecule.[]
-
Carboxylic Acid: This functional group is the primary handle for coupling reactions, most commonly forming amide bonds with amines. This reaction is robust, high-yielding, and central to the construction of peptides, PROTACs, and other complex molecular architectures.
Synthesis, Purification, and Characterization
A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical and field-proven approach for synthesizing the title compound involves the acylation of mono-Boc-protected piperazine.
Retrosynthetic Analysis and Strategy
The causality behind the chosen synthetic route is based on efficiency and the commercial availability of starting materials. The carbon-nitrogen bond between the piperazine and the oxo-acetyl group is the most logical disconnection point. This leads back to tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and an oxalyl moiety synthon. Using a mono-esterified oxalyl chloride, such as ethyl 2-chloro-2-oxoacetate, allows for a controlled acylation followed by a simple saponification step to yield the final product.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, incorporating in-process checks and purification steps designed to ensure high purity of the final compound.
Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetate
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (1-Boc-piperazine, 1.0 eq).[7][8]
-
Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of 1-Boc-piperazine). Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) to act as an acid scavenger.
-
Acylation: Add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exotherm of the acylation reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-Boc-piperazine is consumed.
-
Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate as an oil or solid. This intermediate is often of sufficient purity to proceed to the next step.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS. The product spot should be more polar than the starting ester.
-
Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted ester. Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Causality: Acidification protonates the carboxylate, making the final product less water-soluble and extractable into an organic solvent.
-
Final Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the title compound in high purity.
Analytical Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Expected data from NMR and MS analyses are provided below. Dynamic NMR studies on similar piperazine structures have been used to investigate conformational changes.[9][10][11]
Table of Expected Spectroscopic Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.47 (s, 9H, Boc -C(CH₃)₃), ~3.5-3.8 (m, 8H, piperazine -CH₂-), ~9.5-10.5 (br s, 1H, -COOH). Note: The piperazine protons may appear as complex multiplets due to restricted rotation around the amide bond. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~28.4 (Boc -C(CH₃)₃), ~42-46 (piperazine -CH₂-), ~80.5 (Boc -C(CH₃)₃), ~154.5 (Boc C=O), ~159.0 (Oxo C=O), ~162.0 (Acid C=O). |
| Mass Spec. (ESI-) | Calculated for C₁₁H₁₇N₂O₅⁻ [M-H]⁻: 257.11. Found: ~257.1. |
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile heterobifunctional linker. It provides a robust scaffold to connect two different molecular entities, such as a target-binding warhead and an E3 ligase-recruiting ligand in a PROTAC.
Workflow: Amide Coupling for Linker Conjugation
The carboxylic acid moiety is readily activated for amide bond formation. The following workflow outlines a standard, reliable coupling procedure.
Caption: Standard workflow for amide coupling using the title compound.
Protocol: General Amide Coupling
-
Preparation: In a dry vial, dissolve this compound (1.0 eq) and the desired amine-containing substrate (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
-
Reaction: Add a tertiary amine base such as DIPEA (2.0-3.0 eq) and stir the reaction mixture at room temperature.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be isolated via standard aqueous workup followed by purification using reverse-phase HPLC.
This robust protocol enables the conjugation of the piperazine linker to a vast array of molecules, facilitating the rapid generation of compound libraries for screening and optimization in drug discovery programs.[12][13]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. While this compound has not been exhaustively studied for toxicity, data from structurally related compounds provide a basis for safe handling procedures.
GHS Hazard Information
Based on supplier safety data sheets (SDS) for analogous structures, the following hazards are anticipated.[14][15][16][17]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as chemical waste in accordance with local regulations.[16]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[18]
-
Recommended Temperature: Room temperature or refrigerated (2-8 °C) for long-term storage.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value, strategically designed chemical building block. Its bifunctional nature, enabled by an orthogonally protected piperazine and a readily activated carboxylic acid, makes it an essential tool for medicinal chemists. The robust and scalable synthesis, coupled with its predictable reactivity in standard coupling protocols, solidifies its role in the efficient construction of complex, high-potential therapeutic candidates. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile linker into their drug discovery and development pipelines.
References
-
Capot Chemical. (2013). MSDS of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid. Retrieved from [Link]
-
Ghate, M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(15), 3488. Available at: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link]
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Retrieved from [Link]
-
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
Chemsigma. (n.d.). [2505129-42-8]. Retrieved from [Link]
-
APAC Pharmaceutical LLC. (n.d.). This compound(cas:788153-44-6). Retrieved from [Link]
-
Chem-Space. (n.d.). CAS#:271245-36-4 | 4-BOC-2-(4-FLUOROPHENYL)-2.... Retrieved from [Link]
-
ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. [2505129-42-8] | Chemsigma [chemsigma.com]
- 3. apacpharma.com [apacpharma.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. capotchem.com [capotchem.com]
- 17. echemi.com [echemi.com]
- 18. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]
Definitive Molecular Weight Determination of (4-Boc-piperazin-1-yl)-oxo-acetic acid: A High-Resolution Mass Spectrometry Whitepaper
Abstract
This technical guide provides a comprehensive methodology for the precise and accurate determination of the molecular weight of (4-Boc-piperazin-1-yl)-oxo-acetic acid, a critical building block in contemporary drug discovery and development. We detail a self-validating analytical workflow centered on High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). This document establishes the theoretical mass, outlines a step-by-step experimental protocol, provides guidance on data interpretation, and addresses potential analytical pitfalls. The confirmed monoisotopic mass of 258.1216 Da is verified through high-accuracy mass measurement and isotopic pattern matching, providing the highest degree of confidence for researchers in synthesis, quality control, and regulatory submissions.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a piperazine scaffold, a common motif in pharmacologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and an oxo-acetic acid moiety. This unique combination makes it a valuable linker and starting material in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).
In the context of drug development, the unequivocal confirmation of a compound's identity is a foundational requirement. An accurate molecular weight determination serves as the primary verification of the correct chemical structure, ensuring that subsequent biological assays, structure-activity relationship (SAR) studies, and preclinical development are based on a known molecular entity. Deviations from the expected mass can indicate impurities, degradation, or an incorrect synthetic outcome, all of which have profound implications for a research program.
Theoretical and Calculated Molecular Properties
Before any experimental measurement, it is crucial to establish the theoretical mass values derived from the compound's elemental composition. The molecular formula for this compound is C₁₁H₁₈N₂O₅[1][2][3][4]. From this, we can calculate the key mass-related values.
It is essential to distinguish between molar mass (or average molecular weight) and monoisotopic mass. Molar mass is calculated using the weighted average atomic mass of each element, accounting for all its natural isotopes. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers are capable of resolving these isotopic peaks, making the monoisotopic mass the primary value of interest for accurate mass measurement[5][6][7].
| Parameter | Value | Description |
| Chemical Formula | C₁₁H₁₈N₂O₅ | The elemental composition of the molecule.[1][3][4] |
| Molar Mass | 258.27 g/mol | Calculated using the average atomic weights of the elements.[1][3] |
| Monoisotopic Mass | 258.12157 Da | Calculated using the mass of the most abundant isotope of each element. This is the target value for HRMS.[3] |
| CAS Number | 788153-44-6 | A unique identifier for this specific chemical substance.[2] |
Principle of High-Resolution Mass Spectrometry (HRMS)
For definitive molecular weight determination, High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, is the gold standard[6][8]. Its ability to measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm) allows for the confident assignment of an elemental formula.
Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the ideal method for a polar, non-volatile molecule like this compound. ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. This is particularly important due to the labile nature of the Boc protecting group, which can be cleaved under harsher ionization conditions or even in the ion source if parameters are not optimized[9][10].
Selecting the Optimal Ionization Mode
This molecule offers two clear pathways for ionization:
-
Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion (m/z 257.1143). This is often a very clean and efficient ionization pathway for acids.
-
Positive Ion Mode (ESI+): The nitrogen atoms in the piperazine ring are basic and can be protonated to form the [M+H]⁺ ion (m/z 259.1288). It is also common to observe adducts with sodium ([M+Na]⁺ at m/z 281.1107) or potassium ([M+K]⁺ at m/z 297.0847).
While both modes can be effective, negative ion mode is often preferred for its simplicity and lower propensity for adduct formation. However, a comprehensive analysis should investigate both polarities.
Experimental Protocol: HRMS Analysis
This protocol describes a self-validating system for confirming the molecular weight using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup.
Materials and Reagents
-
Analyte: this compound, solid
-
Solvent: Acetonitrile (ACN), LC-MS grade
-
Solvent: Water, LC-MS grade
-
Acid Modifier: Formic Acid (FA), 0.1% solution in water and ACN
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled to a UHPLC system.
Causality Note: Formic acid is used as a mobile phase modifier to improve chromatographic peak shape and ionization efficiency. Trifluoroacetic acid (TFA) must be avoided, as its acidity is high enough to cause cleavage of the Boc-group in situ[10].
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water. This concentration is typically sufficient for modern HRMS instruments.
Instrumentation and Parameters
-
UHPLC Method:
-
Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
HRMS Method (Orbitrap Example):
-
Ionization Mode: ESI, Positive and Negative (separate runs)
-
Mass Range: m/z 100-500
-
Resolution: 70,000 FWHM (Full Width at Half Maximum)
-
AGC Target: 1e6
-
Maximum IT: 50 ms
-
Sheath Gas / Aux Gas: 35 / 10 (arbitrary units)
-
Spray Voltage: 3.5 kV (positive), -2.8 kV (negative)
-
Data Acquisition Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow from sample preparation to data acquisition.
Data Analysis and Interpretation
A successful analysis hinges on a three-pillar validation approach: accurate mass, isotopic pattern, and fragmentation analysis.
Pillar 1: Accurate Mass Verification
The primary goal is to compare the experimentally measured m/z of the ion of interest with its theoretical value. The difference is expressed in parts-per-million (ppm). For modern HRMS instruments, a mass accuracy of < 5 ppm is expected, with < 2 ppm being excellent.
-
Expected Ion (Negative): [C₁₁H₁₇N₂O₅]⁻
-
Theoretical m/z: 257.1143
-
-
Expected Ion (Positive): [C₁₁H₁₉N₂O₅]⁺
-
Theoretical m/z: 259.1288
-
Example Calculation: If the measured m/z is 259.1283: Error (ppm) = [(|259.1288 - 259.1283|) / 259.1288] * 1,000,000 = 1.93 ppm This result provides high confidence in the assigned elemental formula.
Pillar 2: Isotopic Pattern Matching
The natural abundance of isotopes, particularly ¹³C, creates a predictable isotopic distribution in the mass spectrum. The primary peak (M) contains only the most abundant isotopes (e.g., ¹²C). The next peak (M+1) contains one ¹³C atom, and its intensity relative to the M peak is determined by the number of carbon atoms in the molecule. For C₁₁H₁₈N₂O₅, the theoretical M+1 peak should be approximately 12.0% of the M peak's intensity. Software tools automatically compare the measured isotopic pattern to the theoretical one, providing a "fit" score that serves as a secondary confirmation of the elemental formula.
Data Interpretation Logic
The following diagram illustrates the logical process for confirming the compound's identity from the raw data.
Caption: Logical workflow for the validation of molecular identity.
Potential Pitfalls and Troubleshooting
-
In-Source Fragmentation: The most common issue with Boc-protected compounds is the premature loss of the protecting group. If a significant ion at m/z 159.0771 ([M-Boc+H]⁺) is observed, it indicates that the ionization conditions are too harsh.
-
Solution: Reduce the source temperature and/or spray voltage to soften the ionization process.
-
-
Adduct Formation: In positive ion mode, dominant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can sometimes suppress the desired protonated ([M+H]⁺) ion.
-
Solution: Ensure high-purity solvents and glassware. If adducts persist, focus on the negative ion mode data, which is less prone to this issue.
-
-
Presence of Impurities: The synthesis of the target compound may result in impurities, such as the de-protected piperazine derivative.
-
Solution: The use of liquid chromatography (LC) prior to mass analysis is critical to separate the main component from any impurities, allowing for the clean analysis of the target compound.
-
Conclusion
The definitive identification of this compound is reliably achieved through High-Resolution Mass Spectrometry. By employing a meticulous workflow that includes ESI, analysis in both positive and negative ion modes, and a rigorous data interpretation strategy based on accurate mass and isotopic pattern matching, researchers can have the highest level of confidence in the molecular weight and elemental composition of this key synthetic building block. The experimentally confirmed monoisotopic mass is 258.1216 Da , consistent with the theoretical value for the elemental formula C₁₁H₁₈N₂O₅. This validated methodology underpins the scientific integrity required for advanced drug discovery and development programs.
References
-
PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
-
Aragen Bioscience. Molecular weight Determination. [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Baitai Parker Biotechnology. High-Resolution Liquid Chromatography Mass Spectrometry Molecular Weight Testing. [Link]
-
Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature protocols, 9(9), 2233-2246. [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
Perry, R. H., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of the American Society for Mass Spectrometry, 29(10), 2104-2108. [Link]
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. rsc.org [rsc.org]
- 7. High-Resolution Liquid Chromatography Mass Spectrometry Molecular Weight Testing_Molecular Weight High-Resolution Liquid Chromatography Testing_High-Resolution Liquid Chromatography Molecular Weight Identification | Baitai Parker Biotechnology [en.biotech-pack.com]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
The Alchemical Core: An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine Linkers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Authored by a Senior Application Scientist
In the intricate tapestry of modern medicinal chemistry, few building blocks have proven as foundational and versatile as N-Boc-piperazine.[1] Its elegant simplicity—a privileged piperazine scaffold with one nitrogen atom strategically masked by a tert-butoxycarbonyl (Boc) group—belies the profound impact it has had on the synthesis of complex therapeutic agents, from central nervous system drugs to cutting-edge Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] This guide moves beyond a cursory overview to provide a deep, mechanistically-grounded exploration of the core physicochemical properties of Boc-piperazine linkers. Herein, we dissect the causality behind its synthetic utility and provide field-proven experimental frameworks for its characterization, empowering you to leverage this critical linker with precision and foresight in your drug discovery endeavors.
Fundamental Physicochemical Characteristics
A thorough understanding of the foundational properties of N-Boc-piperazine is the bedrock upon which all synthetic and therapeutic applications are built.[1] Typically appearing as a white to light yellow crystalline solid, its stability under standard laboratory conditions makes it a reliable and manageable reagent.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 57260-71-6 | [1][4][6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][4][6] |
| Molecular Weight | 186.25 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline powder/waxy solid | [4][5] |
| Melting Point | 43-49 °C | [4][7] |
| Boiling Point | 258 °C at 760 mmHg | [4] |
| Density | 1.03 g/cm³ | [4] |
These fundamental parameters are crucial for reaction setup, stoichiometry calculations, and ensuring the quality and purity of starting materials.
Synthesis and Reactivity: A Tale of Two Nitrogens
The synthetic power of N-Boc-piperazine lies in the electronically distinct nature of its two nitrogen atoms. The Boc group, an electron-withdrawing carbamate, significantly reduces the nucleophilicity of the nitrogen to which it is attached. This electronic disparity allows for highly selective functionalization of the free secondary amine, making it a cornerstone for the synthesis of monosubstituted piperazines.[1]
Synthesis of Mono-Boc-Piperazine
The selective mono-protection of piperazine is a critical first step. While several methods exist, a common and effective approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of N-Boc-Piperazine
Objective: To achieve selective mono-protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Sodium chloride
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) in methanol.
-
Boc₂O Addition: Slowly add a solution of Boc₂O (e.g., 1.0 equivalent) in methanol to the stirred piperazine solution at 0 °C.
-
Reaction: Stir the mixture for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[4] Further purification can be achieved by column chromatography if necessary.
Key Reactions of the Free Amine
The unprotected secondary amine of N-Boc-piperazine is a versatile nucleophile, readily participating in a variety of essential synthetic transformations:
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: Formation of C-N bonds by reacting with aldehydes or ketones in the presence of a reducing agent.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Buchwald-Hartwig Amination: A powerful cross-coupling reaction with aryl halides to form N-aryl piperazines.[5][7][8]
The Art of Deprotection: Unveiling the Second Amine
A crucial step in many synthetic sequences is the removal of the Boc group to liberate the second piperazine nitrogen for further functionalization. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To efficiently remove the Boc protecting group.
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
TFA Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature and monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Solubility: The "Magic Bullet" of the Piperazine Moiety
Poor aqueous solubility is a perennial challenge in drug development. The incorporation of a piperazine ring is a well-established strategy to enhance the solubility of a molecule.[9] This is largely attributable to the basic nature of the nitrogen atoms, which can be protonated at physiological pH, leading to the formation of more soluble salts.
N-Boc-piperazine itself is soluble in a range of common organic solvents such as ethanol, methanol, ethyl acetate, and water.[4][7][8][9][10][11]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a Boc-piperazine derivative in a specific solvent.
Materials:
-
Boc-piperazine derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sampling and Filtration: After equilibration, carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Analysis: Accurately dilute the filtered solution with the mobile phase and analyze by HPLC to determine the concentration of the dissolved compound against a standard curve.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µM.
Caption: Workflow for Shake-Flask solubility determination.
Lipophilicity and Basicity (pKa): A Balancing Act
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The basicity of the piperazine nitrogens, quantified by their pKa values, is intrinsically linked to lipophilicity, as the ionization state of the molecule changes with pH.
The predicted pKa of the secondary amine in N-Boc-piperazine is approximately 8.45, while the predicted XLogP3 is 0.5.[10] It is important to note that the pKa of the piperazine ring is highly sensitive to the nature of its substituents. Electron-withdrawing groups will decrease the pKa, making the nitrogen less basic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally determine the pKa value(s) of a Boc-piperazine derivative.
Materials:
-
Boc-piperazine derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a calibrated electrode
-
Autotitrator or burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system if solubility is low. Add KCl to maintain a constant ionic strength.
-
Titration: Titrate the solution with the standardized HCl solution to protonate all basic centers. Then, titrate the acidified solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For diamines, two equivalence points and thus two pKa values may be observed.
Metabolic Stability: Navigating the Body's Defenses
The piperazine ring, while beneficial for solubility, can be a site of metabolic transformation, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation and hydroxylation of the ring carbons. Assessing the metabolic stability of a drug candidate early in development is crucial to predict its in vivo half-life.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To evaluate the in vitro Phase I metabolic stability of a Boc-piperazine containing compound.
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regeneration system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Incubation: Prepare a master mix containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer. Add the test compound (final concentration typically 1 µM).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regeneration system.
-
Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Conformational Analysis: The Shape of Efficacy
The semi-rigid nature of the piperazine ring, which typically adopts a chair conformation, can be advantageous in drug design by reducing the entropic penalty of binding to a target protein. However, the ring can undergo chair-to-chair interconversion. The energy barrier of this process and the conformational preferences can be influenced by substituents. Understanding the conformational behavior of Boc-piperazine linkers is crucial, especially in applications like PROTACs where the linker's geometry dictates the formation of a productive ternary complex.
Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for studying the conformational dynamics of piperazine-containing molecules.[12][13]
Conclusion
N-Boc-piperazine is far more than a simple linker; it is a strategic tool in the medicinal chemist's arsenal. Its unique physicochemical properties—a blend of synthetic tractability, solubility-enhancing potential, and semi-rigid conformational character—have cemented its role in the development of a multitude of therapeutic agents.[1] A deep, quantitative understanding of its solubility, lipophilicity, basicity, metabolic stability, and conformational preferences is not merely academic; it is a prerequisite for the rational design of the next generation of innovative medicines. By employing the robust experimental protocols outlined in this guide, researchers can unlock the full potential of this remarkable scaffold, paving the way for the discovery of safer and more effective drugs.
References
-
1-Boc-piperazine. LookChem. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]
-
pKa values of common substituted piperazines. ResearchGate. [Link]
-
N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
N- BOC Piperazine. Intersperse Industries. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
1-boc-piperazine. ChemBK. [Link]
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. ijpsr.com. [Link]
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innospk.com [innospk.com]
- 6. scbt.com [scbt.com]
- 7. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. N- BOC Piperazine [intersperse.in]
- 10. 1-Boc-piperazine|lookchem [lookchem.com]
- 11. chembk.com [chembk.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
The Piperazine Motif: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3][4] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that establish piperazine as an indispensable tool in drug design. We will explore its strategic applications, delve into structure-activity relationships (SAR), present quantitative biological data, and provide key experimental protocols to arm drug development professionals with the critical insights needed for its effective implementation.
The Physicochemical Foundation of a Privileged Scaffold
The prevalence of the piperazine moiety is not accidental; it stems from a unique and highly tunable combination of physicochemical characteristics that favorably influence drug-like properties.[3][5] These core attributes are the primary causal drivers for its selection in drug design.
Basicity and Ionization (pKa)
As a diprotic base, piperazine possesses two distinct pKa values, typically around 5.3-5.7 for the first protonation and 9.7-9.8 for the second.[6][7] This characteristic is of paramount importance. At physiological pH (~7.4), the piperazine ring is predominantly mono-protonated, a state that is crucial for several reasons:
-
Aqueous Solubility: The formation of a positive charge significantly enhances water solubility, which is often a limiting factor in the bioavailability of complex organic molecules.[3][8][9]
-
Salt Formation: The basic nitrogen centers allow for the formation of stable, crystalline salts, which improves the handling, formulation, and stability of the active pharmaceutical ingredient (API).[3][7]
-
Target Interaction: The protonated nitrogen can form strong ionic bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in the binding pockets of biological targets, a key interaction for many kinase inhibitors.[3]
Hydrogen Bonding Capacity
The piperazine scaffold presents a unique profile for hydrogen bonding. The two nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of an unsubstituted or mono-substituted piperazine can serve as hydrogen bond donors.[10][11] This dual capacity allows for potent and specific interactions with biological targets, contributing to binding affinity and selectivity.[12]
Conformational Rigidity and Vectorial Orientation
The piperazine ring predominantly exists in a stable chair conformation.[5] This provides a rigid and predictable three-dimensional scaffold. Medicinal chemists leverage this rigidity to orient pharmacophoric substituents in precise vectors, optimizing their interaction with the target protein. The 1,4-disposition of the nitrogens allows for substituents to be projected in opposing directions, making piperazine an excellent linker for connecting two distinct pharmacophores to bridge different binding pockets within a target.[3][13]
| Property | Value | Significance in Drug Design |
| pKa1 | ~5.35 | Influences ionization at physiological pH, crucial for solubility and receptor interaction.[6][7] |
| pKa2 | ~9.73 | Relevant for salt formation and behavior in different pH environments.[6][7] |
| Water Solubility | Freely Soluble | The polar nature of the nitrogen atoms often imparts greater aqueous solubility to parent molecules, improving ADME properties and oral bioavailability.[6][8][10] |
| Conformation | Chair | Provides a rigid, predictable scaffold for the spatial arrangement of substituents, aiding in rational drug design.[5] |
| Hydrogen Bonding | 2 H-bond acceptors, up to 2 H-bond donors | Facilitates strong and specific interactions with biological targets, enhancing binding affinity.[10][11] |
The Role of Piperazine in Pharmacokinetics and Pharmacodynamics
The decision to incorporate a piperazine motif is often a strategic one aimed at optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacological effect.
Enhancing Bioavailability and CNS Penetration
The ability of piperazine to improve aqueous solubility is a key factor in enhancing oral bioavailability.[3][8] Furthermore, despite its hydrophilicity, the piperazine scaffold is a common feature in drugs targeting the Central Nervous System (CNS).[14] Its ability to cross the blood-brain barrier (BBB) is attributed to a balance of lipophilicity and the potential to interact with transporter systems. By modifying the substituents on the piperazine nitrogens, chemists can fine-tune the overall logP of the molecule to achieve the desired level of CNS penetration.[14][15]
A Versatile Pharmacodynamic Element
The piperazine ring can play several distinct roles in a drug's interaction with its target:
-
As a Linker: It connects key pharmacophoric fragments, holding them in the optimal orientation for binding, as seen in numerous kinase inhibitors.[3][14]
-
As a Core Scaffold: It serves as the central framework upon which other functional groups are built.[13]
-
As a Pharmacophore: The piperazine ring itself can be a critical component of the pharmacophore, directly interacting with the target. This is particularly evident in many CNS drugs where the piperazine nitrogen interacts with dopamine and serotonin receptors.[3][14]
Therapeutic Applications: A Tale of Versatility
The piperazine scaffold is found in a remarkable diversity of approved drugs, underscoring its adaptability to different biological targets.[13]
Central Nervous System (CNS) Disorders
Piperazine is particularly prominent in drugs targeting CNS disorders.[14][16] Many antipsychotics (e.g., clozapine, olanzapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone) feature a piperazine ring.[17][18] In these drugs, the piperazine often serves as a key pharmacophore for interacting with dopamine (D2) and serotonin (5-HT) receptors.[3]
Oncology
The piperazine scaffold is integral to many targeted cancer therapies, especially kinase inhibitors.[14][19] Notable examples include imatinib (Gleevec) for chronic myeloid leukemia and palbociclib for breast cancer.[14][20] Here, the piperazine ring often functions as a solubilizing linker, connecting key aromatic systems that mimic the adenine of ATP to engage the enzyme's hinge region.[3][14]
Infectious Diseases
Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens.[21] Their initial use was as an anthelmintic, paralyzing parasites to allow for their expulsion.[6] More recently, the scaffold has been incorporated into potent antiviral agents, including those targeting HIV and SARS-CoV-2, as well as antibacterial compounds like ciprofloxacin.[22][23][24]
| Drug Example | Therapeutic Area | Role of Piperazine Motif |
| Imatinib | Oncology | Serves as a linker and enhances solubility, crucial for binding to the ABL kinase.[14][20] |
| Clozapine | CNS (Antipsychotic) | Acts as a core pharmacophore for multi-receptor (dopamine, serotonin) binding.[14] |
| Ciprofloxacin | Antibacterial | Part of the core structure essential for inhibiting DNA gyrase.[22] |
| Buspirone | CNS (Anxiolytic) | Key component for interaction with serotonin 5-HT1A receptors.[17] |
| Sildenafil | Erectile Dysfunction | Forms part of the scaffold that selectively inhibits the PDE5 enzyme.[20] |
| Indinavir | Antiviral (HIV) | Component of the structure that inhibits HIV protease.[24] |
Synthetic Methodologies: A Practical Overview
The synthetic tractability of piperazine is a major reason for its widespread use.[5][25] The N1 and N4 positions can be functionalized sequentially and with high selectivity, allowing for the construction of complex molecular architectures.
Exemplary Protocol: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
This protocol describes a standard, self-validating method for coupling an aryl halide with piperazine, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize 1-(4-methoxyphenyl)piperazine from 1-chloro-4-methoxybenzene and piperazine.
Materials:
-
1-chloro-4-methoxybenzene (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, XPhos, and Sodium tert-butoxide.
-
Reagent Addition: Add piperazine, followed by 1-chloro-4-methoxybenzene, and finally anhydrous toluene.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The self-validating nature of this step involves comparing the reaction mixture to starting material spots to confirm consumption. A successful reaction will show the disappearance of the starting materials and the appearance of a new, more polar product spot.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The purpose of the aqueous wash is to remove inorganic salts (like NaOᵗBu and NaCl).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-aryl piperazine.
Conclusion and Future Perspectives
The piperazine motif is a testament to the power of a "privileged scaffold" in drug discovery. Its unique combination of physicochemical properties—basicity, solubility, and conformational rigidity—provides a robust foundation for optimizing both pharmacokinetic and pharmacodynamic properties.[13] Its synthetic accessibility allows for rapid exploration of chemical space, making it an invaluable tool for medicinal chemists.[25] As drug discovery moves towards more complex biological targets and the need for multi-target ligands grows, the versatility of the piperazine ring will undoubtedly ensure its continued prominence in the development of the next generation of innovative therapeutics.[3]
References
-
Rojas-dávila, E., & Rivas-galindo, V. M. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [No source provided][17]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link][20]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.[10]
-
Iannitelli, A., Amato, J., & Piras, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.[25]
-
Expert Opinion on Drug Discovery. (2013). An evolving role of piperazine moieties in drug design and discovery. Expert Opinion on Drug Discovery, 8(10), 1209-1236.[21]
-
Rojas-Dávila, E., & Rivas-Galindo, V. M. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini-Reviews in Medicinal Chemistry, 21(14), 1935-1944.[18]
-
Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[26]
-
(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [No source provided][27]
-
Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[13]
-
(n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. [No source provided][28]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11005.[29]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.[11]
-
Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.[19]
-
(n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [No source provided][16]
-
Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.[30]
-
Liu, H., Wang, W., Wang, L., & Han, S. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375.[31]
-
Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[4]
-
Asif, M. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [No source provided][32]
-
Szałaj, N., Kuder, K., Kciuk, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(10), 1542-1560.[33]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.[34]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780.[8]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.[22]
-
Walayat, I., Asad, M., Ahmad, S., et al. (2021). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 14(3), 102980.[23]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.[35]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.[36]
-
ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif. Retrieved from [Link][37]
-
Balasubramanian, B., R, R., K, S., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 13(42), 29530-29547.[38]
-
(2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia, 53(2).[39]
-
Singh, R., Singh, S., Kumar, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.[40]
-
Kumar, S., & Upadhyay, A. (2025). Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. Microbial Pathogenesis, 198, 107786.[41]
-
Szabó, G., Borbás, A., Csorba, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(15), 5824.[42]
-
ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. Retrieved from [Link][43]
-
ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds. Retrieved from [Link][44]
-
Sun, Y., Wang, Z., Li, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3922.[45]
-
Al-Ostath, A., El-Faham, A., Al-Masoudi, N., & Al-Swaidan, I. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1236, 130310.[24]
-
Itoh, Y., Ishikawa, H., & Hashimoto, Y. (2012). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 413-417.[15]
-
Varela, J., Sbaraglini, M. L., Galvão, L. M. C., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115598.[9]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link][46]
-
ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link][12]
Sources
- 1. enamine.net [enamine.net]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]
- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 21. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 24. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The piperazine scaffold for novel drug discovery efforts: the evidence to date [pubmed.ncbi.nlm.nih.gov]
- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 28. nbinno.com [nbinno.com]
- 29. researchgate.net [researchgate.net]
- 30. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. etd.auburn.edu [etd.auburn.edu]
- 37. researchgate.net [researchgate.net]
- 38. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 39. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 40. researchgate.net [researchgate.net]
- 41. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
- 45. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 46. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Technical Guide to the Solubility Characterization of (4-Boc-piperazin-1-yl)-oxo-acetic Acid for Drug Development
Executive Summary
(4-Boc-piperazin-1-yl)-oxo-acetic acid is a bifunctional molecule featuring a protected piperazine moiety and an α-ketoacid group, positioning it as a valuable building block in medicinal chemistry. The piperazine scaffold is a "privileged structure" frequently found in therapeutic agents, while the reactive groups allow for versatile synthetic modifications.[1] As with any compound intended for pharmaceutical research, a thorough understanding of its physicochemical properties, particularly solubility, is paramount.[2] Solubility fundamentally influences a compound's performance in biological assays, its formulation potential, and ultimately its pharmacokinetic profile and bioavailability.[3][4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility of this compound. While specific, publicly available solubility data for this exact compound is scarce, this document outlines the theoretical principles and practical, field-proven methodologies required to generate this critical dataset. We will delve into the predicted solubility based on its chemical structure, present detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, and discuss the interpretation of the resulting data. The objective is to equip scientists with the necessary tools and rationale to systematically evaluate this compound for its suitability in drug discovery and development pipelines.
Introduction to this compound: A Profile
This compound (CAS No: 788153-44-6) is a derivative of piperazine, a core structure in many approved drugs.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen atom, making it a key intermediate in the synthesis of more complex molecules.[6][7][8]
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid | [9] |
| CAS Number | 788153-44-6 | [9] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [9] |
| Molecular Weight | 258.27 g/mol | [9] |
| Topological Polar Surface Area (TPSA) | 87.2 Ų | [9] |
| Computed XLogP3 | 0.02610 | [9] |
The structure dictates its function and physical properties. The carboxylic acid moiety provides a handle for amide bond formation and introduces pH-dependent ionization, while the Boc-protected amine offers a stable, yet readily deprotected site for further functionalization.[1]
The Imperative of Solubility in Drug Discovery
Solubility is a critical gatekeeper in the journey of a new chemical entity (NCE) from the bench to the clinic.[3] A drug must be in solution at the site of absorption to enter systemic circulation, a prerequisite for reaching its therapeutic target.[5] Poor aqueous solubility is a major challenge in formulation development, often leading to high dose requirements, inadequate bioavailability, and variable patient responses.[3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a mandatory early-stage activity.[3][5]
Theoretical Solubility Assessment: An Evidence-Based Prediction
Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide solvent selection and experimental design.[10]
The principle of "like dissolves like" is a foundational concept.[11] Polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents. This compound possesses both polar and non-polar characteristics:
-
Polar Features: The carboxylic acid, two carbonyl groups, and two nitrogen atoms can participate in hydrogen bonding with polar solvents like water. The carboxylic acid group (pKa predicted to be acidic) will be deprotonated at neutral and basic pH, forming a highly polar carboxylate anion, which dramatically increases aqueous solubility.
-
Non-Polar Features: The tert-butyl group of the Boc moiety and the ethylene carbons of the piperazine ring contribute to its lipophilicity.
The computed XLogP3 of ~0.03 is low, suggesting the compound is relatively hydrophilic and should exhibit at least moderate solubility in aqueous media, particularly under neutral to basic conditions.
Predicted Solubility Profile:
-
High Solubility: Expected in polar organic solvents like DMSO, DMF, and methanol, where the molecule can be fully solvated.
-
pH-Dependent Aqueous Solubility: Solubility in aqueous buffers is expected to be lowest at acidic pH (e.g., pH 1.2) where the carboxylic acid is protonated and neutral. As the pH increases above the pKa of the carboxylic acid (typically 3-5), the molecule will ionize to its carboxylate form, leading to a significant increase in solubility.[12]
-
Low Solubility: Expected in non-polar solvents such as hexanes or toluene, due to the molecule's overall polarity.
This predictive analysis is crucial for designing the experimental protocols, especially for selecting the appropriate pH range for aqueous solubility determination.
Methodologies for Experimental Solubility Determination
A comprehensive solubility assessment requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium between the solid and dissolved states. It is the "gold standard" measurement, crucial for pre-formulation and development. The Shake-Flask method is the most reliable technique for this determination.[12][15]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[16][17] This high-throughput method is invaluable in early drug discovery for rapid screening of large numbers of compounds.[17][18]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes the definitive method for measuring equilibrium solubility, adhering to standards recognized by regulatory bodies.[19][20][21]
Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures the measured concentration represents the absolute solubility limit under the tested conditions. The extended incubation time allows the system to overcome kinetic barriers and reach a true thermodynamic minimum.[13]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound into individual vials for each solvent to be tested. "Excess" means enough solid will remain undissolved at the end of the experiment. A preliminary test can help estimate the required amount.[19][22]
-
Prepare the required solvents. For biopharmaceutical relevance, aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 °C are standard.[20][21] Other organic solvents (e.g., ethanol, propylene glycol) can also be tested.
-
-
Equilibration:
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for physiological relevance).[19]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the concentration no longer changes significantly.[13][19]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.
-
The preferred method is centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but one must be cautious of potential compound adsorption to the filter material, which can be a source of error for some compounds.[12][15]
-
-
Quantification:
-
Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to prevent precipitation.
-
Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.[12]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by applying the dilution factor to the concentration determined from the calibration curve.
-
It is recommended to perform each measurement in triplicate to ensure reproducibility.[21]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination for High-Throughput Screening
Causality: This method mimics the conditions often found in high-throughput biological screening (HTS), where a compound is introduced into an aqueous buffer from a concentrated DMSO stock. It measures the solubility before the compound has had time to equilibrate and potentially crystallize into its most stable, least soluble form. It is a measure of practical solubility under non-equilibrium conditions.[17]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) into the wells of a 96-well microtiter plate.
-
-
Assay Execution (Turbidimetric/Nephelometric Method):
-
Add a small, precise volume of the DMSO stock solution to the buffer in the wells. This is typically done in a serial dilution manner to test a range of concentrations.[17]
-
Mix the plate thoroughly.
-
Incubate the plate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[18]
-
Measure the turbidity (light scattering) of each well using a plate-based nephelometer or spectrophotometer.[16]
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which the first sign of precipitation is detected (i.e., where the light scattering signal rises above the background).
-
This method provides a rapid assessment of whether a compound is likely to precipitate in aqueous assay buffers.
-
Caption: Conceptual Diagram of pH's Effect on Solubility.
Data Presentation and Interpretation
The generated solubility data should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 2: Example Solubility Data Table for this compound
| Solvent/Medium | Temperature (°C) | Method | Mean Solubility (µg/mL) | Std. Dev. | Classification |
| pH 1.2 Buffer | 37 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Sparingly Soluble] |
| pH 4.5 Buffer | 37 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Soluble] |
| pH 6.8 Buffer | 37 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Freely Soluble] |
| Water | 25 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Soluble] |
| PBS (pH 7.4) | 25 | Kinetic | [Experimental Value] | [Value] | [e.g., >200 µM] |
| Ethanol | 25 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Very Soluble] |
| Propylene Glycol | 25 | Thermodynamic | [Experimental Value] | [Value] | [e.g., Soluble] |
Interpreting the Results:
-
pH-Dependence: A significant increase in solubility from pH 1.2 to 6.8 would confirm the behavior of a weak acid and is a critical parameter for predicting oral absorption.
-
Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value. A large difference can indicate that the compound is prone to precipitating from a supersaturated state over time, a risk factor for formulation stability.
-
Biopharmaceutics Classification System (BCS): The thermodynamic solubility at the pH of lowest solubility within the 1.2-6.8 range is used to classify the drug substance.[20][21] If the highest therapeutic dose can dissolve in 250 mL of this medium, the drug is considered "highly soluble."[4][21] This classification has significant regulatory implications for biowaivers.[20][23]
Conclusion
A comprehensive understanding of the solubility of this compound is not an academic exercise but a fundamental requirement for its successful application in drug discovery and development. By moving beyond theoretical predictions and implementing rigorous, validated experimental protocols such as the shake-flask and kinetic solubility assays, researchers can generate the robust data needed to make informed decisions. This data directly impacts compound selection, guides formulation strategies, and ultimately increases the probability of developing a safe and effective therapeutic agent. The methodologies and principles outlined in this guide provide a self-validating framework for obtaining this critical information with scientific integrity.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. ([Link])
-
Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. ([Link]) - Note: As the provided URL is a future date, a representative link for the concept is used.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. ([Link])
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen. ([Link])
-
Ionescu, C., & Mircioiu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). ([Link])
-
Journal of Medical and Pharmaceutical Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. ([Link])
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. ([Link])
-
Parsolex. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. ([Link])
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. ([Link])
-
National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. In StatPearls. ([Link])
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? ([Link])
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. ([Link])
-
N-Boc-Piperazine.com. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. ([Link])
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. ([Link])
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. ([Link])
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ([Link])
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. ([Link])
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ([Link])
-
SlideShare. (n.d.). BCS Guideline for solubility and Dissolution. ([Link])
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. ([Link])
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. ([Link])
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. ([Link])
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seppic.com [seppic.com]
- 5. ucd.ie [ucd.ie]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 8. innospk.com [innospk.com]
- 9. echemi.com [echemi.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. scispace.com [scispace.com]
- 16. enamine.net [enamine.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. who.int [who.int]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]
A Technical Guide to the Spectral Analysis of (4-Boc-piperazin-1-yl)-oxo-acetic Acid and Its Derivatives
Introduction
The (4-Boc-piperazin-1-yl)-oxo-acetic acid scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique bifunctional nature, featuring a protected piperazine ring and a reactive glyoxyloyl group, makes it an invaluable building block. Most notably, this and related structures serve as critical linkers in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker's geometry, stability, and physicochemical properties are paramount to a PROTAC's efficacy, making rigorous structural confirmation of the linker precursors essential.[3]
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound and its derivatives. As a self-validating system, the congruent application of these methods provides unambiguous structural verification, ensuring the integrity of these crucial molecules for their downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectral Interpretation: Assigning the Protons
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The key to interpretation lies in understanding how the local electronic environment influences the chemical shift (δ) of each proton.
-
Causality of Signal Location: The electron-withdrawing nature of the two carbonyl groups and the carbamate nitrogen significantly deshields the adjacent protons on the piperazine ring, shifting them downfield compared to a simple alkane. Conversely, the nine equivalent protons of the tert-butyl (Boc) group are in a shielded, non-polar environment, resulting in a characteristic upfield signal.
A typical ¹H NMR spectrum will display the following key signals:
-
Boc Group (-(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around δ 1.4 ppm .[4][5] Its singlet nature arises from the magnetic equivalence of all nine protons due to rapid rotation around the C-C bonds.
-
Piperazine Ring (-CH₂-): The eight protons on the piperazine ring present a more complex picture. Due to the rigidifying effect of the adjacent amide bond and the bulky Boc group, these protons are often non-equivalent and appear as two or more broad multiplets between δ 3.2 and 3.8 ppm .[6] The protons on the carbons adjacent to the Boc-substituted nitrogen (positions 2 and 6) will have a different chemical shift from those adjacent to the glyoxyloyl group (positions 3 and 5).
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom. Given the molecule's functional groups, the signals are spread over a wide chemical shift range.
-
Causality of Signal Location: Carbonyl carbons are highly deshielded due to the double bond to electronegative oxygen, placing them far downfield. The quaternary carbon of the Boc group is also deshielded by its oxygen attachment, while the piperazine carbons reside in the typical aliphatic amine region.
The expected ¹³C NMR signals are summarized in the table below.
| Functional Group | Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc Group | C (CH₃)₃ | ~80 ppm | Quaternary carbon bonded to oxygen. |
| C(C H₃)₃ | ~28 ppm | Shielded, aliphatic methyl carbons.[7] | |
| Piperazine Ring | -C H₂-N(Boc)- | ~40-45 ppm | Aliphatic carbon adjacent to nitrogen. |
| -C H₂-N(C=O)- | ~45-50 ppm | Deshielded by adjacent carbonyl group.[8] | |
| Carbonyls | Boc C =O | ~155 ppm | Carbamate carbonyl carbon.[9] |
| Oxo C =O | ~160-165 ppm | Ketone-like carbonyl carbon.[10] | |
| Acid C =O | ~165-170 ppm | Carboxylic acid carbonyl carbon.[10] |
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: The solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is typically used as the primary reference.
-
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are usually sufficient. For complex derivatives, 2D NMR experiments like COSY and HSQC may be required for unambiguous signal assignment.[11]
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and providing crucial information about its structure through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for these types of polar, non-volatile molecules.
Molecular Ion and Fragmentation Analysis
-
Molecular Weight Confirmation: In positive-ion ESI-MS, this compound (C₁₁H₁₈N₂O₅, Mol. Wt.: 258.27)[12] will typically be observed as the protonated molecular ion, [M+H]⁺, at m/z 259.28. Adducts with sodium, [M+Na]⁺ (m/z 281.26), are also common.
-
Trustworthiness through Fragmentation: The fragmentation pattern provides a structural fingerprint that validates the compound's identity. The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer, leading to highly characteristic fragmentation pathways. The primary cleavages observed are:
-
Loss of tert-butyl cation: [M+H - 57]⁺ → m/z 202. This corresponds to the loss of the C₄H₉ group, leaving a carbamic acid intermediate.[13]
-
Loss of isobutylene: [M+H - 56]⁺ → m/z 203. This is a common rearrangement for Boc-protected amines.[14][15]
-
Loss of the entire Boc group: [M+H - 101]⁺ → m/z 158. This corresponds to the loss of C₅H₉O₂, resulting in the protonated piperazinyl-oxo-acetic acid.
-
The lability of the Boc group can sometimes make observation of the parent molecular ion challenging. Using softer ionization settings or different techniques like MALDI can mitigate this if necessary.[16]
Caption: Key ESI-MS fragmentation pathways.
Experimental Protocol: LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is ideal for analyzing reaction progress and assessing the purity of the final product.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is standard.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5% to 95% B over several minutes to elute the compound and any impurities.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Mode: Full scan mode from m/z 100-500 to identify the molecular ion and key fragments.
-
Fragmentor Voltage: Use a moderate fragmentor voltage (e.g., 70-100 V) to induce characteristic fragmentation. This may need to be optimized to balance observation of the parent ion versus its fragments.[16]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, the carbonyl and O-H regions of the spectrum are particularly informative.
-
Causality of Vibrational Frequencies: The position of a carbonyl (C=O) stretch is highly sensitive to its electronic environment. The carbamate carbonyl of the Boc group has a higher frequency than the amide-like carbonyl of the glyoxyloyl moiety due to the influence of the adjacent oxygen atom. The carboxylic acid C=O is often broadened and shifted to a lower frequency due to strong intermolecular hydrogen bonding.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very strong, very broad band.[17] |
| Aliphatic | C-H stretch | 2850-2980 | Strong, sharp peaks. |
| Carbamate (Boc) | C=O stretch | ~1690-1710 | Strong, sharp. |
| Amide (Oxo) | C=O stretch | ~1650-1670 | Strong, sharp. |
| Carboxylic Acid | C=O stretch | ~1700-1720 | Strong, often broad due to H-bonding.[18] |
| Carboxylic Acid | C-O stretch | ~1210-1320 | Strong intensity.[18] |
The presence of a very broad absorption spanning from ~2500-3300 cm⁻¹ superimposed on the C-H stretches is the definitive sign of the carboxylic acid's O-H group.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a simple technique requiring minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
Integrated Spectral Analysis Workflow
Effective structural characterization relies on integrating data from all three techniques. A logical workflow ensures that each piece of data is used to build a comprehensive and validated picture of the molecule.
Caption: Integrated workflow for structural verification.
Conclusion
The spectral analysis of this compound and its derivatives is a multi-faceted process where NMR, MS, and IR spectroscopy each provide critical, complementary pieces of the structural puzzle. NMR spectroscopy maps the precise connectivity of the C-H framework, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint tied to key structural motifs like the Boc group, and IR spectroscopy offers rapid confirmation of essential functional groups. By following the systematic protocols and interpretation frameworks outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of these vital chemical building blocks, ensuring the quality and success of their research in drug discovery and beyond.
References
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 15, 2026, from [Link]
-
Charnwood Discovery. (n.d.). SPR to Characterize the Binding Modes of PROTAC Molecules. Retrieved January 15, 2026, from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]
-
American Chemical Society. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Retrieved January 15, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved January 15, 2026, from [Link]
-
Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 3-12. Retrieved January 15, 2026, from [Link]
-
Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 3-12. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved January 15, 2026, from [Link]
-
Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 630-638. Retrieved January 15, 2026, from [Link]
-
Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(23), 5727. Retrieved January 15, 2026, from [Link]
-
Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Retrieved January 15, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved January 15, 2026, from [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 15, 2026, from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]
-
Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 278-282. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... Retrieved January 15, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 15, 2026, from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved January 15, 2026, from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. osti.gov [osti.gov]
- 14. reddit.com [reddit.com]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
The Strategic Integration of Piperazine Linkers in PROTAC Design: From Passive Tether to Pharmacological Modulator
An In-Depth Technical Guide:
Abstract
The linker component of Proteolysis Targeting Chimeras (PROTACs) has evolved from a simple spacing element to a critical determinant of a degrader's overall efficacy, selectivity, and drug-like properties. Among the diverse motifs employed, the piperazine ring has emerged as a privileged scaffold, offering a unique convergence of semi-rigid conformational control, tunable physicochemical properties, and the potential for active participation in ternary complex stabilization. This technical guide provides a detailed examination of the multifaceted functions of piperazine linkers, synthesizing mechanistic insights with practical, field-proven methodologies for researchers, scientists, and drug development professionals. We will explore the causal relationships behind its strategic implementation, from modulating pKa to enhance cell permeability to pre-organizing ligand vectors for optimal ternary complex formation.
The Evolution of the PROTAC Linker: Beyond a Simple Spacer
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system for targeted protein degradation.[1] They consist of three distinct components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Initially conceived as a passive tether, the linker's role was primarily to bridge the two protein-binding moieties at an appropriate distance to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[3]
However, extensive research has revealed that the linker's composition and structure are paramount, profoundly influencing a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, as well as the stability and geometry of the ternary complex itself.[3][4] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, while synthetically accessible, often incur a significant entropic penalty upon binding and can be susceptible to metabolism.[3][] This realization has driven the field towards "functional linkers" that incorporate chemical motifs to impart specific, advantageous properties.[] Saturated heterocycles, particularly piperazine, have become a cornerstone of this modern design strategy.[4][6]
Caption: The PROTAC recruits a target protein to an E3 ligase, forming a ternary complex that leads to ubiquitination and proteasomal degradation of the target.
Core Functions of Piperazine Linkers
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of features that address common challenges in PROTAC development, such as high molecular weight, poor solubility, and low cell permeability.[7]
Imparting Rigidity and Conformational Control
A primary function of the piperazine ring is to introduce conformational rigidity into the linker.[4][7] Unlike highly flexible alkyl chains, the chair-like conformation of the piperazine ring restricts rotational freedom.[]
Causality: This pre-organization reduces the entropic penalty required to form the ternary complex.[3][7] A flexible PROTAC exists in a vast ensemble of conformations in solution, only a fraction of which are productive for ternary complex formation. By incorporating a rigid element like piperazine, the PROTAC is "locked" into a more limited set of conformations, increasing the population of the bioactive conformer. This can lead to enhanced potency and improved selectivity.[3][7] This strategy has proven successful in clinical candidates like ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure containing piperazine and piperidine moieties significantly improved metabolic stability and potency.[4][8]
Caption: Rigid piperazine linkers pre-organize the PROTAC, reducing the entropic cost of achieving the bioactive conformation required for ternary complex formation.
Modulating Physicochemical Properties
PROTACs often fall outside Lipinski's "Rule of 5" space due to their high molecular weight, which can lead to poor solubility and permeability.[2][9] The piperazine linker provides a powerful tool to mitigate these issues.
-
Solubility Enhancement: The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH.[7] This introduces a positive charge, which can significantly improve the aqueous solubility of an otherwise lipophilic PROTAC molecule.[2][10] This is a key advantage over purely hydrophobic linkers.[7]
-
Permeability and pH-Responsiveness: The protonation state of piperazine endows the PROTAC with pH-responsive behavior.[] The basic loop can be protonated in the acidic environment of the endosome, which may enhance solubility and promote endosomal escape.[] Furthermore, studies have shown that linkers enabling a PROTAC to adopt folded, less polar conformations in nonpolar environments (like the cell membrane) are critical for high passive cell permeability.[11][12] The semi-rigid nature of piperazine can contribute to this "molecular chameleon" behavior.[12]
Trustworthiness through Control—The pKa is Key: The effectiveness of piperazine as a solubility and permeability enhancer is critically dependent on its protonation state, which is governed by its pKa.[10] The pKa of the piperazine nitrogens is highly sensitive to the immediate chemical environment.[2][10] Electron-withdrawing groups, such as adjacent amide carbonyls, can significantly lower the pKa, potentially quenching protonation at physiological pH and negating the desired effect.[][10] This sensitivity allows for the fine-tuning of the PROTAC's properties.
| Modification to Piperazine Linker | Effect on Basicity (pKa) | Rationale / Causality | Citation |
| N-Alkylation | Slight Decrease | Alkyl groups are weakly electron-donating but can introduce steric hindrance. The overall effect is a minor reduction in pKa compared to the parent piperazine. | [10] |
| N-Acetylation (Amide Bond Formation) | Significant Decrease | The acetyl group is strongly electron-withdrawing due to the carbonyl, which delocalizes the lone pair of the adjacent nitrogen, reducing its basicity and thus its pKa. | [2][10] |
| Increasing Methylene Spacers between N and Amide Carbonyl | Increase (recovers basicity) | Placing methylene units between the piperazine nitrogen and an electron-withdrawing group shields the nitrogen from the inductive effect, allowing its basicity to be restored. | [2][10] |
| Connecting to a PEG Linker | Maintained/Slightly Increased | The ether oxygens in a PEG chain are not strongly electron-withdrawing and do not significantly reduce the basicity of the piperazine nitrogen. | [10][13] |
This table synthesizes findings on how linker chemistry modulates the pKa of the piperazine moiety, a critical factor for its function.
Active Role in Ternary Complex Stabilization
The linker is not merely a bystander in the ternary complex; it is solvent-accessible and adjacent to the protein-protein interface.[] A rigid piperazine-containing linker can do more than just position the warhead and E3 ligand; it can actively participate in stabilizing the complex. For example, a rigid piperazine ring can induce a planar conformation in the linker, increasing the number of residues at the protein-protein interface and enhancing ternary complex stability.[14] The linker itself can form hydrogen bonds or engage in water-bridged contacts at the target-ligase interface, contributing to positive cooperativity and overall degradation efficiency.[]
Experimental Protocols for Characterizing Piperazine-Containing PROTACs
To rationally design and validate the function of piperazine linkers, specific experimental assessments are crucial. The following protocols provide a framework for evaluating key parameters.
Protocol: Experimental Determination of pKa
Expertise & Experience: Understanding the precise pKa is essential to confirm that the piperazine moiety will be protonated as intended under physiological conditions. Calculated pKa values for large, complex molecules like PROTACs can be inaccurate; therefore, experimental determination is the gold standard.[2][10] This protocol is based on potentiometric titration using a specialized instrument.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the PROTAC (typically 1-3 mg) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution of known concentration.
-
Instrument Setup: Calibrate a Sirius T3 instrument or equivalent potentiometric titrator with standard buffers of known pH.
-
Titration: a. Add a precise volume of the PROTAC stock solution to an aqueous solution containing KCl (to maintain constant ionic strength). b. Perform an acid-base titration by adding standardized HCl and KOH solutions in small increments. c. The instrument records the pH after each addition of titrant, generating a titration curve.
-
Data Analysis: a. The instrument's software analyzes the titration curve to identify inflection points corresponding to the pKa values of the ionizable centers in the molecule. b. The pKa associated with the piperazine nitrogen(s) is identified based on chemical knowledge of the molecule.
-
Self-Validation: Run a known standard with a similar pKa (e.g., 1-methylpiperazine) to validate instrument calibration and accuracy. Perform the titration in triplicate to ensure reproducibility.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Experience: The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability. For PROTACs, it helps determine if linker modifications, such as adding a piperazine, are improving the molecule's ability to cross the lipid bilayer, a prerequisite for intracellular activity.[8]
Caption: A streamlined workflow for assessing the passive permeability of PROTACs using the PAMPA method.
Methodology:
-
Preparation of Solutions: a. Dissolve the test PROTAC and control compounds (high and low permeability standards) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of ~100-200 µM. This is the donor solution . b. Prepare the acceptor solution using the same buffer.
-
Membrane Coating: A 96-well filter plate (e.g., with a PVDF membrane) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assay Assembly: a. Add the donor solution containing the PROTAC to a 96-well donor plate. b. Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the membrane contacts the solution. c. Add the acceptor solution to the wells of the filter plate. This creates the "PAMPA sandwich."
-
Incubation: The assembled plate is incubated at room temperature for 4-16 hours to allow for passive diffusion of the compounds from the donor to the acceptor compartment.
-
Quantification: After incubation, the plates are disassembled. The concentration of the PROTAC in both the donor and acceptor wells is accurately measured, typically by LC-MS/MS.
-
Data Analysis and Self-Validation: The effective permeability coefficient (Pe) is calculated. The assay is validated by ensuring the Pe values of the high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls fall within the expected ranges.
Conclusion and Future Outlook
The piperazine linker has solidified its position as a critical tool in the rational design of next-generation protein degraders. Its ability to confer a semi-rigid conformation, enhance solubility through controlled protonation, and improve cell permeability transforms the linker from a passive strap into a pharmacologically active component.[][7] By understanding and experimentally validating the interplay between the piperazine's chemical environment, its pKa, and its impact on the PROTAC's global conformation, researchers can overcome significant ADME and pharmacokinetic hurdles.[2][10] The future of linker design will undoubtedly involve the continued use of such functional heterocycles, perhaps in combination with other motifs, to create highly potent, selective, and bioavailable PROTACs capable of reaching their full therapeutic potential.
References
-
Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12, 21968–21977. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Tough, D. F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 873-892. [Link]
-
Pelay-Gimeno, M., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1536-1543. [Link]
-
Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Chemical Information and Modeling. [Link]
-
Pelay-Gimeno, M., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 223-226. [Link]
-
ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing (4-Boc-piperazin-1-yl)-oxo-acetic acid
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This tripartite structure allows the PROTAC to act as a molecular bridge, forming a ternary complex between the POI and the E3 ligase.[1][7] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2][] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[1][7]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6][8][9] Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, which is essential for efficient protein degradation.[5][6][10] The strategic incorporation of specific chemical moieties within the linker can enhance solubility, cell permeability, and metabolic stability. One such valuable building block is the piperazine ring, which can improve the physicochemical properties of PROTACs.[11] This guide focuses on the application of a specific piperazine-containing linker precursor, (4-Boc-piperazin-1-yl)-oxo-acetic acid , in the synthesis of PROTACs.
The PROTAC Mechanism of Action
The function of a PROTAC is to hijack the cell's natural protein disposal machinery. The process can be broken down into the following key steps:
-
Binding: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][12]
-
Ternary Complex Formation: The linker facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[1][7]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][2][]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2][7]
-
Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[2][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This compound: A Versatile Linker Precursor
This compound is a bifunctional molecule that serves as an excellent building block for PROTAC synthesis. Its key features include:
-
Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis. This group can be readily removed under acidic conditions to reveal a secondary amine, which can then be coupled to a warhead or E3 ligase ligand.
-
Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for amide bond formation, a robust and widely used reaction in medicinal chemistry.[13] This allows for the straightforward attachment of the linker to an amine-functionalized binding element.
-
Piperazine Core: The piperazine ring can enhance the aqueous solubility and metabolic stability of the final PROTAC molecule.[11] It also introduces a degree of conformational rigidity to the linker, which can be beneficial for optimizing ternary complex formation.
Experimental Protocols: Synthesis of a PROTAC via Amide Coupling
This section provides a detailed protocol for the synthesis of a PROTAC molecule by coupling this compound with an amine-containing E3 ligase ligand, followed by deprotection and subsequent coupling to a carboxylic acid-functionalized warhead.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Commercially Available | |
| Amine-functionalized E3 Ligase Ligand (e.g., CRBN or VHL ligand with an amine handle) | Commercially Available | Structure will vary based on target |
| Carboxylic acid-functionalized Warhead | Commercially Available | Structure will vary based on target |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Amide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | Commercially Available | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Commercially Available | For Boc deprotection |
| Dichloromethane (DCM) | Commercially Available | Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For work-up |
| Brine | Prepared in-house | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
| Ethyl Acetate | Commercially Available | Extraction solvent |
| Hexanes | Commercially Available | Chromatography eluent |
| Silica Gel for Column Chromatography | Commercially Available | For purification |
Synthetic Workflow
Caption: General workflow for the two-step synthesis of a PROTAC.
Step 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand
Rationale: This step forms the first amide bond, attaching the linker to the E3 ligase ligand. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
Rationale: This step removes the Boc protecting group to expose the secondary amine on the piperazine ring, making it available for the subsequent coupling reaction. TFA is a strong acid that effectively cleaves the Boc group.
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude amine salt is typically used directly in the next step without further purification.
Step 3: Amide Coupling with a Carboxylic Acid-Functionalized Warhead
Rationale: This final coupling step forms the second amide bond, linking the deprotected piperazine moiety to the warhead that targets the protein of interest, thus completing the PROTAC molecule.
-
Dissolve the crude amine salt from Step 2 and the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add DIPEA (4.0-5.0 eq) to neutralize the TFA salt and the acid generated during the coupling reaction. Stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Perform an aqueous work-up as described in Step 1 (ethyl acetate extraction, NaHCO₃ and brine washes).
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight and assess purity. | A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the final PROTAC. |
| ¹H and ¹³C NMR | To confirm the chemical structure and isomeric purity. | Spectra consistent with the proposed structure, with all expected proton and carbon signals present. |
| HPLC | To determine the final purity of the compound. | A single, sharp peak indicating a purity of >95%. |
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of PROTACs. The protocols outlined in this application note offer a robust framework for researchers in drug discovery to construct these complex and therapeutically promising molecules. The modular nature of this synthetic approach allows for the facile generation of PROTAC libraries with diverse warheads and E3 ligase ligands, accelerating the discovery of novel protein degraders.[14][] The careful choice of coupling reagents and reaction conditions, followed by rigorous purification and characterization, is paramount to obtaining high-quality PROTACs for biological evaluation.
References
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Wikipedia. (2024, May 29). Proteolysis targeting chimera. Retrieved from [Link]
-
ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Donovan, K. A., & Crews, C. M. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(22), 16259–16276. [Link]
-
Portland Press. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. portlandpress.com [portlandpress.com]
Application Note: A Robust Protocol for Peptide Coupling Using (4-Boc-piperazin-1-yl)-oxo-acetic acid
Abstract
This document provides a comprehensive guide for the use of (4-Boc-piperazin-1-yl)-oxo-acetic acid as a carboxylic acid component in peptide coupling reactions. This reagent is particularly valuable in medicinal chemistry and fragment-based drug discovery for introducing a Boc-protected piperazine moiety. The protocol details a standard, high-efficiency coupling procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to ensure high yields and minimize side reactions. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, offer guidance on reaction optimization and troubleshooting, and discuss safety considerations.
Introduction and Scientific Rationale
Amide bond formation is one of the most fundamental and frequently performed reactions in pharmaceutical and chemical research.[1] The choice of coupling reagents and reaction conditions is critical to success, especially when dealing with complex, sterically hindered, or sensitive substrates.[2][3] this compound is a bifunctional reagent that serves as a valuable building block, allowing for the direct incorporation of the versatile piperazine scaffold, which is a common pharmacophore in many drug candidates.
The protocol described herein employs a carbodiimide-mediated activation strategy.[4][5] Carbodiimides like EDC are widely used to convert carboxylic acids into more reactive species, facilitating nucleophilic attack by an amine.[6] However, the direct intermediate, an O-acylisourea, can be unstable and prone to side reactions, including racemization of chiral centers and formation of a stable N-acylurea byproduct.[6][7] To mitigate these issues, additives such as HOBt are introduced. HOBt traps the O-acylisourea to form a more stable and highly reactive HOBt-ester, which then cleanly reacts with the amine component, leading to higher yields and preservation of stereochemical integrity.[7][8][9]
Mechanism of Action: EDC/HOBt Mediated Coupling
The coupling reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Activation of Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of HOBt Active Ester: HOBt, acting as a nucleophilic catalyst, rapidly intercepts the O-acylisourea intermediate. This forms an active HOBt ester and releases the water-soluble dicyclohexylurea (DCU) byproduct. This step is critical for preventing the rearrangement of the O-acylisourea to an unreactive N-acylurea and for minimizing racemization at the alpha-carbon of amino acid substrates.[4][7]
-
Amide Bond Formation: The amine component, acting as the nucleophile, attacks the carbonyl of the HOBt active ester. This step forms the desired amide bond and regenerates HOBt.
Figure 1: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol is designed for a standard 1.0 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Suggested Supplier | Purity/Grade | Notes |
| This compound | 258.27 | Sigma-Aldrich, etc. | >97% | The limiting reagent. |
| Amine Substrate | Varies | N/A | >97% | Ensure it is free of moisture. |
| EDC·HCl (EDAC) | 191.70 | Sigma-Aldrich | >98% | Store under inert gas, refrigerated. |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | Combi-Blocks | Anhydrous | Can be explosive; handle with care. Store in a desiccator. |
| Diisopropylethylamine (DIPEA or Hünig's base) | 129.24 | Acros Organics | >99% | Use if the amine substrate is a hydrochloride or hydrobromide salt. |
| Dichloromethane (DCM) | 84.93 | Fisher Scientific | Anhydrous | Use from a solvent purification system or a fresh sealed bottle. |
| N,N-Dimethylformamide (DMF) | 73.09 | Fisher Scientific | Anhydrous | An alternative solvent for substrates with poor DCM solubility. |
| Saturated aq. NaHCO₃ | N/A | N/A | Reagent Grade | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | N/A | N/A | Reagent Grade | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | VWR | Reagent Grade | For drying the organic phase. |
Step-by-Step Procedure
Figure 2: General experimental workflow for the coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, 1.0 mmol, 258 mg) and the desired amine substrate (1.1 eq, 1.1 mmol).
-
Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM, 10 mL). If solubility is an issue, N,N-Dimethylformamide (DMF) can be used as a solvent or co-solvent.[10]
-
Amine Salt Neutralization (If Applicable): If your amine substrate is a hydrochloride or other acid salt, add Diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol, 209 µL) to the solution to liberate the free amine. Stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial for minimizing side reactions during the activation step.[7][11]
-
Activation: Add HOBt (1.2 eq, 1.2 mmol, 162 mg) followed by EDC·HCl (1.2 eq, 1.2 mmol, 230 mg) to the stirred solution. The mixture may become cloudy.
-
Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove excess reagents and water-soluble byproducts like the EDC-urea.[11][12]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[13]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (EDC/HOBt degraded by moisture).2. Sterically hindered amine.3. Poorly nucleophilic (electron-deficient) amine.4. Insufficient reaction time. | 1. Use fresh, anhydrous reagents and solvents. Store EDC·HCl and HOBt properly.2. Increase reaction temperature to 40°C or switch to a more potent coupling reagent system like HATU/DIPEA.3. Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).[8] Note: DMAP can increase racemization risk in chiral systems.[4]4. Extend the reaction time and continue monitoring. |
| Formation of Byproducts | 1. N-acylurea formation (stable byproduct from EDC).2. Dehydration of Asn/Gln side chains (if present).3. Dimerization of the carboxylic acid. | 1. Ensure HOBt is added before or with EDC. Pre-activating the acid with EDC/HOBt for 15-30 min before adding the amine can also help.[14]2. This is a known side reaction with carbodiimides.[7] Using side-chain protected amino acids is the standard solution.3. Use a slight excess (1.1-1.2 eq) of the amine component. |
| Racemization of Chiral Centers | 1. Reaction temperature is too high.2. Presence of a strong base.3. Over-activation of the carboxylic acid. | 1. Maintain low temperatures (0°C) during activation and coupling.[7]2. If a base is needed, use a hindered, non-nucleophilic base like DIPEA instead of triethylamine.3. Use HOBt or a superior racemization suppressor like HOAt (1-hydroxy-7-azabenzotriazole). |
| Difficult Purification | 1. EDC-urea byproduct is soluble in the organic phase.2. Product has similar polarity to starting materials. | 1. If using EDC, the urea byproduct is water-soluble and should be removed by the aqueous wash. If DCC were used, the DCU byproduct is often filtered off.2. Optimize the chromatography mobile phase. A shallow gradient or a different solvent system (e.g., DCM/Methanol) may be required. |
Safety and Handling
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
EDC·HCl: Is a skin and eye irritant. Avoid inhalation of dust.
-
HOBt: Anhydrous HOBt is classified as an explosive. Handle with care and avoid shock or friction. Store away from heat sources.
-
DIPEA: Is a corrosive and flammable liquid. Causes severe skin burns and eye damage.
-
DCM: Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Vertex AI Search. (n.d.). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K.
- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- BDMAEE. (2025). Optimizing reaction selectivity with dmap in amide bond formation.
- ChemicalBook. (2025). 4-Boc-1-piperazineacetic acid | 156478-71-6.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Sinopep. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Echemi. (n.d.). 4-N-Boc-2-Oxo-piperazine-1-acetic acid.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC.
- Echemi. (n.d.). This compound.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Google Patents. (n.d.). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
The Versatile Scaffold: A Guide to (4-Boc-piperazin-1-yl)-oxo-acetic acid as a Chemical Linker
Introduction: The Strategic Importance of Piperazine-Based Linkers
In the landscape of modern drug development and complex molecule synthesis, the role of the chemical linker has evolved from a simple spacer to a critical determinant of a molecule's overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, those incorporating a piperazine scaffold have gained prominence for their unique combination of structural rigidity and advantageous physicochemical properties.[1] (4-Boc-piperazin-1-yl)-oxo-acetic acid stands out as a particularly valuable bifunctional building block. Its structure, featuring a mono-protected piperazine ring and a reactive carboxylic acid, offers a versatile handle for sequential, controlled conjugation, making it a cornerstone in the synthesis of sophisticated molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective reaction at the oxo-acetic acid moiety, typically through amide bond formation. Subsequent removal of the Boc group under acidic conditions unmasks the second nitrogen, making it available for further functionalization.[4] This strategic orthogonality is fundamental to its utility. Furthermore, the piperazine ring itself is not merely a passive connector. Its semi-rigid chair conformation can help pre-organize the linked moieties, which is crucial for optimizing the binding interactions in complex biological systems, such as the formation of a stable ternary complex in PROTACs.[1][5] The basic nitrogen atoms of the piperazine ring can also be protonated at physiological pH, enhancing the aqueous solubility of otherwise lipophilic molecules—a common challenge in drug design.[1][3]
This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical advice for its application in research and development.
Core Applications and Strategic Considerations
The utility of this compound spans multiple areas of chemical biology and medicinal chemistry. Its primary function is to bridge two molecular entities, and the nature of this bridge can be tailored for specific applications.
-
Proteolysis Targeting Chimeras (PROTACs): In PROTACs, the linker tethers a warhead that binds to a target protein of interest (POI) to a ligand that recruits an E3 ubiquitin ligase. The linker's length, rigidity, and composition are critical for inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[2][5] Piperazine-containing linkers are favored for their ability to impart conformational rigidity and improve solubility, thereby enhancing cell permeability and overall degradation efficiency.[1][6]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability in systemic circulation and its mechanism of cleavage within the target cancer cell are paramount. Piperazine moieties can be incorporated into both cleavable and non-cleavable linkers.[7][]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid. This approach offers high plasma stability and can reduce off-target toxicity.[9][10]
-
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes.[11]
-
The choice between a cleavable and non-cleavable strategy, and the specific chemistry of the linker, must be carefully considered for each ADC, as there is no one-size-fits-all solution.[7]
Experimental Application Notes & Protocols
The successful incorporation of the this compound linker relies on two fundamental chemical transformations: amide bond formation and Boc-group deprotection . The following protocols provide detailed, step-by-step methodologies for these key processes.
Workflow Overview: Two-Stage Linker Conjugation
The general strategy for using this linker involves a sequential two-stage conjugation process. First, the carboxylic acid of the linker is coupled to a primary or secondary amine on the first molecular entity (Molecule A). Following purification, the Boc-protecting group is removed to reveal a free amine on the piperazine ring, which is then coupled to the second molecular entity (Molecule B).
Caption: General workflow for sequential conjugation using the bifunctional linker.
Protocol 1: Amide Bond Formation with this compound
The formation of a stable amide bond is the critical first step. The choice of coupling reagent is crucial and often depends on the steric hindrance and electronic properties of the amine substrate. HATU is highly effective for a wide range of amines, including those that are sterically hindered, while the EDC/HOBt system is a more cost-effective and widely used alternative.[12][13]
Method A: HATU-Mediated Coupling (Recommended for Challenging Substrates)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester, leading to rapid amide bond formation with minimal side reactions.[12][14]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine-containing substrate (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: Under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) to the mixture.
-
Stir the solution at room temperature (20-25 °C) for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-active ester.[14]
-
Coupling: In a separate flask, dissolve the amine-containing substrate (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated linker mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method B: EDC/HOBt-Mediated Coupling (Standard Protocol)
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate.[13][15]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine-containing substrate (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 equiv), the amine substrate (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA, 3.0 equiv), followed by the slow addition of EDC·HCl (1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate before performing the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Coupling Reagent | Base | Solvent | Typical Time | Typical Yield | Key Considerations |
| HATU | DIPEA | DMF | 1-4 hours | >85% | Excellent for hindered amines; minimizes racemization.[12][16] |
| EDC / HOBt | DIPEA/TEA | DCM/DMF | 12-24 hours | 70-90% | Cost-effective; urea byproduct must be removed during work-up.[13][15] |
Protocol 2: Boc-Group Deprotection
Removal of the Boc protecting group is typically achieved under acidic conditions to unmask the secondary amine of the piperazine ring. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.[4][17]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[18]
Materials:
-
Boc-protected piperazine conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
(Optional) Scavengers like triisopropylsilane (TIS) or anisole if acid-sensitive groups are present.[19]
Procedure:
-
Dissolve the Boc-protected compound in DCM (a typical concentration is 0.1 M).
-
Add TFA to the solution. A common final concentration is 20-50% (v/v) TFA in DCM.[4][20] If the substrate contains other acid-sensitive functional groups (e.g., Trp, Met residues), add a scavenger (e.g., TIS, 5% v/v) to the mixture to trap the reactive tert-butyl cation that is formed.[19]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation). Caution: TFA is corrosive.
-
The resulting residue is the amine as its TFA salt. For many subsequent reactions, this salt can be used directly.
-
Neutralization (to obtain free base): If the free amine is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer again with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[17]
Troubleshooting and Field-Proven Insights
-
Low Amide Coupling Yields: If coupling with EDC/HOBt is inefficient, especially with electron-poor or sterically hindered amines, switching to a more powerful uronium-based reagent like HATU is recommended.[12] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediate.
-
Side Reactions in Boc Deprotection: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[19] This is a significant concern in peptide and protein chemistry. Always use a scavenger like triisopropylsilane (TIS) or anisole if your molecule contains sensitive residues such as tryptophan or methionine.[19]
-
Purification Challenges: Piperazine-containing compounds can be challenging to purify via silica gel chromatography due to their basicity, which can cause significant peak tailing.[21][22] To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the eluent system.[22]
-
Oily Products: If the final deprotected amine is an oil and difficult to handle, consider converting it to a stable salt (e.g., hydrochloride or fumarate) to induce crystallization. The purified salt can then be converted back to the free base if necessary.[22]
Conclusion
This compound is a powerful and versatile linker that provides a robust platform for the construction of complex, multi-component molecules. Its strategic design, combining an orthogonally protected diamine with a reactive handle, allows for controlled, sequential synthesis. The inherent properties of the piperazine ring itself—imparting rigidity and enhancing solubility—offer significant advantages in overcoming common challenges in drug development. By understanding the core principles of its application and mastering the key coupling and deprotection protocols, researchers can effectively leverage this linker to advance the design of next-generation therapeutics.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines. Retrieved from a URL provided by the grounding tool.
- Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from a URL provided by the grounding tool.
- Ciulli, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from a URL provided by the grounding tool.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives. Retrieved from a URL provided by the grounding tool.
-
Scott, J. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Ciulli, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Retrieved from a URL provided by the grounding tool.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from a URL provided by the grounding tool.
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from a URL provided by the grounding tool.
- Google Patents. (1969). Recovery and purification of piperazine.
-
Popa, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Google Patents. (1959). Purification of piperazine.
- Le, T. N., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from a URL provided by the grounding tool.
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from a URL provided by the grounding tool.
-
Wang, S., et al. (2011). Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP). Journal of Medicinal Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid. Retrieved from a URL provided by the grounding tool.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from a URL provided by the grounding tool.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Retrieved from a URL provided by the grounding tool.
-
Saavedra, J. E., et al. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. The Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Chemical structure of Smac mimetics TL32711 (5), AT406 (6), BV6 (7) and their potential mechanism of action. Retrieved from a URL provided by the grounding tool.
-
Bustin, D. J., et al. (2012). Discovery of aminopiperidine-based Smac mimetics as IAP antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Dehnhardt, C. M., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Treball Final de Grau. (n.d.). Treball Final de Grau. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from a URL provided by the grounding tool.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from a URL provided by the grounding tool.
-
Reddy, K. L., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from a URL provided by the grounding tool.
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- MDPI. (n.d.). Future Therapeutic Directions for Smac-Mimetics. Retrieved from a URL provided by the grounding tool.
- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from a URL provided by the grounding tool.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Reen, R. K., et al. (2001). Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. Journal of Agricultural and Food Chemistry. Retrieved from a URL provided by the grounding tool.
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from a URL provided by the grounding tool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. njbio.com [njbio.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Amide Bond Formation with (4-Boc-piperazin-1-yl)-oxo-acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically used drugs targeting diverse therapeutic areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] Its significance stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and membrane permeability, and to serve as a versatile linker for connecting different pharmacophores. The building block, (4-Boc-piperazin-1-yl)-oxo-acetic acid, is a valuable reagent for introducing this scaffold. Featuring a tert-butoxycarbonyl (Boc) protecting group, it allows for the selective reaction of its carboxylic acid moiety, leaving a masked secondary amine that can be deprotected and functionalized in a subsequent step.[2][4] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient formation of amide bonds using this key intermediate, tailored for researchers in drug discovery and process development.
Foundational Principles of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex, sensitive molecules. Therefore, the activation of the carboxylic acid is a mandatory first step in modern synthetic chemistry.[5] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Mechanism of Action: Common Coupling Reagents
Two of the most reliable and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU). Their mechanisms, while both achieving carboxyl activation, follow distinct pathways.
-
EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[8] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[6][8] The amine then attacks this active ester to yield the desired amide, regenerating HOBt in a catalytic cycle.[8]
-
HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[9][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11][12] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][11] The amine then attacks the active ester to form the amide bond.[9] The pyridine nitrogen atom within the HOAt structure is believed to accelerate the coupling through a neighboring group effect, contributing to HATU's high reactivity and speed, even with sterically hindered substrates.[9][13]
Figure 1: Simplified mechanism of HATU-mediated amide bond formation.
Experimental Protocols
The following protocols provide robust starting points for the coupling of this compound with a primary or secondary amine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).[6]
Protocol A: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
This method is widely used due to its cost-effectiveness and reliability for a broad range of substrates.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
EDC·HCl (1.2–1.5 equiv)
-
HOBt (1.2–1.5 equiv)
-
DIPEA or Triethylamine (2.0–3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1–0.5 M).
-
Cool the solution to 0 °C using an ice-water bath while stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the flask.
-
Allow the reaction to slowly warm to room temperature and stir for 4–24 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[6][14]
Protocol B: HATU Mediated Coupling (High Efficiency)
This protocol is preferred for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines, due to its high efficiency and faster reaction times.[9][10][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (2.5–3.0 equiv)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[14]
-
Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in DMF.
-
Continue stirring at room temperature for 1–6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[14]
-
Workup: Once complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and byproducts.[14]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to obtain the desired amide product.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptidebridge.com [peptidebridge.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Boc Deprotection of Piperazine
Introduction: The Critical Role of Piperazine Deprotection in Synthesis
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its unique properties, including its ability to modulate solubility and engage in key hydrogen bonding interactions, make it a cornerstone of modern drug design. To facilitate the selective synthesis of complex piperazine derivatives, chemists often employ protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group is arguably the most common for protecting one of the piperazine nitrogens.[1][2] This strategy allows for precise chemical modifications on the unprotected nitrogen atom.[2]
The subsequent removal, or "deprotection," of the Boc group is a critical and frequently performed transformation that unmasks the second nitrogen, paving the way for further functionalization.[2] While conceptually simple, achieving a clean, high-yielding Boc deprotection requires a nuanced understanding of the reaction mechanism, careful selection of reagents, and a well-designed experimental protocol. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for the successful Boc deprotection of piperazine derivatives.
Scientific Principles: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[1][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][3][4] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free piperazine amine.[1][4] Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1]
It is crucial to recognize that the generated tert-butyl cation is a reactive electrophile.[1][5] It can be quenched by various nucleophiles, deprotonate to form isobutylene gas, or participate in undesirable side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[5][6][7]
Strategic Decisions: Choosing the Right Deprotection Method
The two most prevalent methods for Boc deprotection of piperazines involve TFA, often in Dichloromethane (DCM), or a solution of HCl in an organic solvent like 1,4-dioxane or methanol.[8] The choice between them is a critical decision based on the substrate's properties, the reaction scale, and the desired final product form.
| Parameter | TFA in DCM | HCl in Dioxane/Methanol |
| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M HCl in 1,4-Dioxane or HCl (gas) in Methanol |
| Reaction Time | Typically rapid (30 minutes to a few hours) at room temperature.[8] | Can be very fast (e.g., 1-3 hours) depending on concentration.[8] |
| Work-up | Involves removal of volatiles, followed by an aqueous basic wash (e.g., NaHCO₃) to neutralize the TFA salt and extract the free amine.[8] | Often, the hydrochloride salt precipitates directly from the reaction mixture, which can be isolated by filtration.[8] This can simplify purification. |
| Product Form | Initially yields the TFA salt, which can sometimes be oily. The free base is obtained after a basic work-up.[8] | Yields the hydrochloride salt, which is frequently a crystalline, easily handled solid.[8] |
| Selectivity | Highly effective but can be less selective, potentially cleaving other acid-sensitive groups.[8] | Generally offers better selectivity, especially when used under controlled conditions.[8] |
| Considerations | TFA is highly corrosive and requires careful handling in a fume hood.[9][10] DCM is a suspected carcinogen and its use should be minimized where possible.[11] | 1,4-Dioxane is also a suspected carcinogen.[11] Ethers can be cleaved by strong acids to form chloro-alcohols, which are potential genotoxic impurities.[11] |
Scientist's Note: For substrates containing other acid-labile groups (e.g., acetals, trityl groups), HCl in dioxane is often the preferred method due to its generally milder nature compared to neat or high-concentration TFA. If the final product is desired as a stable, crystalline salt for purification or storage, the HCl method is highly advantageous.
Experimental Workflow and Protocols
A successful deprotection experiment follows a logical progression from reaction setup to product isolation and characterization.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol is a robust and widely used method for general-purpose Boc deprotection.[8]
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5–10 equivalents) to the stirred solution. Scientist's Note: A common and effective combination is a 20-50% (v/v) solution of TFA in DCM.[8][12] The addition is often exothermic; slow addition helps control the temperature.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the full consumption of the starting material.[13] On TLC, the product will be significantly more polar (lower Rf) than the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[3][13]
-
Neutralization & Extraction: Dissolve the residue in water or DCM. Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.[8] Caution: This will cause CO₂ evolution (effervescence).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[8]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is particularly useful when the resulting hydrochloride salt is a crystalline solid, which can greatly simplify purification.[8]
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in 1,4-dioxane (commercially available)
-
Anhydrous co-solvent (e.g., methanol, ethyl acetate, or DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[13]
-
Acid Addition: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (5–10 equivalents).[13]
-
Reaction & Precipitation: Stir the reaction mixture at room temperature for 1 to 4 hours.[13] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution as a white solid.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[8][13]
-
Isolation: Upon completion, there are two common pathways for isolation:
-
Direct Filtration: If a precipitate has formed, add diethyl ether to the mixture to ensure complete precipitation. Collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum to yield the piperazine hydrochloride salt.[8][13]
-
Concentration: If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. This can then be triturated with diethyl ether to induce solidification.
-
-
Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of DCM and water. Add a saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8). Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[8]
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction stalls, potential causes include insufficient acid, short reaction time, or poor solubility of the starting material.[8] Consider increasing the equivalents of acid, extending the reaction time, or gently heating the mixture (e.g., to 40-50 °C).[8]
-
Side Reactions (t-Butylation): The electrophilic tert-butyl cation generated can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole) or sulfur-containing residues (e.g., methionine).[5][6] To mitigate this, "scavengers" can be added to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.[14]
-
Safety: Both TFA and concentrated HCl are highly corrosive and toxic.[10][15] Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][16][17] When diluting acids, always add the acid to the solvent, never the other way around.[9]
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117-25. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]
-
New Journal of Chemistry. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Retrieved from [Link]
-
Vymetal, J., & Poštová, H. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]
-
ResearchGate. (2011). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. Retrieved from [Link]
-
ResearchGate. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
University of California, Irvine. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Rawal, T. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. Retrieved from [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. americanbio.com [americanbio.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 17. carlroth.com [carlroth.com]
The Strategic Application of Boc-Piperazine Derivatives in Modern Medicinal Chemistry: A Guide for Researchers
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs. Its unique physicochemical properties, including basicity, solubility, and conformational rigidity, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of the tert-butoxycarbonyl (Boc) protecting group to one of the piperazine nitrogens has further revolutionized its application, providing a versatile handle for the controlled and selective synthesis of complex molecular architectures. This guide offers an in-depth exploration of the applications of Boc-piperazine derivatives in drug discovery, complete with detailed protocols and quantitative data to empower researchers in their quest for novel therapeutics.
The Versatility of Boc-Piperazine in Drug Design
N-Boc-piperazine serves as a pivotal building block across a wide spectrum of therapeutic areas, from oncology to neuropharmacology and infectious diseases. The Boc group's stability under various reaction conditions and its facile removal under acidic conditions allow for a modular approach to drug synthesis, enabling the systematic exploration of structure-activity relationships (SAR).
A Scaffold for Kinase Inhibitors in Oncology
In the realm of oncology, the piperazine moiety is a key structural feature in numerous kinase inhibitors. It often acts as a linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase. The basicity of the piperazine nitrogen can also be leveraged to form crucial salt bridges with acidic residues in the kinase's hinge region, enhancing binding affinity and selectivity.
A prime example is Imatinib (Gleevec) , a groundbreaking therapy for chronic myeloid leukemia. The synthesis of Imatinib relies on the strategic use of a piperazine derivative to connect the pyrimidinyl-aniline core with a benzamide fragment, a modification crucial for its solubility and potent inhibitory activity against the Bcr-Abl tyrosine kinase.
Quantitative Insights: Biological Activities of Boc-Piperazine Derivatives
The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following tables summarize the efficacy of various compounds synthesized using Boc-piperazine as a key intermediate, highlighting its role in generating potent therapeutic candidates.
| Compound ID | Target | IC₅₀ (µM) | Therapeutic Area | Reference |
| Compound 5 | BCR-ABL Negative Leukemic Cells (Jurkat) | Varies | Anticancer | |
| Compound 7 | BCR-ABL Negative Leukemic Cells (Jurkat) | Varies | Anticancer | |
| Compound 9 | Nalm-6 Cells | 1.639 | Anticancer | |
| Compound 10 | Multiple Leukemic Cell Lines | Close to Imatinib | Anticancer | |
| Piperazine Amide 4g | JNK3 | - | CNS Disorders | |
| Benzhydrylpiperazine 9d | COX-2 | 0.25 ± 0.03 | Anti-inflammatory/Anticancer | |
| Benzhydrylpiperazine 9d | 5-LOX | 7.87 ± 0.33 | Anti-inflammatory/Anticancer | |
| Piperazine Derivative 3 | MDA-MB-231 Cells | 11.3 | Anticancer |
| Compound ID | Virus | EC₅₀ (µg/mL) | Activity Type | Reference |
| Compound S8 | Cucumber Mosaic Virus (CMV) | 95.0 | Protective | |
| Compound S8 | Cucumber Mosaic Virus (CMV) | 18.1 | Inactivation | |
| Compound C35 | Potato Virus Y (PVY) | - | Curative (53.3 ± 2.5%) | |
| Compound C35 | Potato Virus Y (PVY) | - | Protective (56.9 ± 1.5%) | |
| Compound C35 | Potato Virus Y (PVY) | - | Inactivation (85.8 ± 4.4%) | |
| SDZ 880-061 | Human Rhinovirus (HRV) | ≤ 3 | Antiviral |
Key Synthetic Protocols Involving Boc-Piperazine
The successful application of Boc-piperazine in medicinal chemistry hinges on robust and reproducible synthetic methodologies. The following section details key experimental protocols for the functionalization and deprotection of the Boc-piperazine scaffold.
Protocol 1: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to N-aryl piperazines.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a versatile method for the N-alkylation of Boc-piperazine with aldehydes or ketones.
Caption: Workflow for Reductive Amination.
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))
Procedure:
-
Dissolve N-Boc-piperazine and the carbonyl compound in the anhydrous solvent.
-
Add the reducing agent portion-wise to the stirred solution at room temperature.
-
Continue stirring overnight and monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
The removal of the Boc protecting group is a critical final step in many synthetic sequences, unmasking the second piperazine nitrogen for further functionalization or to yield the final active pharmaceutical ingredient.
Caption: Workflow for Boc Deprotection.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous DCM
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Method B: Hydrochloric Acid (HCl) in Dioxane
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
Mechanistic Insights: The Role of Piperazine in Biological Systems
The prevalence of the piperazine scaffold in bioactive molecules is not coincidental. Its structural and electronic properties are key to its biological function.
Caption: Mechanism of a piperazine-based kinase inhibitor.
In kinase inhibitors, the piperazine ring often orients the molecule within the ATP-binding cleft, with one nitrogen atom forming a hydrogen bond with the hinge region of the kinase. The second nitrogen, often substituted with a bulky group, can extend into a solvent-exposed region, allowing for modifications that fine-tune solubility and pharmacokinetic properties without compromising binding affinity.
In the central nervous system, many piperazine-containing drugs modulate the activity of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The basic nitrogen of the piperazine can form a salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of the receptor, a key interaction for receptor antagonism.
Conclusion
N-Boc-piperazine is an indispensable tool in the arsenal of the modern medicinal chemist. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of numerous life-saving and life-improving medications. The continued exploration of novel synthetic methodologies and a
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Piperazine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the application of piperazine-based linkers in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this guide delves into the rationale behind the use of these specialized linkers, offering field-proven insights into their application, particularly in the synthesis of complex heterocyclic scaffolds. We will explore a key example of a piperazine-based linker strategy—the traceless synthesis of dihydroquinoxalin-2-ones—and provide comprehensive, step-by-step protocols for its successful implementation. Additionally, the versatile role of piperazine as a scaffold for peptidomimetics will be discussed, offering a broader perspective on its utility in modern drug discovery.
Introduction: The Strategic Role of Linkers in SPPS
Solid-phase peptide synthesis, a cornerstone of peptide chemistry, relies on the judicious choice of a linker to anchor the nascent peptide chain to an insoluble resin support.[1][2] The linker is not merely a passive anchor; its chemical nature dictates the conditions under which the final peptide can be cleaved from the support and ultimately determines the C-terminal functionality of the synthetic peptide. While standard linkers like Wang and Rink amide are widely used for the synthesis of C-terminal carboxylic acids and amides respectively, the demand for more complex peptide modifications and the synthesis of peptide-derived heterocycles has driven the development of specialized linker strategies.[1][3]
Piperazine-based linkers represent a unique class of tools in the SPPS arsenal. The inherent chemical properties of the piperazine moiety—a six-membered heterocyclic ring containing two nitrogen atoms—offer distinct advantages in specific synthetic contexts. These include the ability to act as a versatile scaffold and to participate in intramolecular cyclization reactions, leading to traceless cleavage strategies.[4][5]
The Piperazine Amide Linker: A Gateway to Traceless Synthesis of Dihydroquinoxalin-2-ones
A prime example of the strategic use of a piperazine-based linker is in the traceless solid-phase synthesis of dihydroquinoxalin-2-ones.[5] In this approach, the piperazine moiety is an integral part of the linker that facilitates the assembly of the precursor on the solid support and is subsequently cleaved in a manner that it does not appear in the final product. This "traceless" aspect is highly desirable in combinatorial chemistry and drug discovery, as it leaves no residual linker atoms in the target molecule.[6]
The synthesis leverages a cyclative cleavage mechanism, where an intramolecular reaction simultaneously liberates the target molecule from the resin.[5] This strategy offers high purity of the crude product and allows for the preparation of stable immobilized linear intermediates.[5]
Mechanism of Action
The overall workflow for the synthesis of dihydroquinoxalin-2-ones using a piperazine amide linker is depicted below. The piperazine is first attached to a suitable resin, such as Wang resin, via a carbamate linkage. The free amine on the piperazine then serves as the anchor point for the subsequent synthetic steps.
Figure 1. Workflow for the traceless synthesis of dihydroquinoxalin-2-ones.
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a detailed guide for the synthesis of dihydroquinoxalin-2-ones on a solid support using a piperazine amide linker.
Protocol 1: Functionalization of Wang Resin with Piperazine
This protocol describes the initial step of attaching piperazine to the solid support.
| Step | Procedure | Rationale |
| 1 | Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel. | Swelling the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to the reagents.[2] |
| 2 | In a separate flask, dissolve piperazine (excess, e.g., 10 mmol) in DCM. | A large excess of piperazine is used to drive the reaction to completion and minimize side reactions. |
| 3 | Drain the DCM from the swollen resin and add the piperazine solution. | |
| 4 | Add a solution of a carbodiimide coupling reagent (e.g., DIC, 5 mmol) and a catalyst (e.g., DMAP, 0.1 mmol) in DCM. | DIC facilitates the formation of the carbamate linkage between the hydroxyl group of the Wang resin and one of the piperazine nitrogens. DMAP acts as a nucleophilic catalyst.[7] |
| 5 | Agitate the resin slurry at room temperature for 12-24 hours. | Sufficient reaction time is necessary to ensure high loading of the piperazine linker onto the resin. |
| 6 | Filter the resin and wash thoroughly with DCM, DMF, and Methanol. | Washing removes excess reagents and by-products. |
| 7 | Dry the resin under vacuum. | |
| 8 | Determine the loading of the piperazine on the resin using a suitable method (e.g., picric acid titration of the free amine). | Quantifying the loading is essential for calculating the stoichiometry of subsequent reactions. |
Protocol 2: Synthesis of Dihydroquinoxalin-2-one Precursor
This protocol outlines the assembly of the linear precursor on the piperazine-functionalized resin.
| Step | Procedure | Rationale |
| 1 | Swell the piperazine-functionalized resin (0.5 g) in N,N-dimethylformamide (DMF, 5 mL) for 30 minutes. | |
| 2 | In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-AA-OH, 3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF. | HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the reaction mixture.[4] |
| 3 | Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. | |
| 4 | Wash the resin with DMF. | |
| 5 | Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). | Piperidine is a commonly used base for the removal of the Fmoc group.[8] |
| 6 | Wash the resin thoroughly with DMF. | |
| 7 | React the deprotected amine on the resin with a 1-fluoro-2-nitrobenzene derivative (3 eq.) in the presence of a base (e.g., DIPEA, 5 eq.) in DMF at elevated temperature (e.g., 50 °C) for 12 hours. | The nucleophilic aromatic substitution reaction attaches the nitro-aryl moiety. |
| 8 | Wash the resin with DMF and DCM. | |
| 9 | Reduce the nitro group using a reducing agent such as SnCl₂·2H₂O (10 eq.) in DMF. | The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclative cleavage. |
| 10 | Wash the resin thoroughly with DMF, water, and DCM, and dry under vacuum. |
Protocol 3: Cyclative Cleavage and Product Isolation
This protocol describes the final cleavage of the product from the resin.
| Step | Procedure | Rationale |
| 1 | Suspend the dried resin with the acyclic precursor in a suitable solvent (e.g., a mixture of TFA and DCM, or in a microwave-compatible solvent). | The choice of cleavage condition (acid or microwave) can influence the reaction time and yield. |
| 2 | Acid-mediated cleavage: Treat the resin with a solution of 10-50% TFA in DCM for 2-4 hours at room temperature. | The acidic conditions protonate the aniline nitrogen, facilitating the intramolecular nucleophilic attack on the amide carbonyl, leading to cyclization and cleavage. |
| 3 | Microwave-mediated cleavage: Heat the resin suspension in a sealed microwave vial at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes). | Microwave irradiation can significantly accelerate the cyclization and cleavage process. |
| 4 | Filter the resin and collect the filtrate. | The filtrate contains the crude dihydroquinoxalin-2-one product. |
| 5 | Wash the resin with a small amount of fresh cleavage cocktail or solvent. | |
| 6 | Combine the filtrates and concentrate under reduced pressure. | |
| 7 | Purify the crude product by a suitable method, such as preparative reverse-phase HPLC. | |
| 8 | Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when using the piperazine amide linker strategy. Actual results may vary depending on the specific substrates and reaction conditions used.
| Parameter | Typical Value | Notes |
| Resin Loading (Piperazine) | 0.5 - 1.0 mmol/g | Dependent on the initial loading of the Wang resin and the efficiency of the piperazine attachment. |
| Acylation Efficiency | >95% | Monitored by Kaiser test or other qualitative tests for free amines. |
| Nitroarylation Efficiency | >90% | Can be monitored by cleavage of a small sample and LC-MS analysis. |
| Reduction Efficiency | >95% | |
| Cleavage Yield (Acid-mediated) | 60 - 85% | Yields can be sequence-dependent. |
| Cleavage Yield (Microwave-mediated) | 70 - 95% | Microwave heating often leads to higher and more consistent yields. |
| Crude Product Purity | >80% | The traceless nature of the cleavage contributes to high initial purity. |
Piperazine as a Versatile Scaffold in Peptidomimetic Synthesis
Beyond its role in linker design, N-Boc-piperazine is a valuable building block for the solid-phase synthesis of peptidomimetics.[4] Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability.[9] The rigid piperazine ring can be incorporated into a peptide backbone to induce specific conformations or to serve as a scaffold for the attachment of various functional groups.[4][9]
Workflow for Piperazine-Based Peptidomimetic Synthesis
The synthesis of peptidomimetics using a piperazine scaffold typically involves the initial attachment of a protected piperazine derivative to the resin, followed by the sequential addition of other building blocks.
Figure 2. General workflow for the synthesis of peptidomimetics using a piperazine scaffold.
Protocol 4: Immobilization of N-Boc-Piperazine on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the piperazine scaffold to a highly acid-labile resin.
| Step | Procedure | Rationale |
| 1 | Swell 2-CTC resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes. | 2-CTC resin is chosen for its mild cleavage conditions, which are often desirable for sensitive peptidomimetics. |
| 2 | In a separate flask, dissolve N-Boc-piperazine (2.0 eq.) in anhydrous DCM. | |
| 3 | Drain the DCM from the swollen resin and add the N-Boc-piperazine solution. | |
| 4 | Add DIPEA (4.0 eq.) to the resin slurry and agitate gently for 2 hours at room temperature. | DIPEA acts as a base to neutralize the HCl generated during the reaction. |
| 5 | To cap any unreacted chlorotrityl groups, add a small amount of methanol and continue to agitate for 30 minutes. | Capping prevents unwanted side reactions in subsequent steps. |
| 6 | Filter the resin and wash thoroughly with DCM, DMF, and Methanol. | |
| 7 | Dry the resin under vacuum. |
Subsequent peptide elongation on the N-Boc-piperazine functionalized resin would follow standard Boc or Fmoc SPPS protocols, depending on the desired synthetic strategy.[4]
Conclusion and Future Perspectives
Piperazine-based linkers and scaffolds offer unique synthetic advantages in the field of solid-phase peptide synthesis. The piperazine amide linker, with its ability to facilitate traceless cyclative cleavage, provides an elegant and efficient route to complex heterocyclic structures like dihydroquinoxalin-2-ones. This strategy is particularly valuable for the generation of compound libraries in drug discovery. Furthermore, the use of piperazine as a rigid scaffold in peptidomimetic design highlights its versatility and importance in the development of novel therapeutics.
As the demand for more sophisticated and diverse molecular architectures continues to grow, the development of novel linker strategies will remain a critical area of research. Piperazine-based linkers, with their unique chemical reactivity and scaffolding potential, are well-positioned to play an increasingly important role in the future of peptide and medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- Krchňák, V., Szabo, L., & Vágner, J. (2000). A solid phase traceless synthesis of quinoxalinones. Tetrahedron Letters, 41(16), 2835–2838.
- MDPI. (2021).
- ACS Combinatorial Science. (2001). Traceless, Self-Cleaving Solid- and Solution-Phase Parallel Synthesis of 3,4,7-Trisubstituted 3,4-Dihydroquinoxalin-2-ones.
- Wiley Online Library. (2020).
- ACS Combinatorial Science. (2012). Traceless, Self-Cleaving Solid- and Solution-Phase Parallel Synthesis of 3,4,7-Trisubstituted 3,4-Dihydroquinoxalin-2-ones.
- PubMed. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
- ResearchGate. (2025). Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics.
- ResearchGate. (2025). A solid-phase traceless synthesis of tetrahydroquinoxalines.
- PubMed. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds.
- ResearchGate. (2021).
- Sci-Hub. (2001). A solid-phase traceless synthesis of tetrahydroquinoxalines.
- SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Peptideweb.com. (n.d.). Loading protocols.
- Google Patents. (2017).
- Aapptec Peptides. (n.d.).
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- UCI Department of Chemistry. (2020).
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. A solid phase traceless synthesis of quinoxalinones / Tetrahedron Letters, 2000 [sci-hub.ru]
- 7. peptideweb.com [peptideweb.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Piperazine Linkers for Enhanced Drug Solubility
Abstract
Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and therapeutic failure. This guide provides a comprehensive overview and practical protocols for utilizing piperazine linkers as a strategic tool to enhance the solubility of drug candidates. We will delve into the underlying chemical principles, synthetic methodologies, and validation assays, offering a complete framework for the rational incorporation of this "privileged scaffold" into your drug discovery pipeline.
The Challenge of Poor Solubility and the Piperazine Solution
A significant percentage of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility. This characteristic severely limits their absorption, distribution, metabolism, and excretion (ADME) properties, ultimately hindering their clinical potential.[1] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, has emerged as a powerful tool to address this challenge.[2][3]
The key to piperazine's effectiveness lies in its basicity. The nitrogen atoms can be protonated at physiological pH, introducing a positive charge that significantly increases the molecule's polarity and interaction with water.[][5] This ionization provides a potent "hydrophilic handle" without the excessive flexibility and potential metabolic instability associated with other solubilizing groups like long polyethylene glycol (PEG) chains.[] Consequently, incorporating a piperazine linker can dramatically improve a drug candidate's dissolution rate and overall aqueous solubility.[2][]
Mechanism of Solubility Enhancement: The Role of pKa
The ability of a piperazine linker to enhance solubility is critically dependent on its protonation state, which is governed by its pKa (acid dissociation constant).[6] For effective solubilization under physiological conditions (pH ~7.4), at least one of the piperazine nitrogens should have a pKa value that allows for significant protonation.
Several factors influence the pKa of the piperazine ring within a larger molecule:
-
Neighboring Groups: Electron-withdrawing groups, such as adjacent carbonyls (amides, esters), can significantly lower the pKa of the piperazine nitrogens through inductive effects, potentially reducing the extent of protonation at physiological pH.[][6]
-
Substitution: Alkylation of the nitrogen atoms can also modulate their basicity.[6]
-
Linker Length: Increasing the distance between an electron-withdrawing group and the piperazine nitrogen with alkyl spacers can mitigate the pKa-lowering effect.[6]
Therefore, a careful and rational design of the linker chemistry surrounding the piperazine core is essential to maximize its solubilizing potential.
Synthetic Strategies for Incorporating Piperazine Linkers
The versatility of piperazine chemistry allows for its incorporation into a wide array of molecular scaffolds.[7][8][9] The choice of synthetic route will depend on the specific functionalities present in the parent drug molecule and the desired attachment point.
Common Synthetic Approaches:
-
N-Alkylation: This involves the reaction of a piperazine with an alkyl halide or sulfonate. It's a straightforward method for attaching the piperazine linker via an alkyl chain.[7]
-
Reductive Amination: A piperazine can be reacted with an aldehyde or ketone in the presence of a reducing agent to form a C-N bond, offering a versatile method for connecting the linker.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming a bond between a piperazine nitrogen and an aryl halide or triflate.[7]
-
Amide Bond Formation: The reaction of a piperazine with a carboxylic acid (or its activated derivative) is a common and robust method for creating a stable amide linkage.[10]
Protocol 1: Synthesis of a Piperazine-Linked Drug Candidate via Amide Coupling
This protocol describes a general procedure for coupling a drug candidate containing a carboxylic acid moiety with a mono-Boc-protected piperazine, followed by deprotection and functionalization.
Workflow Diagram:
Caption: Synthetic workflow for incorporating a piperazine linker.
Materials:
-
Drug candidate with a carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: a. Dissolve the drug candidate (1.0 eq) in anhydrous DMF. b. Add N-Boc-piperazine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the Boc-protected piperazine-drug conjugate.
-
Boc Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. e. The resulting piperazine-drug conjugate will be the TFA salt. This can be used directly or neutralized with a base for further functionalization.
-
(Optional) Further Functionalization: a. The free secondary amine of the piperazine linker can be further modified, for example, by N-alkylation or another amide coupling, to fine-tune the physicochemical properties of the final compound.[3][11]
Experimental Validation of Improved Solubility
After successfully synthesizing the piperazine-linked drug candidate, it is crucial to experimentally validate the intended improvement in aqueous solubility. A comparative analysis with the parent (un-linked) drug molecule is essential.
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a rapid assessment of the kinetic solubility of a compound, which is particularly useful in early-stage drug discovery.[12][13] It measures the precipitation of a compound from a DMSO stock solution upon dilution into an aqueous buffer.
Workflow Diagram:
Caption: Workflow for kinetic solubility assay by nephelometry.
Materials:
-
Parent drug candidate and piperazine-linked drug candidate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
384-well microtiter plates
-
Nephelometer
Procedure:
-
Preparation of Stock Solutions: a. Prepare 10 mM stock solutions of both the parent drug and the piperazine-linked drug in DMSO.
-
Plate Setup: a. Create a serial dilution of each stock solution in DMSO directly in the microtiter plate. b. Dispense a small volume (e.g., 1-5 µL) of each DMSO concentration into the wells of a fresh 384-well plate.
-
Assay Execution: a. Add a fixed volume of PBS (e.g., 100 µL) to each well to achieve the desired final compound concentrations. b. Mix the contents by gentle shaking. c. Incubate the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Measurement and Analysis: a. Measure the light scattering in each well using a nephelometer. b. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. c. Plot the light scattering signal against the compound concentration to determine the solubility value.
Data Presentation
The results of the solubility assays should be presented in a clear, tabular format for easy comparison.
| Compound | Parent Drug | Piperazine-Linked Drug | Fold Improvement |
| Kinetic Solubility (µM in PBS, pH 7.4) | < 1 | 75 | > 75x |
| Thermodynamic Solubility (µg/mL) | 0.5 | 45 | 90x |
Note: The above data is illustrative.
Troubleshooting and Considerations
-
Unexpectedly Low Solubility: If the piperazine-linked compound still exhibits poor solubility, re-evaluate the linker design. The presence of nearby electron-withdrawing groups may be suppressing the pKa of the piperazine. Consider increasing the spacer length between the piperazine and any amide or ester functionalities.[6]
-
Synthesis Challenges: Low yields in coupling reactions can often be addressed by screening different coupling reagents (e.g., HBTU, EDC/HOBt) and optimizing reaction conditions (temperature, solvent, base).
-
In Vivo Implications: While improved solubility is a critical first step, it is also important to assess the impact of the piperazine linker on other properties such as membrane permeability, metabolic stability, and potential interactions with transporters like P-glycoprotein.[1][]
Conclusion
The incorporation of piperazine linkers represents a robust and effective strategy for overcoming the challenge of poor aqueous solubility in drug discovery.[10][14] By understanding the fundamental principles of pKa modulation and employing versatile synthetic methodologies, researchers can rationally design and synthesize drug candidates with significantly improved physicochemical properties. The protocols outlined in this guide provide a practical framework for the synthesis and validation of piperazine-linked compounds, empowering drug development professionals to unlock the therapeutic potential of otherwise insoluble molecules.
References
-
Piperazine - Wikipedia. Wikipedia. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH. [Link]
-
Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. PubMed. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility | ACS Omega. ACS Publications. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Solubility Testing of Drug Candidates. Pharma.Tips. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. Semantic Scholar. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. | Semantic Scholar. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of (4-Boc-piperazin-1-yl)-oxo-acetic acid derivatives
An In-Depth Guide to the Synthesis and Derivatization of (4-Boc-piperazin-1-yl)-oxo-acetic acid for Medicinal Chemistry Applications
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold".[1] Its frequent appearance in clinically successful drugs is a testament to its versatile physicochemical properties and synthetic tractability.[1][2][3] Piperazine derivatives are integral to a wide array of therapeutic agents, including treatments for neurological disorders, cardiovascular diseases, and infectious diseases.[4] The six-membered heterocyclic ring, with its two nitrogen atoms at opposite positions, provides an ideal framework for structural modification, enabling medicinal chemists to fine-tune pharmacological profiles, including potency, selectivity, and pharmacokinetics.[2][4]
This guide focuses on the synthesis of derivatives from a key building block: this compound. This molecule combines the benefits of the piperazine core with two distinct points of chemical reactivity: a carboxylic acid ready for amide bond formation and a Boc-protected nitrogen that can be selectively deprotected for subsequent functionalization. The primary derivatization strategy, and the focus of this document, is the formation of amide bonds, a cornerstone reaction in organic and medicinal chemistry.[5] We will explore the most robust and efficient coupling methodologies, providing detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers engaged in the synthesis of novel bioactive compounds.
Core Synthetic Strategy: Amide Bond Formation
The principal pathway for derivatizing this compound involves its reaction with a primary or secondary amine to form an amide bond. Direct condensation of a carboxylic acid and an amine is generally infeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This activated intermediate then readily reacts with the amine nucleophile to yield the desired amide.
The choice of activation strategy—the "coupling reagent"—is critical and depends on factors such as substrate sensitivity, steric hindrance, desired reaction conditions, and the need to suppress side reactions like racemization.[6]
Caption: General workflow for amide coupling.
Key Methodologies for Amide Coupling
We will detail three prevalent and reliable methods for the synthesis of this compound amides.
Carbodiimide-Mediated Coupling (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[5] The reaction proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and other side reactions. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a less reactive but more stable HOBt-ester, which then smoothly reacts with the amine with minimal epimerization.[6]
Aminium/Uronium Salt-Based Coupling (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient and rapid coupling reagents available.[6] They are often preferred for sterically hindered substrates or when mild conditions are paramount. HATU reacts with the carboxylic acid to form an activated OAt-ester. These reagents generally lead to high yields and low levels of racemization, although their higher cost is a consideration.[6][7]
Acyl Halide Formation
For robust substrates, converting the carboxylic acid to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride is a classic and effective method.[5] The resulting acyl chloride reacts rapidly with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. While powerful, this method is less suitable for sensitive substrates that cannot tolerate the harsh conditions of acyl chloride formation.
Comparative Overview of Coupling Reagents
The following table summarizes typical conditions and outcomes for the different coupling strategies. Yields are representative and can vary significantly based on the specific amine substrate used.
| Coupling Reagent | Additive | Typical Base | Common Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage |
| EDC | HOBt | DIPEA, NMM | DMF, DCM | 0 to 23 | 4 - 16 | 75 - 95 | Water-soluble byproduct simplifies workup.[5] |
| HATU | None | DIPEA, 2,4,6-Collidine | DMF, ACN | 23 | 1 - 4 | 85 - 98 | High efficiency, rapid, good for hindered substrates.[6][7] |
| SOCl₂ / (COCl)₂ | None | TEA, Pyridine | DCM, THF | 0 to 23 | 1 - 3 | 70 - 90 | Highly reactive intermediate, cost-effective.[5] |
Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), DMF (Dimethylformamide), DCM (Dichloromethane), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), ACN (Acetonitrile), TEA (Triethylamine).
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using EDC/HOBt
This protocol describes a robust and widely applicable method for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Protocol 2: General Procedure using HATU
This protocol is ideal for challenging couplings, including those with sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA or 2,4,6-Collidine (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add the base (DIPEA or 2,4,6-Collidine, 2.5 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue via flash column chromatography.
Purification and Characterization
Purification Strategies
-
Column Chromatography: This is the most common purification method.[8] Due to the basic nature of the piperazine nitrogen, "tailing" of the product spot on silica gel is a frequent issue. This can be suppressed by adding a small amount (0.5-1% v/v) of a basic modifier like triethylamine to the eluent.[8]
-
Salt Formation: If the final product is an oil or difficult to purify chromatographically, it can be converted into a salt (e.g., hydrochloride or fumarate). These salts are often crystalline solids that can be purified by recrystallization. The pure free base can then be regenerated by neutralization.[8]
Analytical Characterization
The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Confirms the molecular structure. Key signals to observe include the disappearance of the carboxylic acid proton and the appearance of the newly formed amide N-H proton (for primary amine reactants), alongside characteristic shifts for the piperazine and Boc group protons.[9]
-
Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and provides an initial assessment of purity.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.
Post-Synthesis: Boc Group Deprotection
The Boc group is a robust protecting group that is stable to the coupling conditions but can be readily removed under acidic conditions to liberate the piperazine nitrogen for further derivatization.
Caption: Workflow for Boc deprotection.
Protocol 3: Deprotection using TFA in DCM
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., at 0.1 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected product.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive coupling reagent; poor quality solvent/reagents; sterically hindered amine. | Use freshly opened, high-purity reagents. Ensure solvents are anhydrous. Switch to a more powerful coupling reagent like HATU.[7] Increase reaction time or temperature moderately. |
| Incomplete Reaction | Insufficient equivalents of coupling reagent or base; reaction time too short. | Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively. Extend the reaction time.[11] |
| Formation of Side Products | O-acylisourea rearrangement (with EDC); reaction with di-functional amines. | Ensure HOBt is used with EDC to suppress side reactions.[6] Use appropriate protecting group strategies for poly-functional amines. |
| Difficult Purification (Oily Product) | Compound is non-crystalline at room temperature. | Attempt purification via salt formation and recrystallization.[8] Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce solidification. |
| Tailing on Silica Gel Column | Strong interaction between the basic piperazine nitrogen and acidic silanol groups on the silica surface. | Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape.[8] |
References
- Purification of Oily Piperazine Derivatives. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-boc-protected-piperazin-2-ylmethanol-peptide-synthesis]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
- Deprotection of Boc-Protected Piperazines. BenchChem. [URL: https://www.benchchem.com/technical-support/deprotection-boc-protected-piperazines]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-piperazine-derivatives-in-modern-drug-discovery-74592237.html]
- Purification of piperazine. Google Patents. [URL: https://patents.google.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1865293]
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education. [URL: https://www.sgvu.edu.in/journal/wp-content/uploads/2024/05/SGv-JPE-1047-1082-1.pdf]
- Purification of Piperazine-2-Thione Derivatives. BenchChem. [URL: https://www.benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454701/]
- Recovery and purification of piperazine. Google Patents. [URL: https://patents.google.
- 4-Boc-1-piperazineacetic acid | 156478-71-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7144710.htm]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/applications-data/chemistry-technical-resources-and-support/organic-synthesis-technical-library/amine-protection-deprotection.html]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-and-evaluation-of-deprotected-n-boc-piperazine-derived-mono-mannich-bases/?view=fulltext]
- Synthesis method of N-Boc piperazine. Google Patents. [URL: https://patents.google.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2932]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b11288]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.
- Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-i]
- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-support/applications-data/chemistry-technical-resources-and-support/organic-synthesis-technical-library/amide-synthesis.html]
- 4-N-Boc-2-Oxo-piperazine-1-acetic acid. Echemi. [URL: https://www.echemi.com/products/pid210988-4-n-boc-2-oxo-piperazine-1-acetic-acid.html]
- Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem. [URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-n-boc-piperazine-coupling-reactions-carboxylic-acids]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [URL: https://www.researchgate.net/publication/310484795_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_N'N-substituted_piperazines_for_bioorthogonal_labeling]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/piperazines_14-04-2014-E.pdf]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Use of (4-Boc-piperazin-1-yl)-oxo-acetic Acid in Antibody-Drug Conjugate (ADC) Development
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite assembly is the chemical linker, a component whose design dictates the ADC's overall efficacy, stability, and therapeutic window.[1] An ideal linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation upon internalization into the target cancer cell.[1][2]
The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic (PK) properties, and provide a rigid, synthetically versatile framework.[3][4] Its integration into ADC linkers is a logical extension of these benefits. This guide provides an in-depth technical overview and detailed protocols for the application of (4-Boc-piperazin-1-yl)-oxo-acetic acid , a heterobifunctional linker precursor, in the development of novel ADCs. This molecule offers a strategic design element: a Boc-protected secondary amine for sequential conjugation and an α-oxo-acetic acid moiety for robust amide bond formation with the antibody.
Physicochemical Properties and Strategic Advantages
This compound is a bifunctional linker designed for a two-stage conjugation strategy. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one of the piperazine nitrogens, preventing its reaction during the initial conjugation step and allowing for subsequent, orthogonal functionalization with a cytotoxic payload.[5]
| Property | Value | Reference |
| Chemical Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid | [6] |
| CAS Number | 788153-44-6 | [6] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [6] |
| Molecular Weight | 258.27 g/mol | [6] |
| Appearance | White to off-white solid | |
| Key Functional Groups | Boc-protected amine, α-keto-acid |
Strategic Rationale for Use:
-
Sequential Conjugation: The Boc group enables a controlled, multi-step synthesis. The carboxylic acid can be activated to react with the antibody first. Following this, the Boc group is removed to reveal a secondary amine, which then serves as a reactive handle for attaching the payload. This prevents undesirable side reactions and allows for the purification of the antibody-linker intermediate.
-
Enhanced Solubility: The piperazine core is known to impart hydrophilicity to molecules, which can help mitigate the aggregation issues often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic profile of the final ADC.[1]
-
Structural Rigidity: The piperazine ring provides a degree of conformational rigidity to the linker, which can influence the accessibility of the payload and its interaction with its intracellular target.[3]
Experimental Workflow & Protocols
The development of an ADC using this compound follows a logical, multi-step workflow. This section provides detailed, field-proven protocols for each critical stage.
Diagram: Overall ADC Synthesis Workflow
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220169604A1 - Bioconjugation reagent and methods - Google Patents [patents.google.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Boc-piperazin-1-yl)-oxo-acetic acid
Welcome to the technical support center for the synthesis and application of (4-Boc-piperazin-1-yl)-oxo-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and troubleshooting protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and industrially scalable method is a two-step synthesis. The first step involves the N-acylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with a dialkyl oxalate, typically diethyl oxalate. This forms the stable ethyl ester intermediate, ethyl (4-Boc-piperazin-1-yl)(oxo)acetate. The second step is the selective hydrolysis of this ethyl ester to yield the final carboxylic acid product. This route is favored due to the commercial availability and relatively low cost of the starting materials.
Q2: What is the structural difference between this compound and 2-(4-Boc-piperazin-1-yl)acetic acid?
This is a crucial point of clarification. The two compounds differ by a carbonyl group.
-
This compound (CAS 788153-44-6) is an α-keto acid derivative (a glyoxylic acid derivative). Its structure contains a C(=O)C(=O)O fragment attached to the piperazine nitrogen.[1]
-
2-(4-Boc-piperazin-1-yl)acetic acid (CAS 156478-71-6) is a simple acetic acid derivative. Its structure contains a CH₂C(=O)O fragment attached to the piperazine nitrogen. It is typically synthesized by alkylating Boc-piperazine with an ethyl haloacetate followed by hydrolysis.[2][3]
Mistaking these two can lead to significant errors in experimental design, so always confirm the required structure by CAS number.
Q3: What are the most critical parameters for the initial acylation step with diethyl oxalate?
The acylation step is where yield is often compromised. The key is to control the reactivity to prevent the formation of the di-acylated byproduct. The most critical parameters are:
-
Stoichiometry and Order of Addition: Use a slight excess of diethyl oxalate (1.1-1.2 equivalents). Crucially, the Boc-piperazine should be added slowly to the solution of diethyl oxalate. This ensures that the concentration of the nucleophilic Boc-piperazine is always low, minimizing the chance of it reacting at both ends of the oxalate.
-
Solvent: Anhydrous aprotic solvents like acetonitrile or THF are preferred. Acetonitrile is often chosen for its ability to dissolve the starting materials and its ease of removal.[3]
-
Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of Boc-piperazine helps control the reaction rate and suppress side reactions. The reaction can then be allowed to slowly warm to room temperature.
Q4: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) or LC-MS are the best methods.
-
TLC: Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 v/v). The product ester will be more polar than diethyl oxalate but less polar than any unreacted Boc-piperazine (which often streaks without a basic modifier in the eluent).
-
LC-MS: This is the most definitive method. You can track the consumption of the Boc-piperazine starting material (m/z = 187.3 [M+H]⁺) and the appearance of the product ester, ethyl (4-Boc-piperazin-1-yl)(oxo)acetate (m/z = 287.3 [M+H]⁺).
Q5: What are the optimal conditions for the hydrolysis of the ethyl ester intermediate?
The hydrolysis must be efficient without cleaving the acid-labile Boc protecting group.
-
Base Selection: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for this transformation, sometimes leading to faster and cleaner reactions.[3] Use 2-4 equivalents to ensure complete saponification.
-
Solvent System: A mixture of THF and water or methanol and water is standard.[2][3] This ensures the solubility of both the organic ester and the inorganic base.
-
Temperature: Room temperature is typically sufficient. The reaction is usually complete within 2-4 hours. Monitoring by TLC or LC-MS is essential to determine the point of completion.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Very low or no yield of the product ester after acylation.
-
Question: I've mixed Boc-piperazine and diethyl oxalate, but after several hours, TLC/LC-MS shows only starting materials. What went wrong?
-
Answer & Solution: This issue typically points to one of three causes:
-
Inactive Reagents: Boc-piperazine can degrade if stored improperly. Diethyl oxalate can hydrolyze over time if exposed to moisture. It is recommended to use freshly opened or properly stored reagents.
-
Insufficient Activation: While this reaction can proceed without a base, the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction by scavenging any generated protons. However, the primary cause is often a lack of thermal energy.
-
Reaction Temperature Too Low: While initial cooling is necessary, the reaction may require warming to room temperature and stirring for an extended period (4-12 hours) to proceed to completion.
Troubleshooting Workflow: Low Acylation Yield
Troubleshooting Decision Tree for Low Acylation Yield. -
Problem 2: The final product is contaminated with a significant amount of di-acylated byproduct.
-
Question: My final product NMR shows signals corresponding to two piperazine units linked together. How can I prevent this?
-
Answer & Solution: This is a classic problem when working with symmetrical diamines like piperazine.[4] The mono-acylated product's free nitrogen can react with another molecule of the activated acylating agent.
-
Cause: The root cause is typically that the concentration of the nucleophile (Boc-piperazine) is too high relative to the electrophile (diethyl oxalate) at the point of reaction. This happens with rapid addition or poor mixing.
-
Prevention: The most robust solution is inverse addition . Add a solution of Boc-piperazine dropwise to a stirred solution of diethyl oxalate at 0 °C. This ensures the electrophile is always in excess, drastically minimizing the formation of the dimer. Using a slight excess of diethyl oxalate (1.1 eq) also helps.
-
Purification: If the byproduct has already formed, it has a much higher molecular weight and different polarity. It can usually be separated from the desired product by silica gel column chromatography.
-
Problem 3: The hydrolysis of the ethyl ester is very slow or stalls.
-
Question: I've added LiOH to my ester in THF/water, but even after 24 hours, a significant amount of starting material remains. What should I do?
-
Answer & Solution: Stalled hydrolysis can be frustrating but is often easily remedied.
-
Cause A: Insufficient Base: Ensure you have used at least 2 equivalents of LiOH. If the reaction has stalled, you can add another 1-2 equivalents of base.
-
Cause B: Poor Solubility: As the reaction proceeds, the resulting carboxylate salt may have different solubility properties. Adding more co-solvent (THF or methanol) can sometimes help bring everything back into a homogeneous solution and restart the reaction.
-
Cause C: Temperature: While the reaction usually proceeds well at room temperature, gentle heating to 35-40 °C can significantly increase the rate of saponification without risking cleavage of the Boc group. Do not boil the reaction mixture.
-
Problem 4: I have difficulty isolating the final acid product during the aqueous work-up.
-
Question: After acidifying my reaction mixture, I can't seem to extract my product into the organic layer. My yields are very low.
-
Answer & Solution: The final product is an amino acid derivative and can exhibit amphoteric properties, leading to high water solubility, especially if it exists as a zwitterion.
-
Cause: Incomplete acidification or extraction with an inappropriate solvent.
-
Solution Protocol:
-
After hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0-5 °C).
-
Slowly add 1M HCl with vigorous stirring to acidify the solution to a pH of 3-4. Check the pH with indicator paper. Acidifying too strongly can risk Boc-deprotection.
-
Extract the product with a more polar solvent than ethyl acetate. Dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol is often more effective for extracting polar, acidic compounds. Perform multiple extractions (e.g., 3-4 times).
-
Combine the organic layers, wash with a small amount of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the product. The product is typically an off-white solid or a thick oil.
-
-
Experimental Protocols & Data
Overall Synthetic Workflow
Protocol 1: Synthesis of Ethyl (4-Boc-piperazin-1-yl)(oxo)acetate
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add diethyl oxalate (1.2 eq.) and anhydrous acetonitrile (approx. 5 mL per 1 g of Boc-piperazine).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Boc-piperazine (1.0 eq.) in a minimum amount of anhydrous acetonitrile.
-
Add the Boc-piperazine solution dropwise to the stirred diethyl oxalate solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the Boc-piperazine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile | Good solubility for reagents, easy to remove.[3] |
| Base | None required (optional: TEA) | Reaction proceeds thermally; base is not essential. |
| Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions. |
| Stoichiometry | 1.0 eq Boc-piperazine / 1.2 eq Diethyl Oxalate | Excess electrophile reduces di-acylation. |
| Work-up | Mild acidic and basic washes | Removes unreacted materials and byproducts. |
| Typical Yield | 75-90% | Highly dependent on controlling the addition. |
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude or purified ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Once complete, remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
| Parameter | Recommended Condition | Rationale |
| Solvent | THF / Water | Ensures homogeneity of organic ester and aqueous base.[3] |
| Base | Lithium Hydroxide (LiOH) | Often provides faster and cleaner conversion than NaOH.[3] |
| Temperature | Room Temperature | Sufficient for saponification without Boc-deprotection. |
| Equivalents | 2.5 eq LiOH·H₂O | Ensures complete and rapid hydrolysis. |
| Work-up | Acidification to pH 3-4 | Protonates the carboxylate for extraction. |
| Typical Yield | 85-98% | Generally a high-yielding transformation. |
References
-
St-Gelais, M., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Available at: [Link]
- Google Patents. (2010). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, Electronic Supplementary Material. Available at: [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 4635-4644. Available at: [Link]
-
Prete, F. D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Available at: [Link]
- Google Patents. (1990). GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid.
-
PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Available at: [Link]
-
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]
- 3. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Piperazine Linker Synthesis
Welcome to the Technical Support Center for Piperazine Linker Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize piperazine moieties as linkers in their molecular constructs, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). Piperazine's unique properties—its semi-rigid structure, potential for derivatization at two distinct sites, and its pH-dependent solubility—make it a valuable component, yet its synthesis can present specific challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, ensuring scientific integrity and enabling robust, reproducible results.
Section 1: Core Synthesis & Derivatization Issues
This section addresses the most fundamental challenges in piperazine linker synthesis: achieving selective mono-substitution versus di-substitution and navigating the complexities of protecting group chemistry.
Frequently Asked Questions (FAQs): Mono-substitution vs. Di-substitution
Question 1: My primary challenge is the formation of the 1,4-di-substituted piperazine byproduct, which significantly lowers the yield of my desired mono-substituted product. What is the underlying cause and how can I improve selectivity?
Answer: This is the most common issue in piperazine chemistry. The symmetrical nature of piperazine means both secondary amine nitrogens have comparable nucleophilicity and reactivity.[2] Once the first substitution occurs, the second nitrogen remains reactive and can compete for the electrophile, leading to the di-substituted byproduct. The key to successful mono-substitution lies in controlling the relative reactivity and stoichiometry of the reactants.
Here are several scientifically-grounded strategies to enhance mono-selectivity:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile (e.g., alkyl halide).[2][3] This statistically favors the electrophile encountering an unreacted piperazine molecule over a mono-substituted one. While effective, this method necessitates a robust purification strategy to remove the excess piperazine post-reaction.
-
Slow Addition at Low Temperature: By adding the electrophile dropwise to a cooled (e.g., 0 °C) solution of excess piperazine, you can maintain a low instantaneous concentration of the electrophile.[2][3] This reduces the likelihood of a second substitution on the already-formed mono-substituted product.
-
Protonation Strategy: A clever method to deactivate one nitrogen is through partial protonation. Using one equivalent of an acid (like HCl or acetic acid) to form the piperazine mono-salt renders one nitrogen non-nucleophilic, allowing the other to react selectively.[4][5] This one-pot method can be highly effective and avoids the need for traditional protecting groups.[4]
-
Orthogonal Protecting Groups: The most reliable, albeit multi-step, method is to use a mono-protected piperazine, such as 1-Boc-piperazine or 1-Cbz-piperazine.[2][6] This physically blocks one nitrogen, directing the reaction exclusively to the unprotected site. The protecting group is then removed in a subsequent step. This is the preferred method for complex syntheses where high purity and defined regiochemistry are critical.
Question 2: I'm attempting a mono-alkylation with a primary alkyl iodide but my product is highly water-soluble and difficult to extract from the aqueous work-up. What is happening?
Answer: It is highly probable that you are forming a quaternary ammonium salt. This occurs when the newly introduced alkylated nitrogen on the mono-substituted piperazine undergoes a second alkylation by your alkyl iodide. The resulting quaternary salt is ionic and thus highly soluble in water. This side reaction is particularly prevalent with reactive electrophiles like primary alkyl iodides.
Troubleshooting Steps:
-
Confirm Salt Formation: Use LC-MS to check for a mass corresponding to your expected product plus the mass of the alkyl group minus a proton. 1H NMR of the crude material may also show a significant downfield shift of the protons adjacent to the nitrogen.
-
Switch to a Less Reactive Electrophile: If possible, consider using an alkyl bromide or chloride, which are less prone to over-alkylation.
-
Employ Reductive Amination: Instead of direct alkylation, consider reductive amination.[2][7] React mono-protected piperazine with an aldehyde to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[7] This method is highly selective and avoids the formation of quaternary salts.
-
Re-evaluate Your Work-up: If you must use the alkyl iodide, ensure your aqueous wash is basic (e.g., using NaHCO3 or K2CO3 solution) to keep the tertiary amine products deprotonated and more soluble in organic solvents. However, this will not recover the quaternary salt.
Workflow for Achieving Mono-Substitution
The following diagram illustrates the decision-making process for selecting a mono-substitution strategy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jgtps.com [jgtps.com]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Peptide Coupling with Boc-Piperazine Linkers
From the desk of a Senior Application Scientist:
Welcome to the technical support center for researchers, scientists, and drug development professionals. The use of piperazine-containing linkers, particularly N-Boc-piperazine, has become a cornerstone in modern medicinal chemistry, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] Their semi-rigid structure can be critical for establishing a productive ternary complex, and their basicity can improve the physicochemical properties of the final molecule.[][4]
However, the unique symmetric diamine structure of piperazine introduces specific challenges during peptide coupling that can lead to frustrating side reactions, low yields, and complex purification steps. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot these issues effectively. We will address the most common problems in a question-and-answer format, providing field-proven insights and actionable solutions.
FAQ 1: The Double-Addition Dilemma
Q: I'm trying to couple an amino acid to Boc-piperazine, but my LC-MS analysis shows three major peaks: my starting material, the desired mono-acylated product, and a significant di-acylated byproduct. What is happening and how can I stop it?
A: This is the most common and predictable challenge when working with Boc-piperazine. The root cause lies in the fundamental chemistry of the linker itself.
The Underlying Chemistry: Piperazine is a symmetrical diamine. After the first nucleophilic attack by one nitrogen to form the desired amide bond, the second nitrogen, though slightly less reactive due to electronic effects from the newly formed amide, is still a potent nucleophile.[5] If the reaction conditions are not carefully controlled, this second nitrogen will react with another activated amino acid, leading to the di-acylated byproduct. The Boc protecting group on one nitrogen is the primary strategy to prevent this, but as your result shows, it's not always foolproof if the reaction isn't optimized.[6]
Caption: Reaction pathways for mono- and di-acylation of Boc-piperazine.
Troubleshooting & Optimization Strategies:
Your primary goal is to modulate the reactivity and stoichiometry to favor the first reaction and suppress the second. Here are several effective strategies, from simplest to most robust.
Strategy 1: Stoichiometric and Temperature Control (The "Slow and Cool" Method)
The rate of the second acylation is highly dependent on the concentration of the activated amino acid and the reaction temperature.
-
Protocol:
-
Dissolve your Boc-piperazine linker in a suitable solvent (e.g., DMF).
-
In a separate vial, pre-activate your N-protected amino acid (1.0 eq) with your coupling reagent (e.g., HATU, 0.95 eq) and a base (e.g., DIPEA, 2.0 eq) for 1-2 minutes.[7] Using a slight deficit of the coupling reagent can help prevent over-activation and side reactions.[7]
-
Cool the Boc-piperazine solution to 0 °C in an ice bath.
-
Add the activated amino acid solution dropwise to the cooled Boc-piperazine solution over 30-60 minutes using a syringe pump.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Monitor by LC-MS.
-
Causality: Slow, dropwise addition keeps the instantaneous concentration of the activated acylating agent low, statistically favoring the reaction with the more abundant and slightly more reactive starting Boc-piperazine over the newly formed mono-acylated product. The lower temperature reduces the overall reaction rate, giving you greater control.
Strategy 2: In Situ Mono-Protonation (The "One-Pot Shielding" Method)
This elegant method avoids protecting groups by using a simple acid to "deactivate" one of the piperazine nitrogens.[6][8]
-
Protocol:
-
Dissolve unprotected piperazine (1.0 eq) in a solvent like methanol or water.
-
Add a strong acid, such as HCl (1.0 eq, e.g., as a solution in dioxane), to form the piperazine monohydrochloride salt in situ.
-
Lyophilize or carefully evaporate the solvent to obtain the mono-salt.
-
Proceed with the coupling reaction using your amino acid (1.0 eq), coupling reagent, and base. The protonated nitrogen is no longer nucleophilic, directing the acylation exclusively to the free nitrogen.[6]
-
After the reaction, a standard aqueous workup with a mild base (e.g., NaHCO₃) will neutralize the salt.
-
Causality: The protonated amine exists as a non-nucleophilic ammonium salt. This effectively protects one nitrogen without the need for a chemical protecting group, simplifying the synthetic route.
| Strategy Comparison | Ease of Use | Cost-Effectiveness | General Applicability | Key Limitation |
| Boc-Protecting Group | ★★★☆☆ | ★★☆☆☆ | ★★★★★ | Requires extra synthesis/deprotection steps. |
| Slow & Cool Addition | ★★★★☆ | ★★★★★ | ★★★★☆ | May not be sufficient for highly reactive acylating agents. |
| In Situ Protonation | ★★★★☆ | ★★★★★ | ★★★☆☆ | Requires careful pH control and may not be compatible with acid-labile substrates. |
| Excess Piperazine | ★★★☆☆ | ★★★☆☆ | ★★★☆☆ | Requires difficult removal of excess starting material post-reaction. |
FAQ 2: The Disappearing Dipeptide
Q: My first coupling to Boc-piperazine worked perfectly. I then deprotected the amino acid and coupled the next residue. Now my yield has plummeted, and I see a small, unexpected peak in my LC-MS. What's going on?
A: This is a classic signature of Diketopiperazine (DKP) formation . This side reaction is one of the most significant challenges in solid-phase peptide synthesis (SPPS), especially at the dipeptide stage.[9][10]
The Underlying Chemistry: After you couple the second amino acid, the newly deprotected N-terminal amine of the dipeptide can act as an internal nucleophile. It can attack the carbonyl of the first amino acid's amide bond, cyclizing to form a stable six-membered ring (the diketopiperazine).[11][12] If your peptide is on a resin, this reaction cleaves it off, leading to a "traceless" failure where your product is simply washed away.[13]
The presence of a bulky Boc-piperazine linker does not directly participate in the reaction, but the steric environment it creates can influence the conformation of the dipeptide, potentially favoring the cyclization-prone geometry. This is especially problematic if the second amino acid in your sequence (the one attached to the piperazine nitrogen) is a Proline or Glycine.[9][14]
Caption: Diketopiperazine (DKP) formation as a competing side reaction.
Troubleshooting & Optimization Strategies:
The key to preventing DKP formation is to minimize the time the vulnerable N-terminal amine of the dipeptide is exposed or to make the cyclization reaction sterically unfavorable.
Strategy 1: Choice of Coupling Reagent and Immediate Coupling
The speed of the subsequent coupling reaction is critical. A faster coupling reagent minimizes the window of opportunity for DKP formation.
-
Recommendation: Use a highly efficient coupling reagent like HATU or COMU .[7] Experimental evidence consistently shows HATU is superior to reagents like HBTU for difficult couplings, forming a more reactive OAt-ester that speeds up the reaction.[7]
-
Protocol: After the deprotection step to expose the N-terminal amine of the second amino acid, do not delay. Immediately add the pre-activated third amino acid to the reaction mixture. Any hold time at this stage dramatically increases the risk of DKP formation.[10]
Strategy 2: Use a Sterically Hindered Resin
If you are performing the synthesis on a solid support, the type of resin linker matters.
-
Recommendation: For sequences known to be prone to DKP, use a 2-chlorotrityl chloride (2-CTC) resin .[9][13]
-
Causality: The extreme steric bulk of the 2-CTC linkage physically hinders the dipeptide from adopting the necessary conformation for the N-terminal amine to attack the backbone carbonyl, effectively suppressing the side reaction.[13]
FAQ 3: General Best Practices
Q: What are the best all-around coupling and deprotection conditions to use with Boc-piperazine linkers?
A: While every sequence is unique, a robust starting point can save significant optimization time.
Optimized Coupling Protocol:
-
Reagents:
-
N-Boc-Amino Acid (1.2 eq)
-
HATU (1.15 eq)
-
DIPEA or Hunig's Base (2.5 eq)
-
Peptide-Resin with free amine (1.0 eq)
-
-
Solvent: Anhydrous DMF or NMP.
-
Procedure:
-
In a separate vial, dissolve the amino acid and HATU in DMF.
-
Add DIPEA and allow to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated mixture to your resin-bound substrate (or solution-phase substrate).
-
Stir for 2-4 hours at room temperature. Monitor completion with a Kaiser test (for solid phase) or LC-MS.
-
Optimized Boc-Deprotection Protocol:
-
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger: Triisopropylsilane (TIPS) (2.5-5%)
-
-
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat with a solution of 20-50% TFA in DCM containing 2.5% TIPS.
-
React for 30 minutes at room temperature.
-
Filter and wash thoroughly with DCM to remove excess acid and byproducts.
-
Causality of Scavengers: During Boc deprotection, a reactive tert-butyl cation is formed.[6] This cation can alkylate sensitive residues like Tryptophan or Methionine. TIPS acts as a scavenger, trapping the cation and preventing these side reactions.
By understanding the chemical principles behind these common side reactions, you can rationally design your experiments, anticipate challenges, and efficiently troubleshoot your synthesis of complex molecules containing Boc-piperazine linkers.
References
- Packer, L. E., et al. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 1(1), 145-152.
- Sheppard, R. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Peptide Science, 38(5), 505-513.
- Gharib, S., et al. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 31(10), 2126–2134.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- Packer, L., et al. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Semantic Scholar.
- Packer, L. E., et al. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Li, X., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development.
- BenchChem. (2025).
- ResearchGate. (n.d.). DKP formation mechanism.
- Gairí, M., et al. (2022).
- Baran, P. S. (n.d.). Diketopiperazines.
- BenchChem. (2025).
- BenchChem. (2025).
- Kappe, C. O., et al. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Tetrahedron Letters, 49(34), 5063-5065.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6681.
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1111-1120.
- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. BOC Sciences Blog.
- BenchChem. (2025).
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences Blog.
- Kaushik, M. P., et al. (2012). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
- Scott, D. E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 547–562.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- BOC Sciences. (2024).
- Bofill, J. M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3844.
Sources
- 1. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc-Piperazine Amidation
Welcome to the technical support resource for optimizing Boc-piperazine amidation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower your research. This guide is structured to help you navigate common challenges, from selecting the right reagents to troubleshooting complex reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing a successful amidation experiment involving Boc-piperazine.
Q1: Which coupling reagent is the best choice for my Boc-piperazine amidation?
The "best" reagent depends on your specific substrate, scale, budget, and sensitivity to side reactions, particularly racemization.
-
For High Efficiency and Sensitive Substrates: Uronium/aminium salts like HATU are often the top choice. HATU is highly efficient, leading to rapid reaction times (typically 2-6 hours) and high yields (85-98%). It is especially preferred for sterically hindered substrates and for minimizing racemization. The active ester it forms is highly reactive, promoting rapid coupling that outcompetes the racemization pathway.
-
For a Cost-Effective, Standard Approach: Carbodiimides, particularly EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), are widely used. This method is robust and economical, providing good yields (75-90%). However, it is generally slower (4-24 hours) and carries a higher risk of racemization compared to HATU. Additionally, the formation of a urea byproduct can sometimes complicate purification.
-
Other Options: Phosphonium salts like PyBOP are also effective and reduce the risk of racemization. Older reagents like BOP should be used with caution as they produce the carcinogenic byproduct HMPA.
Q2: What is the optimal solvent and temperature for the reaction?
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity, which helps dissolve the reactants and intermediates. Dichloromethane (DCM) can also be used, particularly for EDC/HOBt couplings. For some sterically hindered substrates, acetonitrile has been shown to provide optimal yields, although higher boiling point solvents like DMF can sometimes lead to the formation of unknown byproducts.
-
Temperature: The reaction should typically be initiated at a low temperature (0 °C) and then allowed to warm to room temperature. Starting at 0 °C is critical, especially during the addition of the coupling reagent, as it helps control the initial exothermic activation and significantly reduces the rate of potential side reactions like racemization. For particularly stubborn or sterically hindered couplings, gentle heating may be required, but this should be approached cautiously as it increases the risk of side reactions.
Q3: Which base should I use, and how much?
A non-nucleophilic tertiary amine base is required to neutralize the acidic species generated during the reaction.
-
N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the preferred choice. Its steric bulk makes it non-nucleophilic, preventing it from competing with the Boc-piperazine in attacking the activated carboxylic acid. It is also a weaker base compared to triethylamine (TEA), which helps to minimize base-catalyzed side reactions like racemization of the activated acid.
-
Triethylamine (TEA) can be used but is generally more prone to causing racemization due to its stronger basicity and smaller steric profile.
-
Stoichiometry: Typically, 2.0 to 2.5 equivalents of the base are used to ensure the reaction medium remains basic.
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is key to avoiding over-running the reaction, which can lead to byproduct formation.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the limiting starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to monitor the disappearance of starting materials and the appearance of the desired product peak (identified by its mass-to-charge ratio), as well as detect any potential byproducts in real-time.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| No or very little product formation. | 1. Inactive Reagents: Coupling reagents (especially HATU, EDC) can degrade upon exposure to moisture. The carboxylic acid or Boc-piperazine may be of poor quality. 2. Insufficient Activation: Not enough coupling reagent or base was used. 3. Steric Hindrance: The carboxylic acid or amine is highly sterically hindered, slowing the reaction significantly. 4. Low Temperature: For hindered substrates, room temperature may be insufficient to drive the reaction to completion. | 1. Use fresh, anhydrous solvents and new bottles of coupling reagents. Confirm the integrity of starting materials via NMR or MS. 2. Ensure stoichiometry is correct (e.g., 1.1-1.2 eq of coupling agent). 3. Switch to a more powerful coupling reagent like HATU. Increase reaction time. 4. After allowing the reaction to stir at RT for several hours, consider gentle heating (e.g., 40-50 °C) while carefully monitoring for byproduct formation. |
| Significant byproduct formation is observed. | 1. Urea Byproduct (with EDC): The EDC reagent forms a water-soluble urea byproduct that can be difficult to remove if it crashes out or co-elutes with the product. 2. Di-acylation of Piperazine: If piperazine (not Boc-piperazine) is used, reaction at both nitrogen atoms can occur. 3. Dimerization of Carboxylic Acid: The activated carboxylic acid can react with another molecule of the acid's carboxylate anion, especially if the amine is added too slowly. | 1. Perform an acidic wash (e.g., dilute HCl) during work-up to protonate and solubilize the urea. Alternatively, dilute the reaction with a solvent in which the urea is insoluble (like MTBE) and filter it off. 2. Ensure you are using mono-Boc-protected piperazine to prevent this. 3. Add the Boc-piperazine promptly after the pre-activation step. Consider adding the coupling reagent last to a mixture of the acid and amine. |
| Product appears to have racemized. | 1. Oxazolone Formation: The activated carboxylic acid (especially with chiral centers at the α-carbon) can cyclize to form a 5(4H)-oxazolone. The α-proton on this intermediate is highly acidic and easily removed by the base, leading to racemization. 2. High Temperature: The rate of racemization increases with temperature. 3. Prolonged Pre-activation: Allowing the activated acid to sit for too long before adding the amine increases the opportunity for racemization. 4. Strong Base: A strong base like TEA can more readily deprotonate the α-carbon. | 1. Use a coupling reagent known to suppress racemization, such as HATU or COMU . The inclusion of additives like HOAt (with carbodiimides) is more effective at suppressing racemization than HOBt. 2. Run the reaction at 0 °C for the initial phase and allow it to warm slowly to room temperature. Avoid heating if possible. 3. Minimize pre-activation time to 5-15 minutes, or add the amine before the coupling reagent. 4. Use a bulkier, less basic amine like DIPEA instead of TEA. |
| Difficult work-up or purification. | 1. Product is Water-Soluble: The product may have high polarity, leading to its loss in the aqueous layers during extraction. 2. Residual DMF/DIPEA: These high-boiling point solvents and bases can be difficult to rem |
Technical Support Center: Purification Strategies for (4-Boc-piperazin-1-yl)-oxo-acetic acid Products
Welcome to the technical support center for the purification of (4-Boc-piperazin-1-yl)-oxo-acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Unique Challenges of Purifying this compound
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules and PROTACs.[1] However, its purification can be deceptively complex. The presence of the Boc-protecting group, the acidic carboxylic acid moiety, and the piperazine ring creates a molecule with amphipathic properties, leading to several common issues:
-
Incomplete Reactions and Stubborn Starting Materials: Unreacted starting materials can be difficult to separate from the final product due to similar polarities.
-
Formation of Byproducts: Side reactions can introduce impurities that are structurally similar to the desired compound.
-
Difficulties in Crystallization: The molecule's structure can sometimes hinder the formation of a well-ordered crystal lattice, making recrystallization challenging.
-
Tailing and Poor Separation in Chromatography: The basic nitrogen of the piperazine ring can interact with the acidic silica gel, leading to poor peak shape and inefficient separation.
This guide will provide a structured approach to overcoming these obstacles, divided into a detailed FAQ section for quick problem-solving and in-depth troubleshooting guides with step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC, but I'm having trouble isolating a pure solid product. What are my options?
A1: This is a common scenario. If direct crystallization from the reaction mixture is failing, a systematic approach using different purification techniques is recommended. The choice of method depends on the scale of your reaction and the nature of the impurities.
-
For Small to Medium Scales (<5g): Flash column chromatography is often the most effective method. However, due to the acidic nature of the product, it's crucial to use a modified mobile phase to prevent peak tailing. A common and effective approach is to add a small percentage of acetic or formic acid to the eluent system (e.g., 0.1-1%).
-
For Larger Scales (>5g): An acid-base extraction is a highly effective and scalable first-pass purification strategy. This technique leverages the acidic nature of your product to separate it from neutral or basic impurities.
Q2: I'm seeing significant tailing of my product spot on the TLC plate and on my flash column. How can I improve the separation?
A2: Tailing is a classic sign of interaction between the basic nitrogen on the piperazine ring and the acidic silanols on the silica gel surface. To mitigate this:
-
Mobile Phase Modification: As mentioned above, adding a small amount of a volatile acid like acetic or formic acid to your mobile phase will protonate the basic nitrogen, reducing its interaction with the silica and leading to sharper peaks.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, C18-functionalized silica gel (reverse-phase chromatography) can be very effective, eluting with a mixture of water (often with a buffer or acid modifier like TFA or formic acid) and an organic solvent like acetonitrile or methanol.
Q3: My NMR shows the presence of unreacted N-Boc-piperazine. What's the best way to remove it?
A3: N-Boc-piperazine is a common starting material and can be a persistent impurity.
-
Acid-Base Extraction: This is the most efficient method. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your acidic product will remain in the organic layer, while the basic N-Boc-piperazine will be extracted into the aqueous layer as its hydrochloride salt.
-
Chromatography: If an extraction is not feasible, careful column chromatography can also be used. N-Boc-piperazine is less polar than your acidic product, so it will elute earlier from a normal-phase silica column.
Q4: I suspect my product is degrading during workup or purification. What are the stability considerations?
A4: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[2] Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to deprotection.
-
Avoid Strong, Non-Volatile Acids: During workup and chromatography, use volatile acids like formic or acetic acid that can be easily removed under vacuum. Avoid using strong, non-volatile acids like sulfuric or phosphoric acid unless deprotection is the intended next step.
-
Temperature Control: Perform extractions and chromatographic separations at room temperature unless otherwise specified. Avoid unnecessary heating.
-
Storage: Store the purified product in a cool, dry, and dark place.[3] For long-term storage, consider refrigeration or freezing.
Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Poor Yield and Purity after Synthesis
This guide provides a logical workflow for diagnosing and solving issues related to low yield and purity of this compound.
Caption: Troubleshooting workflow for purification issues.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound product
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., EtOAc or DCM) in a separatory funnel.
-
Basic Wash: Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The acidic product will move into the aqueous basic layer as its sodium salt. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M NaOH to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl solution while stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper). The product should precipitate out as a solid. If it oils out, proceed to the next step.
-
Re-extraction: Extract the acidified aqueous solution with fresh organic solvent (EtOAc or DCM). The protonated, neutral product will now move back into the organic layer.
-
Washing and Drying: Wash the organic layer with brine to remove excess water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.[4]
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for high-resolution separation on a silica gel column.
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Methanol, Dichloromethane)
-
Glacial Acetic Acid or Formic Acid
-
Chromatography column and accessories
-
Test tubes or vials for fraction collection
Procedure:
-
Choosing the Mobile Phase: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol). Add 0.5-1% acetic or formic acid to the mobile phase to improve peak shape. Aim for an Rf value of 0.2-0.3 for your product.
-
Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution and Fraction Collection: Run the column with the acidified mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic or formic acid is volatile and will be removed during this step.
Table 1: Example Mobile Phase Systems for Flash Chromatography
| Polarity of Impurities | Recommended Mobile Phase System (v/v/v) | Notes |
| Less Polar | Hexanes:Ethyl Acetate:Acetic Acid (e.g., 70:30:0.5 to 50:50:0.5) | Good for separating non-polar byproducts. |
| More Polar | Dichloromethane:Methanol:Acetic Acid (e.g., 98:2:0.5 to 90:10:0.5) | Effective for separating more polar impurities. |
Purity Assessment
After purification, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect trace impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A well-developed HPLC method can provide a precise percentage of purity.[5]
By employing these targeted purification strategies and analytical techniques, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
Sources
- 1. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (4-Boc-piperazin-1-yl)-oxo-acetic acid Synthesis
Welcome to the technical support guide for the synthesis of (4-Boc-piperazin-1-yl)-oxo-acetic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a pivotal building block in medicinal chemistry, ensuring a robust and scalable synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of scale-up.
Section 1: Synthesis Overview & Key Scale-Up Considerations
The most common and scalable synthetic route to this compound involves a two-step process starting from the readily available N-Boc-piperazine.[1][2] This pathway is generally preferred for its high efficiency and the use of manageable reagents.
-
Acylation: N-Boc-piperazine is first reacted with an ethoxalyl chloride or a related diester like diethyl oxalate to form the intermediate ethyl (4-Boc-piperazin-1-yl)-oxo-acetate.
-
Hydrolysis: The resulting ethyl ester is then saponified, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to yield the final carboxylic acid product.
While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity management, and product isolation.
Caption: General two-step workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question 1: During the acylation step (Step 1), my reaction stalls, or I observe the formation of significant impurities, leading to a low yield of the ethyl ester. What's going wrong?
Answer: This is a common scale-up challenge often related to reaction kinetics, stoichiometry, and thermal control. Let's break down the potential causes and solutions.
-
Cause A: Inefficient Mixing or Poor Temperature Control
-
Explanation: The acylation of N-Boc-piperazine is an exothermic reaction. On a large scale, localized hot spots can form due to inefficient mixing, leading to the degradation of the starting material, product, and reagents. Conversely, inadequate cooling can cause the overall reaction temperature to rise, promoting side reactions.
-
Solution:
-
Controlled Addition: Add the ethyl oxalyl chloride solution slowly to the solution of N-Boc-piperazine and base, maintaining the internal temperature between 0–5 °C. Use a calibrated addition funnel or a syringe pump for precise control.
-
Reactor Efficiency: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) capable of providing sufficient agitation for the entire reaction volume. Baffles within the reactor can also improve mixing.
-
In-Process Monitoring: Use a temperature probe to monitor the internal reaction temperature in real-time and adjust the cooling bath or addition rate accordingly.
-
-
-
Cause B: Formation of a Di-acylated Byproduct
-
Explanation: Although the Boc group significantly deactivates the nitrogen it protects, highly reactive acylating agents under forcing conditions could potentially lead to trace amounts of di-acylation or other side reactions. More commonly, impurities in the starting N-Boc-piperazine (such as unprotected piperazine) can lead to complex byproduct profiles.
-
Solution:
-
Stoichiometric Control: Use a slight excess of N-Boc-piperazine (e.g., 1.05 equivalents) relative to the acylating agent to ensure the latter is fully consumed, minimizing its potential for side reactions.
-
Starting Material QC: Always verify the purity of your N-Boc-piperazine batch before starting. The presence of piperazine can be checked by GC or HPLC. High-purity starting materials are crucial for successful scale-up.[2]
-
-
-
Cause C: Base Selection and Equivalents
-
Explanation: The choice and amount of base are critical. An insufficient amount of base will result in the accumulation of HCl salt of the N-Boc-piperazine, which is unreactive, stalling the reaction. An excessive amount of a strong base could promote side reactions.
-
Solution:
-
Use a Non-Nucleophilic Base: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1–1.2 equivalents to neutralize the HCl generated during the reaction and maintain a free-base environment.
-
Monitor pH/Basicity: For large-scale runs, you can take small aliquots, quench them, and check the pH of the aqueous layer to ensure the reaction mixture remains basic.
-
-
Question 2: The hydrolysis of the ethyl ester (Step 2) is either incomplete or leads to product degradation. How can I optimize this critical step?
Answer: The saponification step is a delicate balance. You need conditions strong enough to completely cleave the ester but mild enough to avoid degrading the α-keto acid product, which can be sensitive to heat and high pH.
-
Cause A: Incomplete Hydrolysis
-
Explanation: On a larger scale, mass transfer between the organic and aqueous phases can be limiting. If the ester is not fully dissolved or the mixing is poor, the hydrolysis will be slow and incomplete.
-
Solution:
-
Solvent System: A biphasic system of Tetrahydrofuran (THF) and water is highly effective. THF ensures the solubility of the organic ester, while water dissolves the base (LiOH or NaOH), creating a homogenous reaction environment for a significant portion of the reaction.
-
Efficient Stirring: Vigorous stirring is essential to maximize the interface between phases and ensure efficient reaction.
-
Reaction Monitoring: Do not rely solely on time. Monitor the disappearance of the starting ethyl ester by HPLC. The reaction is complete when the starting material is below a set threshold (e.g., <0.5%).
-
-
-
Cause B: Product Degradation
-
Explanation: The α-keto acid product can undergo decarboxylation or other degradation pathways, especially at elevated temperatures in the presence of a strong base.
-
Solution:
-
Temperature Control: Perform the hydrolysis at a controlled temperature, typically between 15–25 °C. Avoid heating unless absolutely necessary and validated by small-scale experiments.
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for sensitive esters as it can sometimes provide better outcomes at lower temperatures.
-
Minimize Reaction Time: Once HPLC confirms the reaction is complete, proceed immediately to the acidic workup to neutralize the base and stabilize the product.
-
-
Question 3: I am struggling with the final product isolation. It either oils out or has poor purity, and chromatography is not an option for a 5 kg batch.
Answer: This is the most critical scale-up hurdle. A process that relies on column chromatography is not economically viable at scale. Developing a robust crystallization or precipitation procedure is essential.
-
Cause A: Product Oiling Out During Acidification
-
Explanation: The protonated product may have a low melting point or high solubility in the solvent mixture, causing it to separate as an oil instead of a crystalline solid.
-
Solution:
-
Control Acidification: Add the acid slowly while maintaining a low temperature (0–10 °C). This controlled pH change can promote the formation of crystalline nuclei.
-
Solvent Exchange: After the reaction, consider a solvent swap. For example, if the reaction was in THF/water, you can distill off the THF under vacuum. This leaves an aqueous solution of the carboxylate salt. You can then add a suitable anti-solvent (e.g., isopropanol, acetonitrile) before or during acidification to induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the solution at the appropriate pH and temperature to encourage crystallization.
-
-
-
Cause B: Low Purity After Isolation
-
Explanation: Impurities from previous steps or the workup itself (e.g., salts) are being trapped in the product.
-
Solution:
-
pH-Controlled Washes: Before final acidification, perform washes on the basic aqueous solution of your product salt. A wash with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can remove non-polar, neutral impurities.
-
Recrystallization: If the initial isolated solid is not pure enough, develop a recrystallization procedure. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Water, Acetonitrile/Water, Ethyl Acetate/Heptane) to find conditions that provide high recovery and purity.
-
Salt Removal: Ensure the final product is thoroughly washed with cold water after filtration to remove any inorganic salts (e.g., LiCl, NaCl) generated during the workup.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis?
-
A1: The most critical parameters are:
-
Temperature: Especially during the exothermic acylation and the potentially sensitive hydrolysis.
-
Reagent Addition Rate: Crucial for controlling the exotherm in Step 1.
-
pH: During the workup and isolation, as it dictates the product's form (salt vs. free acid) and solubility.
-
Agitation/Mixing Speed: To ensure homogeneity and efficient heat/mass transfer.
-
-
-
Q2: Are there any specific safety hazards I should be aware of at a larger scale?
-
A2: Yes. Ethyl oxalyl chloride is corrosive and reacts with moisture; handle it in a well-ventilated area with appropriate personal protective equipment (PPE). The acylation reaction is exothermic and requires careful thermal management to prevent a runaway reaction. Always have a cooling system with sufficient capacity for the scale of the reaction.
-
-
Q3: My final product appears unstable upon storage. What are the recommended storage conditions?
-
A3: this compound, like many α-keto acids, can be sensitive to heat and light. It is recommended to store the final, dry product in a well-sealed container at refrigerated temperatures (2–8 °C) and protected from light.[3] For long-term storage, an inert atmosphere (nitrogen or argon) is also advisable.
-
Section 4: Example Scale-Up Protocol (100 g Scale)
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Step 1: Ethyl (4-Boc-piperazin-1-yl)-oxo-acetate Synthesis
-
To a 2 L reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add N-Boc-piperazine (93 g, 0.5 mol, 1.0 equiv.) and dichloromethane (DCM, 500 mL).
-
Cool the stirred solution to 0–5 °C.
-
Add triethylamine (70 mL, 0.5 mol, 1.0 equiv.) while maintaining the temperature below 10 °C.
-
Slowly add a solution of ethyl oxalyl chloride (56 mL, 0.5 mol, 1.0 equiv.) in DCM (100 mL) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0–5 °C for an additional 1 hour after the addition is complete.
-
Monitor the reaction by HPLC or TLC until N-Boc-piperazine is <1%.
-
Add water (250 mL) to the reactor and stir for 15 minutes. Separate the layers.
-
Wash the organic layer with 1 M HCl (200 mL), followed by saturated NaHCO3 solution (200 mL), and finally brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester as an oil.
Step 2: this compound Synthesis
-
Dissolve the crude ethyl ester from Step 1 in THF (400 mL) in the 2 L reactor.
-
Add a solution of lithium hydroxide monohydrate (23 g, 0.55 mol, 1.1 equiv.) in water (200 mL).
-
Stir the mixture vigorously at room temperature (20–25 °C).
-
Monitor the hydrolysis by HPLC every hour. The reaction is typically complete in 2-4 hours.
-
Once the starting ester is <0.5%, cool the mixture to 0–5 °C.
-
Slowly add 3 M HCl to adjust the pH to ~2-3.
-
Extract the product into ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution to approximately 200 mL. Add heptane (~400 mL) slowly with stirring to precipitate the product.
-
Stir the resulting slurry at 0–5 °C for 1 hour, then filter the solid.
-
Wash the filter cake with cold heptane and dry in a vacuum oven at 40 °C to a constant weight.
Section 5: Data Summary
| Parameter | Lab Scale (1 g) | Proposed Scale-Up (100 g) | Rationale for Change |
| Acylation | |||
| N-Boc-piperazine | 1.0 g | 93 g | Direct scale-up |
| Solvent (DCM) | 10 mL | 600 mL | Maintained ~6 mL/g ratio for sufficient dilution |
| Addition Time | 5 min | 1-2 hours | Critical for managing exotherm at scale |
| Hydrolysis | |||
| Solvent (THF/H2O) | 5 mL / 2.5 mL | 400 mL / 200 mL | Maintained 2:1 ratio for optimal phase interaction |
| Isolation | |||
| Method | Evaporation/Chromatography | Precipitation/Crystallization | Chromatography is not scalable; crystallization is required |
| Anti-solvent | Heptane | Heptane | Proven effective for inducing crystallization |
| Expected Yield | ~75-85% | ~70-80% | Slight decrease is common due to handling losses at scale |
Section 6: References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
-
Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available at: [Link]
-
Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents. Available at:
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Information Central. Available at: [Link]
-
N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis method of N-Boc piperazine. Google Patents. Available at:
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Stability and Handling of Boc-Protected Piperazine Compounds
Welcome to the technical support center for Boc-protected piperazine compounds. As a cornerstone in modern medicinal chemistry and drug development, N-Boc-piperazine and its derivatives are invaluable building blocks.[1] The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization, but its stability—or lack thereof under certain conditions—is a frequent source of experimental challenges.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common stability issues. Here, we address the specific problems you may encounter in the lab, offering troubleshooting workflows, detailed FAQs, and validated experimental procedures to ensure the integrity and success of your synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and handling of Boc-piperazine compounds in a direct question-and-answer format.
Q1: My Boc-deprotection reaction is incomplete or sluggish. What's going wrong?
A1: This is a very common issue. An incomplete or slow deprotection reaction typically points to one of four key factors: acid stoichiometry, temperature, reaction time, or solubility. The Boc group's removal is an acid-catalyzed process that requires sufficient activation energy and substrate availability.[3]
Causality and Troubleshooting Steps:
-
Insufficient Acid: The removal of the Boc group is a stoichiometric reaction requiring at least one equivalent of acid for protonation, but an excess is almost always necessary to drive the reaction to completion. If you are seeing starting material persist, the most common culprit is an inadequate amount of acid.[3]
-
Low Temperature: Like most chemical reactions, Boc deprotection is temperature-dependent. Room temperature is often sufficient, but if the reaction is sluggish, it may lack the necessary activation energy.
-
Solution: Gentle heating to 40-50°C can significantly accelerate the reaction rate without necessarily promoting side reactions.[3]
-
-
Inadequate Reaction Time: Deprotection is not always instantaneous. Depending on the substrate and conditions, it can take anywhere from 30 minutes to several hours.[5]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until all starting material has been consumed.[3]
-
-
Poor Solubility: If your Boc-protected piperazine derivative is not fully dissolved in the chosen solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[3]
-
Solution: Try a different solvent system in which your starting material is more soluble. For example, if solubility in DCM is low, consider dioxane or methanol for HCl-based methods.[3]
-
Below is a logical workflow to troubleshoot an incomplete deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing significant side product formation during Boc deprotection. What are the likely side reactions and how can I minimize them?
A2: Side product formation is often due to the harsh, acidic conditions required for Boc removal, which can affect other sensitive functional groups in your molecule.
-
Degradation of Other Acid-Labile Groups: If your substrate contains other acid-sensitive moieties such as acetals, ketals, or tert-butyl esters, they may be cleaved simultaneously under standard Boc deprotection conditions.[3]
-
Mitigation: A thorough analysis of your substrate is crucial. If other acid-labile groups are present, you may need to use milder deprotection conditions (e.g., lower acid concentration, 0°C reaction temperature) or consider an alternative, orthogonal protecting group strategy for the piperazine nitrogen during your synthetic design.
-
-
Ring Fragmentation: While less common for standard deprotection, certain complex piperazine structures, particularly when subjected to organolithium reagents for C-H functionalization, can undergo ring-fragmentation.[6] This is less of a concern with simple acid-based deprotection but highlights the inherent reactivity of the piperazine scaffold.
Q3: The Boc group seems to be cleaving during a reaction where it should be stable (e.g., amide coupling, alkylation). Why is this happening?
A3: This is a critical issue that points to unintended acidic conditions. While the Boc group is robustly stable to basic and most nucleophilic conditions, its lability in acid is its defining feature.[4][7]
-
In-Situ Acid Generation: Certain reagents can generate acidic byproducts. For example, some amide coupling reactions that use activating agents like carbodiimides can produce acidic species if not adequately scavenged by a non-nucleophilic base.
-
Reagent Quality: Reagents, especially amine salts (e.g., hydrochloride salts of coupling partners), can introduce acid into the reaction mixture, leading to premature Boc cleavage.[8]
-
Prevention:
-
Use a Sufficient Base: Always include an appropriate, non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) in your reaction to neutralize any in-situ generated or contaminating acids.
-
Verify Reagent Purity: Ensure all reagents are pure and, if they are salts, that they are either converted to the free base before use or that enough additional base is added to compensate.
-
Choose Non-Acidic Reagents: Select coupling reagents that do not generate acidic byproducts.[8]
-
-
Q4: I'm struggling with the purification of my deprotected piperazine product. What are the best practices?
A4: The resulting free piperazine is a basic and highly polar compound, which presents distinct purification challenges.[9]
-
Work-up: After acidic deprotection, your product is an ammonium salt (e.g., TFA or HCl salt). To isolate the neutral "free base," a basic work-up is required.
-
Protocol: After removing the acid and solvent under reduced pressure, dissolve the residue in a biphasic system (e.g., DCM and water). Add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 9). Extract the aqueous layer multiple times with an organic solvent, combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate.[5]
-
-
Chromatography:
-
Normal-Phase (Silica Gel): The basic nitrogen atoms of piperazine interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation. To overcome this, add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonium hydroxide (if using a more polar solvent system like DCM/Methanol).
-
Reverse-Phase HPLC: The high polarity can cause poor retention, while the basicity can lead to peak tailing on standard C18 columns. Using a mobile phase with an acidic modifier like 0.1% TFA or 0.1% formic acid will protonate the piperazine, leading to sharper peaks and better separation.[9]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the stability and reactivity of Boc-protected piperazines.
Q1: Under what conditions is the Boc protecting group on a piperazine generally considered stable?
A1: The Boc group is valued for its orthogonal stability. It is generally stable under a wide range of conditions, including:
-
Basic Conditions: It is completely stable to hydrolysis under basic conditions (e.g., NaOH, LiOH).[4][7]
-
Nucleophiles: It is resistant to attack by most nucleophiles.
-
Reductive and Oxidative Conditions: It withstands many common reductive (e.g., catalytic hydrogenation, NaBH₄) and oxidative conditions.[4]
This stability profile makes it an excellent orthogonal partner to other protecting groups like Fmoc, which is base-labile.[4]
Q2: What are the standard methods for removing the Boc group from piperazine?
A2: The most common and effective methods involve strong acids.[3] The two industry-standard protocols are treatment with Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl).[5]
| Method | Reagents & Solvent | Typical Conditions | Pros | Cons |
| TFA Deprotection | 20-50% TFA in DCM | 0°C to Room Temp, 30 min - 2 h | Fast, efficient, volatile reagents are easy to remove.[4] | TFA is corrosive and harsh; can cleave other acid-labile groups.[3] |
| HCl Deprotection | 4M HCl in Dioxane or Methanol | Room Temp, 1-3 h | Milder than neat TFA; product often precipitates as the HCl salt, aiding isolation.[3][5] | Dioxane is a hazardous solvent; removal of non-volatile HCl salts can be more difficult. |
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
A3: The mechanism proceeds via a stable carbocation intermediate.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5]
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a very stable tert-butyl cation and a carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (the deprotected piperazine).[5]
The formation of the highly stable tert-butyl cation is the thermodynamic driving force for this reaction.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q4: Can the Boc group be removed thermally?
A4: Yes, thermal deprotection (thermolysis) is a viable, though less common, alternative. It requires high temperatures, often in the range of 150-270°C.[4][10] This method can be advantageous for substrates that are highly sensitive to acid but stable to heat. It is often employed in process chemistry settings, sometimes using continuous flow reactors under supercritical fluid conditions.[10]
Q5: How do I monitor the progress of a Boc deprotection reaction?
A5: The most reliable and common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the disappearance of the relatively non-polar starting material and the appearance of the highly polar, baseline-hugging product spot.
-
LC-MS: This provides unambiguous confirmation by showing the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of a new peak with the mass of the deprotected product.[3][4] It is the gold standard for reaction monitoring.
Part 3: Validated Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3][4]
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS every 30 minutes until all starting material is consumed (typically 1-2 hours).
-
Once complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free base, dissolve the residue in DCM and water. Carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 9) and effervescence ceases.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane [3]
Materials:
-
Boc-protected piperazine derivative
-
4M HCl solution in 1,4-Dioxane
-
Methanol or Dioxane (as reaction solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a stir bar.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the product can be isolated in one of two ways:
-
a) Remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
b) Add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt, then collect the solid by filtration.
-
-
If the free base is required, follow steps 7-9 from Protocol 1.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions with N-Boc-piperazine-C3-COOH.
- Fengchen Group. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Beilstein Journal of Organic Chemistry. (2017).
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Journal of the American Chemical Society. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
how to avoid impurities in N-Boc piperazine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc piperazine (tert-butyl piperazine-1-carboxylate) is a cornerstone building block in modern medicinal chemistry. Its mono-protected structure offers a versatile scaffold for synthesizing a vast array of pharmaceutical agents, from antipsychotics to antivirals.[1][2][3] However, the seemingly straightforward synthesis—the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O)—is frequently plagued by impurity formation, primarily the undesired 1,4-di-Boc-piperazine.[4] This over-reaction reduces the yield of the desired product and introduces significant downstream purification challenges.[4]
This guide provides in-depth technical support to help you navigate the complexities of this synthesis. We will explore the root causes of impurity formation and offer field-proven troubleshooting strategies and optimized protocols to ensure high yield and purity in your experiments.
Understanding the Core Synthesis & Key Challenges
The fundamental reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Primary Reaction: Piperazine + Boc₂O → 1-Boc-piperazine (mono-protected) + t-butanol + CO₂
The principal challenge arises from the fact that piperazine possesses two secondary amine groups of nearly identical reactivity.[4] Once the first nitrogen is protected, the second nitrogen on the resulting N-Boc piperazine can react with another molecule of Boc₂O, leading to the formation of the di-protected byproduct.
Side Reaction: 1-Boc-piperazine + Boc₂O → 1,4-di-Boc-piperazine (di-protected) + t-butanol + CO₂
Controlling the selectivity of this reaction is paramount for a successful synthesis.
The Impurity Profile: Identification and Formation
A thorough understanding of potential impurities is the first step toward preventing them.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway |
| 1,4-di-Boc-piperazine | Boc-N(C₄H₈)N-Boc | 286.37 | Over-reaction of the mono-Boc product with a second equivalent of Boc₂O. This is the most common impurity.[4] |
| Piperazine (Unreacted) | C₄H₁₀N₂ | 86.14 | Incomplete reaction or use of excess piperazine. |
| tert-Butanol | C₄H₁₀O | 74.12 | A stoichiometric byproduct of the Boc protection reaction. |
| Mixed Carbonates | R-O-C(O)-O-tBu | Variable | Reaction of Boc₂O with residual alcohols (e.g., methanol if used as a solvent). |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My final product is contaminated with a significant amount of 1,4-di-Boc-piperazine. How can I prevent this?
A1: This is the most common problem and is caused by the second nitrogen atom of piperazine reacting with Boc₂O.[4] Several strategies can minimize this side reaction:
-
Stoichiometric Control (Most Critical): The key is to control the stoichiometry precisely. Using a slight excess of piperazine relative to Boc₂O can statistically favor the mono-protection. However, a very large excess may be costly and complicate purification.[4] A molar ratio of piperazine to Boc₂O between 1.2:1 and 1.5:1 is a good starting point. Flow chemistry can also be used to achieve precise molar ratio control, maximizing the mono-protected yield to around 45% with 0.8 equivalents of Boc₂O.
-
Controlled Addition: Add the Boc₂O solution slowly (dropwise) to the solution of piperazine. This maintains a low instantaneous concentration of Boc₂O, reducing the probability of a second reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second protection reaction.
-
Mono-Protonation Strategy: A highly effective method is to protonate one of the piperazine nitrogens with one equivalent of a mild acid like acetic acid or a strong acid like HCl.[4][5][6] The resulting piperazinium salt is deactivated towards acylation, leaving the other nitrogen free to react selectively.[4][7]
dot
Caption: Reaction pathways for mono- and di-protection of piperazine.
Q2: My reaction is sluggish or incomplete, and I have a lot of unreacted piperazine left over. What's wrong?
A2: An incomplete reaction can stem from several factors:
-
Poor Solubility: Piperazine itself has limited solubility in some common aprotic organic solvents like dichloromethane (DCM) or THF at lower temperatures.[8] Using a co-solvent system like Methanol/DCM or Water/DCM can improve solubility.
-
Inactive Reagent: Boc₂O can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.
-
Insufficient Base (if applicable): If you are performing the reaction on a piperazine salt (e.g., piperazine dihydrochloride), you must add a suitable base (like triethylamine or NaOH) to liberate the free amine for reaction. Ensure at least two equivalents of base are used per equivalent of the dihydrochloride salt.
-
pH Issues: In aqueous systems, the pH should be slightly basic (pH 8-10) to ensure the piperazine is in its free base form and nucleophilic enough to react.
Q3: The workup is difficult, and I'm losing product. How can I improve my purification strategy?
A3: N-Boc piperazine has some water solubility, which can lead to losses during aqueous workups.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[2][9] Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.
-
Acid Wash for Impurity Removal: A key technique to separate the desired mono-Boc product from unreacted piperazine and the di-Boc impurity is an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute acid solution (e.g., 1M citric acid or 0.1 N HCl).[2] The basic unreacted piperazine and the desired mono-Boc piperazine will be protonated and move to the aqueous layer. The non-basic di-Boc-piperazine impurity will remain in the organic layer, which can be discarded.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 10.[2][10]
-
Extract the now deprotonated, free-base N-Boc piperazine back into an organic solvent.
-
-
Chromatography: If significant amounts of di-Boc impurity persist, purification by flash column chromatography may be necessary.[2][11]
dot
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: The choice of solvent is critical. Apolar solvents like dichloromethane or toluene can sometimes lead to precipitation. Methanol is often a good choice as it keeps all components dissolved. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are also commonly used. For reactions with poor substrate solubility, aqueous systems or mixed solvents like water/methanol can be effective.[8]
Q: How do I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a fast and effective method. The starting piperazine is highly polar and will have a very low Rf value (often staying at the baseline). The desired mono-Boc product is less polar and will have a higher Rf, while the di-Boc impurity is the least polar and will have the highest Rf. Staining with ninhydrin can be useful, as it will stain the free amine of piperazine and N-Boc piperazine but not the di-Boc product. LC-MS is also an excellent tool for accurately monitoring the consumption of starting material and the formation of products and byproducts.[3][12]
Q: Can I use a catalyst for this reaction? A: While bases like triethylamine or DMAP are sometimes used, they are not always necessary, especially when using free-base piperazine.[13] The reaction between an amine and Boc₂O is generally fast. In some protocols, iodine has been used as a catalyst for Boc-protection.[6]
Q: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals are resolved from the product signals.
-
LC-MS or GC-MS: These are powerful techniques for identifying and quantifying trace impurities.[12][][15][16] They can readily distinguish between the mono- and di-substituted products based on their mass-to-charge ratios.[12]
-
HPLC-UV: For quantitative analysis, HPLC with UV detection can be used. Since piperazine lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be required to detect trace amounts of unreacted piperazine.[17]
Optimized Experimental Protocol
This protocol incorporates the mono-protonation strategy to maximize the yield of N-Boc piperazine while minimizing di-Boc formation.
Materials:
-
Piperazine (1.5 eq.)
-
Methanol
-
Hydrochloric Acid (HCl), concentrated (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Piperazine Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.5 eq.) in methanol. Cool the flask in an ice bath (0 °C).
-
Slowly add concentrated HCl (1.0 eq.) dropwise while stirring. A precipitate of piperazine monohydrochloride may form. Stir the mixture for 15-20 minutes at 0 °C.
-
Boc Protection: In a separate flask, dissolve Boc₂O (1.0 eq.) in a small amount of methanol.
-
Add the Boc₂O solution dropwise to the piperazine salt slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the Boc₂O.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove most of the methanol. b. Add water and ethyl acetate to the residue. c. Cool the mixture in an ice bath and slowly add NaOH solution to adjust the pH to >10. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine all organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc piperazine.
-
Purity Assessment: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of mono-Boc to di-Boc product. If necessary, further purification can be performed as described in the troubleshooting guide.
References
- NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate.
- Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp.
- Sciforum. Selective Mono-Boc-Protection of Bispidine.
- Benchchem. Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
- International Journal of Pharmacy and Technology. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- WordPress.com. Reactions that Work: Boc Protection | Chemtips.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- BOC Sciences. Impurity Identification & Analysis Services.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
- Journal of Chemical and Pharmaceutical Research. A Review on Analytical Methods for Piperazine Determination.
- Charles University. Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines.
- RSC Publishing. Analytical Methods.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Benchchem. Strategies to minimize the formation of di-Boc-piperazine.
- Benchchem. Common side reactions with N-Boc-piperazine-C3-COOH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. jgtps.com [jgtps.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Managing Maleimide Linker Stability with Piperazine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the hydrolytic stability of maleimide-based linkers, with a particular focus on the strategic use of piperazine scaffolds. Our goal is to provide you with the expert insights and practical protocols needed to ensure the stability and efficacy of your bioconjugates.
Section 1: The Challenge of Maleimide Linker Instability
Maleimide linkers are extensively used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs), due to their highly efficient and specific reaction with thiols under physiological conditions.[][2][3] This reaction, a Michael addition, forms a thioether bond that is crucial for attaching a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody).[][2]
However, the resulting thiosuccinimide linkage can be unstable in vivo. It is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma.[4][5][6] This can lead to premature release of the payload, reducing therapeutic efficacy and causing off-target toxicity.[7][8][9]
A key strategy to prevent this is to induce the hydrolysis of the succinimide ring after conjugation. The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.[7][8][][11] This guide will explore how to effectively manage this hydrolysis, with a special focus on piperazine-containing linkers.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments involving maleimide linkers and provides actionable solutions.
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: I'm observing significant loss of my payload from my antibody-drug conjugate (ADC) during in vitro plasma incubation. How can I improve the stability of the maleimide linkage?
Answer: Premature payload release is a classic sign of an unstable thiosuccinimide linkage undergoing a retro-Michael reaction.[9][11] The most effective solution is to promote the hydrolysis of the succinimide ring to "lock" the conjugate in a stable, ring-opened form.[7][8][]
Causality and Recommended Actions:
-
Induce Post-Conjugation Hydrolysis: After your initial conjugation reaction, you can intentionally hydrolyze the succinimide ring. This is typically achieved by incubating the conjugate in a buffer with a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.[12] However, be mindful of the overall stability of your biomolecule at elevated pH.
-
Incorporate a "Self-Hydrolyzing" Maleimide: For a more streamlined process, consider using a maleimide linker designed for rapid hydrolysis under physiological conditions. This is where piperazine and other scaffolds with basic amine groups come into play.[13][14] These groups act as intramolecular catalysts, significantly accelerating the rate of succinimide ring hydrolysis at neutral pH.[11][14]
-
Consider Linker Design: The chemical structure adjacent to the maleimide has a profound impact on its stability.[] For instance, linkers with electron-withdrawing groups near the maleimide can also accelerate hydrolysis.[7][8] Conversely, sterically hindered linkers, such as those containing a cyclohexane ring (like in SMCC), can exhibit greater stability against hydrolysis.[]
Workflow for Stabilizing a Maleimide Conjugate:
Caption: Workflow for enhancing maleimide conjugate stability.
Issue 2: My Piperazine-Maleimide Linker is Hydrolyzing Before Conjugation
Question: I've designed a piperazine-containing maleimide linker to enhance solubility and post-conjugation stability. However, I'm seeing significant hydrolysis of the maleimide group itself before it can react with the thiol on my protein. What's going wrong?
Answer: This is a critical issue of balancing pre- and post-conjugation stability. While the features that accelerate post-conjugation succinimide hydrolysis can be beneficial, they can also increase the susceptibility of the unreacted maleimide ring to hydrolysis, rendering it inactive.[][15][16]
Causality and Recommended Actions:
-
pH Control is Crucial: The hydrolysis of the maleimide ring itself is also pH-dependent and accelerates at higher pH.[][17] For the conjugation step, maintain a pH in the optimal range of 6.5-7.5, where the reaction with thiols is significantly faster than with amines or hydrolysis.[3][18][19]
-
Linker Spacer Length: The proximity of the piperazine's basic nitrogen to the maleimide ring is a key factor. A very short spacer can lead to excessively fast hydrolysis of the maleimide.[15][16] Increasing the length of the alkyl or PEG chain between the piperazine and the maleimide can reduce the inductive effects of the protonated piperazine nitrogen, thereby slowing down the pre-conjugation hydrolysis rate.[16]
-
Storage and Handling: Always store maleimide linkers in a dry, anhydrous solvent like DMSO or DMF and use them immediately after preparing aqueous solutions to minimize hydrolysis before the reaction.[19]
Table 1: Impact of Linker Design on Piperazine-Maleimide Hydrolysis
| Linker Structure (Illustrative) | Proximity of Piperazine to Maleimide | Expected Pre-Conjugation Hydrolysis Rate | Rationale |
| Maleimide-CH2-CH2-Piperazine | Very Close | High | Strong inductive effect from the protonated piperazine nitrogen accelerates hydrolysis.[16] |
| Maleimide-(CH2)5-Piperazine | Distant | Lower | Increased distance weakens the inductive effect, improving stability.[16] |
| Maleimide-PEG4-Piperazine | Distant | Moderate | The PEG spacer increases distance, but the ether oxygens can also influence hydrolysis rates.[12] |
Issue 3: Poor Aqueous Solubility of My Drug-Linker
Question: My drug is highly hydrophobic, and the resulting drug-linker complex has very poor solubility in my aqueous reaction buffer, leading to aggregation and low conjugation efficiency. How can I improve this?
Answer: Poor aqueous solubility is a common hurdle in bioconjugation, especially with lipophilic payloads.[15][20] Piperazine scaffolds are an excellent tool to address this challenge.
Causality and Recommended Actions:
-
Leverage the Physicochemical Properties of Piperazine: Piperazine is a diamine that can be protonated at physiological pH, rendering it highly water-soluble. Incorporating a piperazine moiety into your linker design can significantly enhance the overall aqueous solubility of the drug-linker construct.[15][16][20]
-
Combine with Other Solubilizing Groups: For extremely hydrophobic molecules, a piperazine scaffold can be used in conjunction with other hydrophilic linkers, such as polyethylene glycol (PEG), to further boost solubility.[15]
Decision Tree for Linker Selection:
Caption: Decision guide for selecting a suitable maleimide linker.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][18] In this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group can react competitively with amines (like the side chain of lysine), and the rate of maleimide hydrolysis also increases.[3][17]
Q2: How can I monitor the hydrolysis of the succinimide ring?
The hydrolysis of the succinimide ring results in a mass increase of 18 Da (the mass of a water molecule). This can be monitored using mass spectrometry (e.g., LC-MS) to track the conversion of the closed-ring form to the open-ring form.[21]
Q3: Are there alternatives to maleimide linkers for thiol conjugation?
Yes, while maleimides are popular, concerns about their stability have led to the development of alternatives. These include dibromomaleimides, which can react with both a thiol and an amine for dual functionalization and stabilization, and other thiol-reactive groups like iodoacetamides and vinyl sulfones.[22][23]
Q4: Can a piperazine linker affect the pharmacokinetics of my ADC?
Yes, the linker can significantly impact the physicochemical properties of an ADC, including its hydrophobicity and charge, which in turn can affect its pharmacokinetics (PK).[13][24] The increased hydrophilicity provided by a piperazine linker can potentially alter the distribution and clearance of the ADC.[15] It is essential to empirically evaluate the PK profile of any new ADC construct.
Q5: What is thiazine rearrangement and how can I avoid it?
Thiazine rearrangement is a side reaction that can occur when a maleimide reacts with a peptide or protein containing an N-terminal cysteine.[25][26] The N-terminal amine can attack the newly formed thiosuccinimide ring, leading to a structural rearrangement to a six-membered thiazine ring. This is more prevalent at higher pH. To avoid this, maintain the conjugation pH below 7.5 and consider protecting the N-terminal amine if it's not required for other functionalities.[25]
Section 4: Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA) and adjust the pH to 7.0. Degas the buffer thoroughly to remove oxygen, which can oxidize thiols.
-
Protein Preparation: If your protein has disulfide bonds that need to be reduced to generate free thiols, incubate it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 1-2 hours at room temperature.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.
-
Conjugation Reaction: Immediately add the maleimide-linker-payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the thiol-containing protein solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight, with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted drug-linker and quenching agent.
Protocol 2: Monitoring Succinimide Ring Hydrolysis by LC-MS
-
Sample Preparation: Following conjugation and purification, dilute the conjugate to a suitable concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the sample at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquot by LC-MS. The mass spectrometer will detect the intact conjugate with the closed succinimide ring and the hydrolyzed product, which will have a mass increase of +18 Da.
-
Quantification: The extent of hydrolysis at each time point can be determined by comparing the peak areas of the hydrolyzed and non-hydrolyzed species in the deconvoluted mass spectrum.
References
- Baldwin, A. D., & Kiick, K. L. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- BOC Sciences.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 17478-17483.
- Baldwin, A. D., & Kiick, K. L. (2015).
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Bar-David, E., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(49), 20937–20946.
- Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(10), 3535-3540.
- BenchChem. (2025). understanding maleimide-thiol reaction kinetics.
- Lu, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 14(11), 2215-2226.
- UCL Discovery. (2018).
- Jones, M. W., et al. (2020). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Theiner, S., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 5(44), 28866-28875.
- Theiner, S., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
- Frayne, S. H., & Northrop, B. H. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry, 6(20), 3783-3793.
- Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 18(11), 1667-1678.
- Creative Biolabs. (2021). New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs.
- Vector Labs. Maleimide Reaction Chemistry.
- Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
- Ribas-Arino, J., & Marx, D. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- Kattamuri, P. V., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(11), e3358.
- van der Veen, J. W., et al. (2021). Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability. Molecular Cancer Therapeutics, 20(1), 150-161.
- Bar-David, E., et al. (2021).
- Frayne, S. H., & Northrop, B. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar.
- Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint.
- BenchChem.
- d'Arcy, R., et al. (2018).
- Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Lyon, R. P., et al. (2014).
- SigutLabs. (2025).
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Gao, C. (2016).
- Lahnsteiner, M., et al. (2020).
- Raines, R. T., et al. (2007).
- AAT Bioquest. (2017).
- BenchChem. Technical Support Center: Improving PROTAC Solubility with Piperazine Linkers.
- BOC Sciences. (2024).
- Theiner, S., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
- Sola, L., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Alderson, N. L., et al. (2018).
- Christie, R. J., & Grainger, D. W. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bachem.com [bachem.com]
Technical Support Center: Optimizing Regioselectivity in Piperazine Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for piperazine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their synthetic routes. Here, we will move beyond simple protocols to explore the underlying principles that govern piperazine reactivity, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions - The Foundational Principles
This section addresses the fundamental concepts governing the differential reactivity of the nitrogen atoms in a substituted piperazine ring. Understanding these principles is the first step toward rational design and troubleshooting.
Q1: Why is achieving regioselectivity in N-substituted piperazines so challenging?
The core challenge lies in the subtle, yet critical, differences in the chemical environment of the two nitrogen atoms (N1 and N4). In an unsymmetrically substituted piperazine, one nitrogen (typically designated N1) is directly attached to a substituent, while the other (N4) is distal. This substituent imposes both electronic and steric effects that modulate the basicity, nucleophilicity, and accessibility of each nitrogen, often leading to mixtures of N1- and N4-functionalized products.
Q2: How does the electronic nature of the N1-substituent affect the reactivity of the N4-nitrogen?
The electronic nature of the group at N1 is a primary determinant of N4's reactivity.
-
Electron-Withdrawing Groups (EWGs): When an EWG (e.g., an acyl, sulfonyl, or aryl group) is attached to N1, it significantly reduces the basicity and nucleophilicity of N1 by pulling electron density away through inductive and/or resonance effects. This deactivation of N1 makes the distal N4 nitrogen the more nucleophilic and, therefore, the more reactive site for subsequent functionalization.
-
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., an alkyl group) at N1 increases the electron density at N1, making it more nucleophilic. However, it also slightly increases the basicity of the N4 nitrogen via induction. In these cases, the outcome is often governed by a combination of sterics and the specific electrophile used.
Q3: What is the role of pKa in predicting regioselectivity?
The pKa of the conjugate acids of the piperazine nitrogens is a powerful predictor of reactivity. The nitrogen with the higher pKa is more basic and generally more nucleophilic. For a typical N-aryl or N-acyl piperazine, the pKa of the protonated N4 is significantly higher than that of the protonated N1. For example, the pKa of N-phenylpiperazine's N4-H is approximately 7.6, while the N1-H is much more acidic, making N4 the primary site for reactions with electrophiles under neutral or basic conditions.
Q4: How do steric effects influence the reaction site?
Steric hindrance plays a crucial role, particularly when the electronic differentiation between the two nitrogens is not substantial. A bulky substituent at N1 will physically obstruct the approach of an electrophile to that nitrogen, leaving the more accessible N4 as the preferred site of reaction. This effect is magnified when using bulky electrophiles. For instance, the reaction of 1-methylpiperazine with a sterically demanding acyl chloride will strongly favor acylation at the less hindered N4 position.
Section 2: Troubleshooting Guide - Common Issues & Strategic Solutions
This section is formatted as a practical, problem-solving guide for issues commonly encountered in the lab.
Problem 1: My reaction is producing a mixture of N1 and N4 isomers. How can I improve selectivity for N4?
This is a classic selectivity challenge. The solution involves tipping the balance of reactivity decisively in favor of N4.
Root Cause Analysis: The electrophile is reacting at both nitrogen centers, indicating that the intrinsic reactivity difference between N1 and N4 is insufficient under the current reaction conditions. This is common when the N1-substituent is only weakly deactivating (like an alkyl group) or when the reaction is run under harsh conditions (e.g., high temperature) that override subtle electronic differences.
Troubleshooting Workflow:
Caption: Decision workflow for enhancing N4-selectivity.
Detailed Solutions:
-
Strategy 1: Modify Reaction Conditions. Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at the more nucleophilic N4. Similarly, adding the electrophile slowly (syringe pump addition) maintains a low concentration, which favors reaction at the more reactive site and reduces side reactions.
-
Strategy 2: Employ Orthogonal Protecting Groups. If the N1 substituent is not sufficiently deactivating, the most robust strategy is to introduce a temporary, highly effective EWG. The tert-butyloxycarbonyl (Boc) group is ideal. By first protecting the piperazine to form N1-Boc-piperazine, you completely deactivate one nitrogen, allowing for clean functionalization at the other. The Boc group can then be cleanly removed under acidic conditions.
-
Strategy 3: Solvent Choice. The solvent can influence the relative basicity of the two nitrogens. In some cases, switching from a polar protic solvent (which can protonate the nitrogens) to a nonpolar aprotic solvent like toluene or THF can improve selectivity.
Problem 2: I am trying to achieve mono-functionalization of piperazine, but I'm getting significant amounts of the di-substituted product.
This issue arises from the fact that the product of the first functionalization can sometimes be more reactive than the starting material, or the reaction conditions are too forcing.
Root Cause Analysis: The rate of the second substitution is competitive with the rate of the first. This occurs when using a 1:1 stoichiometry of piperazine to electrophile, but local concentration effects or reactivity enhancement of the mono-substituted intermediate lead to the di-substituted byproduct.
Troubleshooting Table: Strategies to Favor Mono-functionalization
| Strategy | Principle | Key Implementation Steps | Expected Outcome |
| Use Excess Piperazine | Statistical Distribution | Use ≥3 equivalents of piperazine relative to the electrophile. | Significantly increases the statistical probability of the electrophile reacting with an unreacted piperazine molecule. The primary product will be the mono-substituted piperazine. |
| Reverse Addition | Concentration Control | Add the electrophile solution slowly to a stirred solution of excess piperazine. | Maintains a low concentration of the electrophile, ensuring it is more likely to encounter an unreacted piperazine molecule. |
| Use a Protecting Group | Orthogonal Reactivity | Protect one nitrogen with a group like Boc, perform the desired reaction on the free nitrogen, and then deprotect. | Provides near-perfect control, yielding almost exclusively the mono-functionalized product. This is the most reliable but also the longest route. |
| Acid-Base Extraction | Product Separation | After the reaction, quench and adjust the pH to selectively extract the more basic unreacted piperazine and the less basic di-substituted product, leaving the mono-substituted product. | This is a purification strategy, not a reaction optimization, but it can be effective for isolating the desired compound from the mixture. |
Section 3: Key Experimental Protocols
Here are detailed, field-tested protocols for common, critical transformations.
Protocol 1: Selective Mono-N-Boc Protection of Piperazine
This protocol is foundational for many multi-step syntheses, ensuring one nitrogen is masked while the other is available for reaction.
Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine with high purity and yield.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 eq) in DCM (approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.
-
Scientist's Note: Using a large excess of piperazine is the most critical parameter for preventing the formation of the di-Boc-protected byproduct. The low temperature helps control the exotherm of the reaction.
-
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the cold, stirring piperazine solution over 30-60 minutes using an addition funnel or syringe pump.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Workup - Quench & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Add deionized water to the residue. The excess piperazine will dissolve in the aqueous layer, while the Boc-protected product may remain as an oil or solid.
-
Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate (3x).
-
Expert Tip: The N-Boc-piperazine has some water solubility. Back-extracting the combined organic layers with a small amount of dilute acid (e.g., 1 M HCl) can remove the last traces of unreacted piperazine. Then, wash the organic layer with saturated sodium bicarbonate solution followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often a white solid or colorless oil pure enough for most subsequent steps.
Protocol 2: Regioselective N4-Arylation of an N1-Arylpiperazine (Buchwald-Hartwig Amination)
This protocol demonstrates how to selectively functionalize the more nucleophilic N4 position in a pre-functionalized piperazine.
Objective: To selectively couple an aryl halide to the N4 position of 1-phenylpiperazine.
Materials:
-
1-phenylpiperazine (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Buchwald ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and NaOtBu under an inert atmosphere (Nitrogen or Argon).
-
Safety Note: Sodium tert-butoxide is a strong base and is hygroscopic. Handle it quickly and carefully under an inert atmosphere.
-
-
Reagent Addition: Add the 1-phenylpiperazine and the aryl bromide to the flask, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Mechanism Insight: The N1-aryl group deactivates the N1 nitrogen, making the N4 nitrogen the sole nucleophile for the palladium-catalyzed cross-coupling cycle. The strong base (NaOtBu) is required to deprotonate the N4-amine to form the active nucleophile in the catalytic cycle.
-
-
Workup:
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1,N4-diarylpiperazine.
Section 4: Visualizing the Strategy
The following diagram illustrates the key factors that a chemist must balance when designing a regioselective piperazine functionalization.
Caption: Key pillars influencing regioselectivity in piperazine synthesis.
References
-
Piperazines in medicinal chemistry and their synthetic approaches. RSC Medicinal Chemistry, [Link]
-
A Review on the Synthesis of N-Aryl Piperazines. Organic Preparations and Procedures International, [Link]
-
Practical and Scalable Synthesis of Mono-Boc-Protected Piperazine. Organic Process Research & Development, [Link]
-
Greener and Scalable Synthesis of N-Boc-piperazine. ACS Omega, [Link]
-
Palladium-Catalyzed N-Arylation of Piperazines. The Journal of Organic Chemistry, [Link]
Validation & Comparative
A Head-to-Head Comparison of Piperidine and Piperazine Linkers in PROTAC Design
A Guide for the Rational Design of Next-Generation Protein Degraders
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the destruction of disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three distinct components: a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2][3] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2][4]
As the field matures, linker design has evolved from synthetically convenient polyethylene glycol (PEG) and alkyl chains to more sophisticated and rigid scaffolds.[1][2] Among these, saturated heterocycles like piperidine and piperazine have become prominent.[1][5] Their incorporation is a deliberate strategy to impart conformational rigidity and fine-tune physicochemical properties, which are crucial for optimizing a PROTAC's performance.[5][6] This guide provides an in-depth, objective comparison of piperidine and piperazine linkers, supported by experimental insights, to inform the rational design of potent and effective protein degraders.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce a degree of rigidity into the PROTAC linker. This rigidity is advantageous as it can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient protein ubiquitination and degradation.[5][6] However, their subtle structural differences lead to significant variations in their impact on a PROTAC's behavior.
Caption: Core structures of piperidine and piperazine rings.
-
Piperidine Linkers: As a heterocycle with a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC.[5] Its inclusion helps to create a more defined spatial orientation between the warhead and the E3 ligase ligand, which can be crucial for achieving a productive ternary complex.[5][]
-
Piperazine Linkers: The presence of two nitrogen atoms in the piperazine ring offers distinct advantages. The second nitrogen atom can serve as a versatile synthetic handle, but more importantly, it can be protonated at physiological pH.[8][9] This ability to introduce a positive charge can significantly improve the aqueous solubility of the typically large and lipophilic PROTAC molecule, a major hurdle in drug development.[8][10]
Impact on Physicochemical and ADME Properties
The choice between a piperidine and a piperazine linker profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a PROTAC. These properties are critical for translating a potent molecule into a viable therapeutic agent.
| Property | Piperidine Linker | Piperazine Linker | Rationale & Key Considerations |
| Aqueous Solubility | Modest impact. | Significant Potential for Improvement. | The second nitrogen in piperazine can be protonated, introducing a positive charge that enhances aqueous solubility.[8] This is a major advantage for overcoming the poor solubility often seen with high molecular weight PROTACs.[10] |
| Cell Permeability | Generally favorable. | Can be a trade-off. | Increased polarity from a protonated piperazine can reduce passive permeability. However, rigid linkers can promote folded "chameleon-like" conformations that shield polar areas in the nonpolar cell membrane, improving permeability.[11][12] |
| Metabolic Stability | Generally Improved. | Generally Improved. | Rigid structures are often less susceptible to metabolic degradation than flexible alkyl or PEG chains. The clinical candidates ARV-110 and ARV-471 successfully incorporated both motifs to improve metabolic stability.[5][] |
| Conformational Rigidity | High. | High. | Both introduce rigidity, reducing the entropic penalty of ternary complex formation.[5][] The key is an optimal balance, as excessive rigidity can also be detrimental.[14] |
| Tunability | Limited. | Highly Tunable. | The basicity (pKa) of the piperazine nitrogens is highly sensitive to nearby chemical groups, allowing for fine-tuning of the protonation state and its effect on solubility and permeability.[9][15][16] |
The Decisive Role in Ternary Complex Formation
The ultimate goal of a PROTAC is to form a productive ternary complex. The linker's length, attachment points, and conformational properties are paramount to this process.[4]
Caption: PROTAC-mediated formation of the ternary complex.
By incorporating rigid elements like piperidine or piperazine, the linker can reduce the conformational flexibility of the PROTAC. This pre-organization helps overcome the entropic penalty associated with bringing two large proteins together, thereby stabilizing the ternary complex and promoting efficient ubiquitination.[5][] The defined geometry enforced by these cyclic structures can lead to more favorable protein-protein interactions between the POI and the E3 ligase, enhancing the cooperativity of the system.
Quantitative Impact: A Case Study
Direct head-to-head comparisons in a single system are emerging, but examining successful PROTACs provides clear evidence of the utility of these linkers. The potent Androgen Receptor (AR) degrader ARD-69, for example, features a rigid linker that incorporates a piperazine-like moiety.[8] Its high efficacy demonstrates the power of this design strategy.
| Cell Line (Prostate Cancer) | DC₅₀ (nM) | Dₘₐₓ (%) |
| LNCaP | 0.86 | >95 |
| VCaP | 0.76 | >95 |
| 22Rv1 | 10.4 | >95 |
| Data from a study on the AR degrader ARD-69, which contains a piperazine-like moiety in its linker.[8] |
Furthermore, the development of clinical candidates like ARV-110 and ARV-471 involved replacing initial flexible linkers with more rigid structures containing both piperidine and piperazine moieties. This optimization significantly improved their metabolic stability and overall potency, highlighting the field-proven value of this approach.[5][][17]
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker strategy, a series of standardized assays is essential. These protocols form a self-validating system to compare PROTAC performance.
Caption: General workflow for comparing PROTAC linkers.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, serving as a high-throughput surrogate for cell membrane permeability.
Causality: This assay isolates passive diffusion, a key factor in a PROTAC's ability to reach its intracellular target. By comparing piperidine- and piperazine-containing PROTACs, one can directly assess how the linker's polarity impacts this property.
Methodology:
-
Prepare Donor Plate: Dissolve PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well filter plate (the acceptor plate) with buffer. The filter is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form the artificial membrane.
-
Assemble Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filters contact the donor solutions.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the concentration change.
B. Protein Degradation Western Blot
This is the definitive assay to measure the primary biological function of a PROTAC: its ability to degrade the target protein inside cells.
Causality: This experiment directly measures the outcome of all preceding factors (solubility, permeability, ternary complex formation). It allows for the determination of key efficacy metrics: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).
Methodology:
-
Cell Culture: Plate target cells (e.g., a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a set period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize results.
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized intensity against the PROTAC concentration.
Conclusion and Future Outlook
The choice between a piperidine and a piperazine linker in PROTAC design is a nuanced decision that hinges on balancing competing physicochemical properties. Neither is universally superior; the optimal choice is context-dependent, relying on the specific POI, E3 ligase, and the overall molecular properties of the warhead and ligase ligands.
-
Piperazine offers a powerful tool to enhance aqueous solubility, a common and significant challenge in PROTAC development. However, this benefit must be carefully weighed against a potential decrease in passive permeability. The tunability of the piperazine's pKa provides a sophisticated method for navigating this trade-off.[9][10]
-
Piperidine provides a reliable method for instilling metabolic stability and conformational rigidity, leading to a well-defined geometry for ternary complex formation without the dramatic polarity increase associated with a protonated piperazine.
Ultimately, the rational design of next-generation PROTACs requires an empirical approach. Researchers must synthesize and test both options on a case-by-case basis. The future of linker design will increasingly rely on a synergistic approach, combining advanced computational modeling to predict linker conformations and their impact on ADME properties with the robust experimental validation outlined in this guide. This dual strategy will accelerate the development of PROTACs with enhanced potency, selectivity, and drug-like properties, moving this transformative modality closer to the clinic.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]
-
Kofink, C., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]
-
Shimizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available at: [Link]
-
Scafidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Available at: [Link]
-
Kofink, C., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health. Available at: [Link]
-
Scafidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Singh, A., & Kim, I. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available at: [Link]
-
Scafidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
-
Zhao, H., et al. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
Introduction: The Critical Role of Starting Material Purity in Drug Synthesis
An Application Scientist's Guide to the Validation of (4-Boc-piperazin-1-yl)-oxo-acetic acid Purity by High-Performance Liquid Chromatography (HPLC)
This compound is a crucial building block in modern medicinal chemistry, frequently employed as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring a protected piperazine ring and a carboxylic acid moiety, makes it a versatile scaffold for creating complex molecular architectures. However, the very reactivity that makes it valuable also renders it susceptible to the formation of process-related impurities during its synthesis and storage.
The purity of this starting material is not a trivial parameter; it is a critical determinant of the success of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). Impurities present in the starting material can be carried through the synthetic route, potentially leading to the formation of undesired side products, lower reaction yields, and, most critically, the introduction of potentially toxic or immunogenic substances into the final drug product. Therefore, a robust, reliable, and validated analytical method for purity assessment is a non-negotiable requirement in a regulated drug development environment. This guide provides an in-depth comparison and a detailed protocol for the validation of this compound purity, with a primary focus on the gold-standard technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Primary Method: Reverse-Phase HPLC for Purity Determination
RP-HPLC is the cornerstone of purity analysis for moderately polar organic molecules like this compound. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.
The Rationale Behind Method Development
A successful HPLC method is not a matter of chance but of deliberate, science-driven choices. Each parameter is optimized to achieve the primary goal: maximum resolution between the main compound peak and all potential impurities.
-
Column Selection (The Separation Arena): A C18 (octadecylsilyl) column is the workhorse for this type of analysis. The long alkyl chains provide a highly hydrophobic stationary phase, which promotes retention of the Boc-protected piperazine moiety. A standard column dimension (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase Selection (The Driving Force): The choice of mobile phase is critical for achieving separation. A typical mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Component & pH Control: The presence of the carboxylic acid group in our analyte means its ionization state is pH-dependent. At neutral pH, the carboxylate anion is highly polar and will elute very early with poor retention and peak shape. To ensure consistent retention and sharp, symmetrical peaks, we must suppress this ionization. This is achieved by acidifying the mobile phase with an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. TFA is an excellent ion-pairing agent that further improves peak shape for basic compounds like the piperazine nitrogen, though it can be difficult to remove from preparative separations and can suppress MS signals. Formic acid is a good alternative and is fully compatible with mass spectrometry (LC-MS).
-
-
Detector Selection (The Eye): this compound contains chromophores (the carbonyl groups) that absorb UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the elution but also acquires the UV spectrum for each peak. This is a powerful validation tool; all points across a pure peak should have an identical UV spectrum. A typical detection wavelength is set around 210-220 nm to maximize the signal for the carbonyl chromophores.
-
Gradient Elution: For purity analysis, where we might encounter impurities with a wide range of polarities, a gradient elution is superior to an isocratic one. A gradient method starts with a high percentage of the aqueous phase and gradually increases the percentage of the organic modifier. This ensures that highly polar impurities are well-resolved at the beginning of the run, while more non-polar (greasier) impurities are effectively eluted from the column later in the run, preventing them from appearing in subsequent injections.
Experimental Workflow for HPLC Purity Validation
The following diagram outlines the logical flow of the HPLC validation process, from initial setup to final data interpretation.
Caption: A typical workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system by incorporating system suitability tests.
1. Materials:
-
This compound (Reference Standard and Test Sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard.
4. Execution Sequence:
-
Equilibrate the entire system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 5 µL of the diluent to ensure no system peaks interfere with the analysis.
-
System Suitability Test (SST): Make five replicate injections of the Reference Standard solution. The system is deemed suitable if:
-
The Relative Standard Deviation (RSD) of the peak area for the main peak is ≤ 2.0%.
-
The USP tailing factor is ≤ 1.5.
-
The theoretical plate count is ≥ 2000.
-
-
Test Sample Analysis: Inject the Test Sample solution in duplicate.
5. Data Analysis:
-
Integrate all peaks in the chromatogram from the blank and sample injections. Disregard any peaks originating from the blank.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: A Case Study of Two Commercial Lots
To illustrate the power of this method, let's consider a comparative analysis of two different lots of this compound received from two different suppliers.
Objective: To compare the purity profiles of Lot A and Lot B using the validated HPLC method.
Results:
| Parameter | Lot A | Lot B | Commentary |
| Retention Time (Main Peak) | 8.52 min | 8.51 min | Consistent retention times confirm the identity of the main component in both lots. |
| Purity (% Area) | 99.65% | 98.10% | Lot A demonstrates significantly higher purity based on the area normalization method. |
| Known Impurity 1 (RT 6.2 min) | 0.15% | 0.85% | Lot B contains a substantially higher level of this early-eluting, more polar impurity. |
| Known Impurity 2 (RT 9.8 min) | Not Detected | 0.45% | A late-eluting, less polar impurity is present only in Lot B. |
| Largest Unknown Impurity | 0.08% (at RT 7.1 min) | 0.25% (at RT 4.5 min) | Both lots contain unknown impurities, but they differ in profile and quantity. |
| Total Impurities | 0.35% | 1.90% | The total impurity level in Lot B is over five times higher than in Lot A. |
Alternative & Orthogonal Analytical Techniques
While RP-HPLC is the primary method, a comprehensive validation strategy often involves orthogonal techniques to confirm the results and provide a more complete picture of the sample's purity.
Caption: Comparison of common liquid chromatography techniques.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns packed with smaller particles (<2 µm) and operate at much higher pressures than HPLC.
-
Advantage: This results in significantly faster run times (e.g., reducing a 22-minute HPLC run to under 5 minutes) and sharper peaks, leading to better resolution and higher sensitivity.
-
Disadvantage: Requires a specialized UPLC system capable of handling the high backpressures.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hyphenated technique that couples the separation power of LC with the detection power of mass spectrometry.
-
Advantage: While HPLC-UV can show you that an impurity exists, LC-MS can tell you its molecular weight. This is invaluable for identifying unknown impurities by providing crucial structural information. For example, it could confirm if an impurity is a dimer, a hydrolysis product, or a side-reaction product.
-
Disadvantage: Quantification can be more complex than with a UV detector, as signal response can vary dramatically between different compounds. It is most often used for identification and confirmation.
-
-
Quantitative NMR (qNMR): Unlike chromatography, which provides a relative purity value (% area), qNMR can determine the absolute purity (or assay) of a compound against a certified internal standard.
-
Advantage: It is an orthogonal, primary method that does not rely on the response factor of the analyte. It provides a highly accurate purity value that can be used to qualify the reference standard itself.
-
Disadvantage: Requires specialized equipment and expertise, and is less sensitive to trace-level impurities compared to HPLC.
-
Conclusion
The validation of this compound purity is a critical step in ensuring the quality, safety, and consistency of pharmaceutical manufacturing. A well-developed RP-HPLC method, as detailed in this guide, provides a robust, reliable, and highly effective means of quantifying purity and profiling impurities. The comparative data clearly demonstrates that simple percentage values on a supplier's label can be misleading; a detailed chromatogram tells the true story of a material's quality. For programs requiring the highest level of assurance, complementing HPLC with orthogonal techniques like LC-MS and qNMR provides an unassailable, multi-faceted understanding of starting material purity, forming the bedrock of a successful drug development campaign.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
-
United States Pharmacopeia (USP) General Chapter <621> Chromatography. U.S. Pharmacopeial Convention. [Link]
-
Agilent Technologies: Fundamentals of HPLC. Agilent Technologies, Inc. [Link]
The Fulcrum of Efficacy: A Comparative Analysis of PROTAC Linker Rigidity
A Senior Application Scientist's Guide to Rational Degrader Design
In the rapidly advancing field of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a revolutionary therapeutic modality. These heterobifunctional molecules operate by commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant mechanism of a PROTAC hinges on the formation of a productive ternary complex between the target protein of interest (POI), the PROTAC itself, and an E3 ubiquitin ligase.[2] While the selection of potent binders for the POI and the E3 ligase is crucial, it is the often-underestimated linker connecting these two moieties that dictates the ultimate success or failure of a PROTAC. This guide provides an in-depth comparative analysis of linker rigidity, a critical parameter in PROTAC design, offering experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The Linker: More Than a Mere Spacer
The linker is not a passive tether but an active contributor to the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[3] Its length, composition, and, most pertinently for this guide, its rigidity, govern the spatial orientation of the POI and E3 ligase within the ternary complex.[4] This geometric arrangement is paramount for efficient ubiquitination of the target protein and its subsequent degradation.[4] The choice between a flexible or a rigid linker can profoundly impact a PROTAC's performance, creating a delicate balance between conformational freedom and pre-organization.[5]
Flexible vs. Rigid Linkers: A Tale of Two Strategies
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each presents a unique set of advantages and disadvantages that must be carefully considered in the context of a specific target and E3 ligase pair.
Flexible Linkers: The Conformational Explorers
Typically composed of alkyl chains or polyethylene glycol (PEG) units, flexible linkers offer a high degree of conformational freedom.[3] This allows the PROTAC to adopt a multitude of spatial arrangements, increasing the statistical probability of achieving a productive ternary complex geometry.[5]
Advantages:
-
Synthetic Tractability: Alkyl and PEG linkers are generally straightforward to synthesize and modify, facilitating the rapid generation of PROTAC libraries with varying lengths.[3]
-
Enhanced Solubility: The inclusion of hydrophilic PEG units can improve the aqueous solubility of the PROTAC molecule, a common challenge in degrader development.[5]
-
Broad Applicability: The conformational adaptability of flexible linkers makes them a good starting point in the early stages of PROTAC discovery, where the optimal ternary complex geometry is unknown.
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[3]
-
Metabolic Instability: Linear alkyl and PEG chains can be more susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[6]
-
Suboptimal Conformations: The abundance of possible conformations does not guarantee that the most stable one will be the most productive for ubiquitination.
Rigid Linkers: The Pre-organized Architects
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid designs incorporating cyclic structures (e.g., piperazine, piperidine), aromatic systems, or alkynes.[3][7] These elements constrain the conformational landscape of the PROTAC, pre-organizing it into a more defined three-dimensional structure.[5]
Advantages:
-
Reduced Entropic Penalty: By limiting the number of accessible conformations, rigid linkers can lower the entropic cost of ternary complex formation, leading to enhanced stability.[5]
-
Improved Potency and Selectivity: A pre-organized, bioactive conformation can lead to more potent degradation and may improve selectivity by disfavoring the formation of off-target ternary complexes.[2]
-
Enhanced Metabolic Stability: The cyclic and aromatic moieties in rigid linkers are often less prone to metabolic breakdown, potentially improving the PROTAC's in vivo half-life.[6]
-
Favorable Physicochemical Properties: The incorporation of rigid structures like piperazine can improve a PROTAC's physicochemical properties, including solubility and cell permeability.[8][9]
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to their flexible counterparts.
-
Geometric Mismatch: The lack of conformational flexibility can be a double-edged sword. If the pre-organized conformation is not optimal for ternary complex formation, it can completely abrogate degradation activity.
Quantitative Performance Comparison: The Data Speaks
The following tables summarize representative experimental data from the literature, illustrating the impact of linker rigidity on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Rigidity on Degradation Efficiency (DC50 and Dmax)
| PROTAC | Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | TBK1 | Flexible | 12-atom Alkyl/Ether | Submicromolar | >90 | - |
| PROTAC B | TBK1 | Flexible | <12-atom Alkyl/Ether | No degradation | - | - |
| ARD-69 | AR | Rigid | Piperazine-containing | - | Potent Degradation | - |
| MZ1 | BRD4 | Flexible | 3-unit PEG | 46 | - | HEK293 |
| AS6 | BRD4 | Rigid | Ferrocene-based | 44 | - | HEK293 |
| BTK Degrader 1 | BTK | Flexible | Long Alkyl/Ether | 1-40 | - | Ramos |
| BTK Degrader 2 | BTK | Rigid | Piperazine-containing | Potent Degradation | - | - |
This table is a compilation of data from multiple sources to illustrate general trends and should not be used for direct, head-to-head comparisons of the specific compounds listed.[2][3][5][10]
Experimental Workflows for Evaluating Linker Efficacy
A robust evaluation of PROTAC linker rigidity requires a multi-faceted experimental approach, encompassing biophysical, cellular, and proteomic assays.
Visualizing the PROTAC Evaluation Workflow
Caption: Step-by-step workflow for determining PROTAC-induced ternary complex formation and cooperativity using Surface Plasmon Resonance (SPR).
Conclusion: A Strategic Choice for Optimal Degradation
The rational design of PROTAC linkers is a pivotal aspect of developing effective and selective protein degraders. The choice between a flexible and a rigid linker is not arbitrary but a strategic decision that can profoundly influence a PROTAC's biological activity. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is highly dependent on the specific POI-E3 ligase pair, necessitating a systematic and empirical evaluation of a diverse set of linker architectures. By employing a combination of biophysical and cellular assays, researchers can elucidate the structure-activity relationships that govern PROTAC efficacy and rationally design the next generation of targeted protein degraders.
References
- Benchchem. (n.d.). Comparative study of PROTACs synthesized with flexible vs. rigid linkers.
- Benchchem. (n.d.). A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot.
- Benchchem. (n.d.). A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Gao, H., Wu, Y., Sun, Y., & Yang, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 993-1013.
- Benchchem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
- Benchchem. (n.d.). The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312.
- Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Open University Chemistry Society.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
- Kihlberg, J., et al. (2021). In Silico Tools in PROTACs Design. arXiv.
- Miller, T., Gordon, A., Vetma O'Leary, V., Mordue, R., & Dodgson, K. (n.d.). PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights.
- Shcherbakov, D., & Kholodovych, V. (2020). Novel approaches for the rational design of PROTAC linkers.
- Rinaldi, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1109-1117.
- Scorrano, S., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 649213.
- Rinaldi, B., et al. (2022).
- Jaime-Figueroa, S., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Cell Chemical Biology, 27(1), 85-99.e10.
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- Precise PEG. (n.d.). Linkers in PROTACs.
- ResearchGate. (n.d.). Rational structure-based design of BRD4 degrader PROTAC.
- Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023).
- ResearchGate. (n.d.).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Hao, G.-F., et al. (2024).
- Benchchem. (n.d.). Application Note: A Step-by-Step Guide to Ternary Complex Formation Assays.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5.
- Riching, K. M., et al. (2018). Advancing Quantitative Analysis of Targeted Protein Degrader Compounds. ACS Chemical Biology, 13(10), 2758-2770.
- Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR.
- o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- ResearchGate. (n.d.).
- Castro, G. V., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm, 12(8), 1516-1523.
- Vall-llosera, G., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(30), 16573-16583.
- Castro, G. V., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing.
- Daniels, D. L., et al. (2019). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 803-811.
- Li, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 11(8), 2465-2476.
- BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-Boc-piperazin-1-yl)-oxo-acetic Acid Analogs
Welcome to an in-depth exploration of the (4-Boc-piperazin-1-yl)-oxo-acetic acid scaffold and its analogs. This guide is tailored for researchers, scientists, and drug development professionals, offering a technical comparison of analog performance supported by experimental data. We will delve into the synthesis, structural-activity relationships (SAR), and biological evaluation of these versatile compounds, providing insights to inform your own research and development endeavors. The piperazine moiety is a common feature in many biologically active compounds due to its ability to be easily modified to achieve desired pharmacological effects[1]. The two nitrogen atoms in the six-membered ring provide a large polar surface area and opportunities for hydrogen bonding, which can enhance properties like water solubility and oral bioavailability[1].
The this compound Scaffold: A Privileged Structure
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, while the oxo-acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation. This modular design has led to the development of analogs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
General Synthetic Strategies
The synthesis of this compound analogs typically begins with commercially available N-Boc-piperazine. A common synthetic route involves the acylation of the unprotected piperazine nitrogen with a suitable acylating agent, followed by further modifications.
Below is a generalized experimental workflow for the synthesis and evaluation of these analogs.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Comparative Structural-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound analogs is highly dependent on the nature of the substituents introduced at various positions of the core scaffold. The following sections compare the SAR of these analogs across different biological targets.
Antimicrobial Activity
Derivatives of the piperazine scaffold have been investigated for their potential as antimicrobial agents. For instance, norfloxacin analogues incorporating a piperazin-4-yl-acetyl-thiazolidine-2,4-dione moiety have been synthesized and evaluated for their antimicrobial activity[2].
Key SAR Insights:
-
Substitution on the Piperazine Nitrogen: The nature of the substituent on the second piperazine nitrogen is crucial for antimicrobial potency.
-
Thiazolidine-2,4-dione Moiety: The presence of a thiazolidine-2,4-dione ring, often with a benzylidene substituent, contributes significantly to the antimicrobial effect.
| Analog | Modification | Target Organism(s) | Activity | Reference |
| Norfloxacin Analog 6 | Chloroacetamide intermediate | Gram-positive and Gram-negative bacteria, yeasts | Moderate | [2] |
| Norfloxacin Analog 7a-f | Varied benzylidene substituents on the thiazolidine-2,4-dione ring | Gram-positive and Gram-negative bacteria, yeasts | Varied, some with increased potential | [2] |
Anti-inflammatory and Anti-nociceptive Activity
Piperazine derivatives have also shown promise as anti-inflammatory and anti-nociceptive agents. One such example is 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), which has demonstrated effects in various pain and inflammation models[3].
Key SAR Insights:
-
Pyrazolyl-methyl Group: The presence of the 1-phenyl-1H-pyrazol-4-yl)methyl substituent on the piperazine nitrogen is a key determinant of the observed anti-inflammatory and anti-nociceptive effects.
-
Carboxylic Acid Ester: The ethyl ester of the carboxylic acid at the other piperazine nitrogen appears to be compatible with activity.
| Analog | Modification | In Vivo Model | Key Finding | Reference |
| LQFM-008 | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] substituent | Formalin test, tail flick test, hot plate test, carrageenan-induced paw edema | Reduced licking time, increased latency to thermal stimulus, reduced edema | [3] |
Enzyme Inhibition
The this compound scaffold has been utilized to develop potent inhibitors of various enzymes, including acetyl-CoA carboxylase (ACC), inflammatory caspases, and matrix metalloproteinases (MMPs).
Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as ACC1/2 non-selective inhibitors[4]. In these analogs, the Boc group has been replaced with fluorine-substituted tert-butoxycarbonyl groups.
Key SAR Insights:
-
Fluorinated Boc Analogs: The introduction of fluorine into the tert-butoxycarbonyl group (F-Boc and triF-Boc) can lead to acid-stable bioisosteres with potent inhibitory activity[4].
-
Substituents on the Piperidine Ring: Optimization of substituents on the piperidine nitrogen is crucial for enhancing potency.
| Analog | Modification | Target | In Vitro Activity (IC50) | In Vivo Activity | Reference |
| 12c | 1,1,1-trifluoro-2-methylpropan-2-yl carbamate | ACC1/2 | Potent | Reduction of hepatic de novo fatty acid synthesis in rats | [4] |
A series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold have been developed as inhibitors of inflammatory caspases (caspase-1, -4, and -5)[5].
Key SAR Insights:
-
Aryl Substituents on Piperazine: Variation of the aryl substituent on the piperazine ring significantly impacts potency and selectivity.
-
Ethylbenzene Derivative: The ethylbenzene derivative (CK-1-41) was found to be a pan-selective inhibitor with low nanomolar Ki values[5].
A new class of cyclic MMP inhibitors has been designed based on dl-piperazinecarboxylic acid[6].
Key SAR Insights:
-
Hydroxamic Acid: Incorporation of a hydroxamic acid is essential for chelating the catalytic Zn2+ ion in the enzyme's active site[6].
-
Sulfonamide Group: A sulfonamide group at the 1N-position of the piperazine ring is designed to occupy the S1' pocket of the enzyme[6].
-
4N-Substituents: Diverse functional groups at the 4N-position can be used to optimize potency and oral absorption[6].
The following diagram illustrates the key structural modifications and their impact on biological activity.
Caption: Key structural modifications of the this compound scaffold and their influence on biological activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow well-defined experimental protocols. Below are representative protocols for the evaluation of this compound analogs.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol is based on the methods described for the evaluation of norfloxacin analogues[2].
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and yeasts.
Materials:
-
Synthesized analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Yeast strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for yeasts)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow bacterial and yeast strains overnight in their respective media. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of the synthesized analogs in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for yeasts).
-
Determination of MIC: The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is adapted from the methods used to evaluate the anti-inflammatory effects of piperazine derivatives[3].
Objective: To assess the in vivo anti-inflammatory activity of the synthesized analogs in a rat model of acute inflammation.
Materials:
-
Synthesized analogs
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the synthesized analogs or vehicle orally to the rats.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The ability to easily modify the substituents on the piperazine ring allows for the fine-tuning of pharmacological activity and the exploration of a wide range of biological targets. This guide has provided a comparative overview of the SAR of these analogs, highlighting key structural features that govern their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The detailed experimental protocols offer a starting point for researchers to evaluate their own synthesized compounds. As our understanding of the intricate relationships between chemical structure and biological function continues to grow, so too will the potential of this remarkable scaffold in drug discovery.
References
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. [Link]
-
Ghorab, M. M., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]
-
de la Torre-López, E., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Revista de Neurologia, 71(10), 369-376. [Link]
-
de Oliveira, P. D., et al. (2018). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 822, 103-110. [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
-
Kumar, R., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 14(1), 1-13. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 2-20. [Link]
-
Kumar, R., & Singh, R. (2013). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Pharmacy Research, 7(5), 456-463. [Link]
-
Sravani, K., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
-
Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(23), 5768-5772. [Link]
-
Levin, J. I., et al. (1998). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 2031-2036. [Link]
-
Singh, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 2977-2993. [Link]
-
Wang, Y., et al. (2017). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 7(78), 49467-49481. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]
-
Horikawa, M., et al. (1993). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 41(12), 2161-2166. [Link]
-
Deng, Y., et al. (2023). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Molecules, 28(5), 2235. [Link]
-
Al-Ostath, A. I. H., et al. (2023). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 20(1), 1-21. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
alternatives to (4-Boc-piperazin-1-yl)-oxo-acetic acid for synthesis
An In-Depth Technical Guide to Alternatives for (4-Boc-piperazin-1-yl)-oxo-acetic acid in Amide Synthesis
In the landscape of modern medicinal chemistry and drug development, the piperazine moiety is a cornerstone, valued for its ability to enhance the pharmacokinetic and pharmacological profiles of drug candidates.[1] The introduction of this scaffold, often as an amide, requires robust and efficient synthetic methodologies. While pre-activated reagents like this compound offer a convenient, one-step solution, researchers frequently require alternative strategies due to considerations of cost, substrate scope, scalability, and reaction optimization.
This guide provides a comprehensive comparison of field-proven alternatives for incorporating the N-Boc-piperazine amide moiety. We will move beyond a simple list of reagents to explore the underlying strategies of amide bond formation, offering detailed protocols, comparative data, and mechanistic insights to empower researchers to make informed decisions for their specific synthetic challenges.
The Core Challenge: Forming the Piperazine Amide Bond
The central task is the formation of an amide bond between a target carboxylic acid and N-Boc-piperazine, or conversely, between a target amine and a carbonyl group attached to N-Boc-piperazine. This compound is an example of the latter, where the oxamic acid group is a pre-activated carbonyl equivalent.
The primary alternative approaches pivot from using a pre-activated piperazine to activating the target carboxylic acid in situ for reaction with the standard, widely available N-Boc-piperazine. This shifts the focus to the selection of an optimal coupling strategy.
Strategy 1: In Situ Carboxylic Acid Activation with Coupling Reagents
This is the most versatile and widely adopted strategy in contemporary synthesis. The carboxylic acid is activated in the presence of the amine (N-Boc-piperazine), a coupling reagent, and typically an organic base (e.g., DIPEA, Et₃N). The choice of coupling reagent is critical and directly impacts reaction efficiency, cost, and the suppression of side reactions, most notably the racemization of chiral centers.
Key Reagent Classes:
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are renowned for their high efficiency and rapid reaction kinetics, forming highly reactive O-acylisourea intermediates.[2][] HATU, in particular, consistently delivers high purity products with minimal side reactions.
-
Phosphonium Salts (PyBOP): Phosphonium salts like PyBOP are also highly efficient and are particularly valued for their low risk of racemization.[2] A significant advantage is that their byproducts are not carcinogenic.[2]
-
Carbodiimides (EDC, DIC): These are cost-effective and common reagents. However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. Their performance is dramatically improved by the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which act as activated ester intermediates, increasing efficiency and suppressing side reactions.[2]
Comparative Performance Data
The following table summarizes the general performance of these reagent classes in demanding peptide synthesis, which serves as a reliable proxy for complex amide bond formations.
| Reagent Class | Example Reagent(s) | Typical Crude Purity | Key Strengths & Causality | Potential Weaknesses |
| Uronium/Aminium | HATU, HCTU | High | Fast kinetics and high reactivity due to the formation of a highly activated acyl-uronium species.[] | Higher cost; can cause side reactions at the terminus in some specific cases.[4] |
| Phosphonium | PyBOP | High | Low racemization potential; byproducts are generally non-toxic.[2] | Can be less effective than HATU for highly hindered couplings. |
| Carbodiimide + Additive | EDC + HOBt/Oxyma | Moderate to High | Cost-effective and widely applicable. The additive intercepts the reactive O-acylisourea to form a more stable active ester, minimizing racemization. | Slower reaction times compared to uronium salts; byproduct removal (DCU for DCC) can be challenging. |
Experimental Protocol: General Procedure for HATU-Mediated Coupling
This protocol describes a typical solution-phase coupling of a generic carboxylic acid with N-Boc-piperazine.
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add N-Boc-piperazine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The order of addition can be critical; pre-mixing the acid, HATU, and base for a brief period before adding the amine can be beneficial.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Workflow Diagram: Uronium Salt-Mediated Coupling
Caption: Two-step amide synthesis via an acyl chloride intermediate.
Strategy 3: Multi-Component Reactions (MCRs)
For rapid library synthesis and discovery chemistry, MCRs provide an elegant route to complex molecules in a single step. The Ugi three-component reaction is a prime example where N-Boc-piperazine can be employed as the amine component. [5]
Principle of the Ugi Reaction
The Ugi reaction combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to form a di-amide derivative. By replacing the standard carboxylic acid and amine with a single molecule containing both functionalities (an amino acid) and using N-Boc-piperazine as a different amine, a piperazine-containing peptide-like scaffold can be generated rapidly. [5]
Experimental Protocol: Ugi Reaction with N-Boc-Piperazine
-
Setup: Combine a benzaldehyde derivative (1.0 eq), N-Boc-piperazine (1.0 eq), and benzyl isocyanide (1.0 eq) in a suitable solvent like 2,2,2-trifluoroethanol (TFE).
-
Addition: Add acetic acid (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Workup: Concentrate the reaction mixture and purify directly by chromatography to isolate the complex amide product.
Logic Diagram: Ugi Reaction
Caption: Convergent synthesis using a four-component Ugi reaction.
Conclusion and Recommendations
The choice of an alternative to this compound is fundamentally a decision about which amide bond formation strategy to employ.
-
For Versatility and High Success Rate: The use of uronium/aminium salt coupling reagents (Strategy 1) , particularly HATU, is the gold standard for most lab-scale applications, offering high yields and compatibility with sensitive functional groups.
-
For Scale-Up and Cost-Effectiveness: The acyl chloride method (Strategy 2) is a robust and economical choice, especially when the substrate is not sensitive to the slightly harsher conditions.
-
For Rapid Discovery and Library Synthesis: Multi-component reactions like the Ugi reaction (Strategy 3) offer unparalleled efficiency in generating structural diversity from simple building blocks.
By understanding the causality behind each method, researchers can select the optimal pathway, troubleshoot effectively, and achieve their synthetic goals with confidence and precision.
References
-
Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved January 17, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved January 17, 2026, from [Link]
-
Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421. Retrieved January 17, 2026, from [Link]
-
Kotha, S., & Meshram, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. Retrieved January 17, 2026, from [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5530. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved January 17, 2026, from [Link]
-
Sahn, J. J., et al. (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 7(10), 2026-2032. Retrieved January 17, 2026, from [Link]
-
Valeur, E., & Guillon, J. (2009). The use of oxalyl chloride in organic synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of (4-Boc-piperazin-1-yl)-oxo-acetic acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds invariably generates chemical waste that requires meticulous management. (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS No: 788153-44-6), a key building block in organic synthesis, is one such compound whose disposal necessitates a structured and informed approach to ensure personnel safety and environmental compliance.[1] This guide provides an in-depth, procedural framework for the proper disposal of this reagent, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicity data for this compound is not extensively documented, a hazard assessment can be extrapolated from its structural motifs—the Boc-protected piperazine and the carboxylic acid—and data from similar compounds.
-
Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory irritants.[2][3]
-
Carboxylic Acid Group: Carboxylic acids can be corrosive and irritating to the skin and eyes.[4]
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable but can be cleaved under acidic conditions, generating isobutylene and carbon dioxide.[5]
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) inside a certified chemical fume hood.[4]
Table 1: Hazard Profile and Recommended Precautions
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Handling Environment |
| Skin Irritant | Nitrile gloves (double-gloving recommended), lab coat | Chemical Fume Hood |
| Eye Irritant | Chemical safety goggles and/or face shield | Chemical Fume Hood |
| Respiratory Irritant | Use of a fume hood is critical to avoid inhalation | Chemical Fume Hood |
| Acute Oral Toxicity (Potential) | No eating, drinking, or smoking in the handling area | Chemical Fume Hood |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule of chemical disposal is that waste must be segregated, properly contained, and handled by a licensed chemical waste management company.[7][8] Under no circumstances should this compound or its residues be discharged into the sanitary sewer system or mixed with general refuse.[7][9]
Diagram 1: Decision Workflow for Disposal
Caption: Logical flow for proper disposal management.
Protocol 1: Disposal of Solid this compound
This protocol applies to unused, expired, or contaminated solid material.
-
Personal Protective Equipment (PPE): Don two pairs of nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Work Area: Conduct all operations within a certified chemical fume hood.
-
Waste Container:
-
Select a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is designated for solid, non-halogenated organic waste.[4][11]
-
Ensure the container is clean, dry, and compatible with the waste. Never use a container that previously held incompatible materials like strong bases or oxidizing agents.[9][11]
-
-
Transfer: Carefully transfer the solid waste into the designated container using a clean spatula. Avoid generating dust.[12] If dust is unavoidable, additional respiratory protection may be necessary.
-
Labeling:
-
Storage: Secure the lid tightly. Store the container in a designated and clearly marked Satellite Accumulation Area (SAA) away from incompatible materials.[14] The SAA should be in a cool, dry, and well-ventilated location.
Protocol 2: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, mother liquors, and solutions from extraction or chromatography.
-
PPE and Work Area: Adherence to the PPE and fume hood requirements outlined in Protocol 1 is mandatory.
-
Waste Segregation:
-
This compound is a non-halogenated organic acid. The waste stream must be segregated accordingly.[9][15]
-
Crucially, do not mix this acidic waste with bases, cyanides, sulfides, or strong oxidizing agents. [11][15] Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire.
-
-
Waste Container:
-
Use a designated HDPE or glass container for non-halogenated organic liquid waste.
-
Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[4]
-
-
Transfer: Using a funnel, carefully pour the liquid waste into the container.
-
Labeling: Label the container as described in Protocol 1, ensuring all solvent components and their percentages are listed (e.g., "Methanol 50%, Water 40%, this compound 10%").
-
Storage: Tightly seal the container and store it in the designated SAA.
Part 3: Spill Management and Decontamination
Accidents, though preventable, require a prepared response. A spill of this compound, whether solid or liquid, should be treated as a hazardous event.
Diagram 2: Spill Response Protocol
Caption: Step-by-step actions for spill containment.
Procedure for Spill Cleanup:
-
Immediate Action: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of inhalation.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. For solid spills, avoid actions that create dust.[12]
-
Cleanup:
-
Wearing full PPE, carefully collect the spilled material. For solids, gently sweep them up.[8] For liquids, allow the absorbent to fully capture the material before scooping it into a designated waste container.
-
Place all contaminated materials (absorbent, gloves, wipes) into a properly labeled hazardous waste bag or container.
-
-
Decontamination: Clean the spill surface with soap and water, then wipe it down with a suitable solvent (e.g., 70% ethanol). All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Seal and label the waste container from the spill cleanup and move it to the SAA for professional disposal.[8]
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that prioritizes safety, demonstrates environmental stewardship, and complies with all relevant regulations.
References
- Benchchem. (n.d.). A Guide to the Safe Disposal of N-Boc-N,N-bis(2-chloroethyl)amine.
- ChemSRC. (n.d.). 4-Boc-Piperazine MSDS/SDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
- Echemi. (n.d.). This compound.
- Echemi. (n.d.). N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine.
- MedChemExpress. (2025). Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate-SDS.
- MedChemExpress. (2025). tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate-SDS.
- Fisher Scientific. (2018). SAFETY DATA SHEET: Piperazine.
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Echemi. (n.d.). 4-N-Boc-2-Oxo-piperazine-1-acetic acid.
- University of Engineering and Technology, Lahore. (n.d.). Laboratory Waste Disposal Guidelines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- University of Toronto. (2019). HANDLING PROCEDURES FOR CHEMICAL WASTES.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Boc-3-oxopiperazine.
Sources
- 1. echemi.com [echemi.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.es [fishersci.es]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Boc-piperazin-1-yl)-oxo-acetic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS No. 788153-44-6).[1] The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
This compound is a bifunctional molecule, incorporating a carboxylic acid and a Boc-protected piperazine moiety. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing its constituent functional groups and data from structurally similar compounds.
Safety data sheets (SDS) for analogous N-Boc protected piperazines and organic acids consistently list the following hazard statements:
The compound is a solid, likely a crystalline powder, meaning the primary exposure risks during handling are inhalation of dust and direct contact with skin and eyes.[2][7] Therefore, a comprehensive PPE strategy must mitigate these specific risks.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a static checklist but a dynamic risk assessment. The following directives are the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Direct contact with acidic or irritating powders can cause severe and potentially irreversible eye damage.[8][9]
-
Mandatory: At all times when handling the solid or its solutions, ANSI-compliant (or equivalent) chemical splash goggles are required.[10] Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing entry of fine dusts and splashes.[11]
-
Recommended for High-Risk Tasks: When handling bulk quantities (>50 g) or during procedures with a high splash potential (e.g., rapid additions, quenching), a full-face shield must be worn in addition to chemical splash goggles.[9][10][12]
Hand Protection: Preventing Dermal Absorption
The acidic nature of the compound and its potential as a skin irritant necessitates the use of appropriate chemical-resistant gloves.[8]
-
Primary Choice: Nitrile rubber gloves are the recommended choice for handling this compound and its solutions in common laboratory solvents.[8][12] They provide excellent resistance to a wide range of chemicals and offer good dexterity.
-
Protocol: Always inspect gloves for tears or holes before use.[4] Use a proper glove removal technique to avoid contaminating your skin. Never reuse disposable gloves.[12] For prolonged tasks or when handling concentrated solutions, consider double-gloving.
Body Protection: Shielding Against Incidental Contact
Protecting exposed skin is critical. Many lab-acquired chemical exposures occur on the arms, legs, or torso from minor spills and splashes.
-
Laboratory Coat: A properly-sized, fully-buttoned, chemical-resistant lab coat must be worn at all times.[8][10][12] The sleeves should be of sufficient length to prevent skin exposure between the glove and the cuff.[12]
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[10][11][13] Porous shoes, such as mesh sneakers or sandals, are strictly forbidden in the laboratory.
-
High-Volume Work: For transfers of large quantities, a chemical-resistant apron provides an additional layer of protection.[10][12]
Operational Plan: PPE in Practice
The required level of PPE correlates directly with the specific task and the associated risks. The following step-by-step guidance outlines the PPE and safety workflow for common laboratory operations.
Step 1: Preparation and Weighing (Solid Compound)
This stage presents a significant risk of dust inhalation and dispersal.
-
Engineering Control: All weighing operations must be conducted within a certified laboratory chemical fume hood or a powder containment hood.[10][12]
-
PPE Donning: Before entering the hood, don a lab coat, chemical splash goggles, and nitrile gloves.
-
Handling: Handle the container with care to minimize dust generation.[3] Use anti-static weigh boats or weighing paper to prevent powder from clinging and becoming airborne.
-
Post-Weighing: After securely closing the primary container, wipe down the spatula, weigh boat, and balance area with a damp cloth or towel to collect any residual dust before disposal.
Step 2: Dissolution and Reaction Setup
This stage introduces liquid splash hazards.
-
Engineering Control: All liquid handling and reaction setups must occur within a chemical fume hood.[12]
-
PPE: Maintain the use of a lab coat, goggles, and nitrile gloves.
-
Procedure: When adding solvents, do so slowly and carefully. When preparing acidic solutions, always add the acid (or acidic compound) to the water/solvent, never the other way around, to prevent violent splashing.[8][13]
Step 3: Waste Handling and Disposal
Contaminated materials pose a continuing risk and must be handled with the same care as the parent compound.
-
Segregation: Dispose of contaminated gloves, weigh boats, and pipette tips in a dedicated, clearly labeled hazardous waste container.[12][14]
-
Waste Collection: Acidic waste solutions should be collected in a compatible, sealed container (e.g., polyethylene).[10] Store waste containers away from incompatible materials like bases and strong oxidizers.[10]
-
Labeling: Ensure all waste containers are accurately labeled with their chemical contents.[14]
The following table summarizes the minimum PPE requirements for different operational scales.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing & Transfer | < 10 g | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Weighing & Transfer | > 10 g | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Any Scale | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | < 50 mL | Goggles & Face Shield | Heavy Nitrile/Neoprene Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | > 50 mL | Evacuate & Call EHS | N/A | N/A | N/A |
Emergency Protocols: Immediate Action Plans
Chemical Spill Response
-
Alert Personnel: Immediately notify colleagues in the vicinity and the laboratory supervisor.[15]
-
Small Spill (<50 mL / 5g): If you are trained and it is safe to do so, confine the spill using a spill kit or absorbent material.[12] For acidic solids or solutions, use a neutralizer like sodium bicarbonate.[14] Wearing appropriate PPE (goggles, face shield, apron, double gloves), clean the area from the outside in.[14][15] Seal all waste in a labeled plastic bag for disposal.[12]
-
Large Spill (>50 mL / 5g): Evacuate the area immediately.[12] Close the doors and prevent re-entry. Notify your institution's Environmental Health & Safety (EHS) department for emergency response.[12]
Personal Exposure and First Aid
The speed of response is critical to mitigating injury.
-
Eye Contact: Immediately proceed to the nearest emergency eyewash station. Forcibly hold the eyelids open and flush with water for a minimum of 15 minutes.[12][16] Remove contact lenses if present. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing while moving to the nearest emergency shower.[12][15] Flush the affected area with copious amounts of water for at least 15 minutes.[16] Seek medical attention.[12]
-
Inhalation: Move to fresh air immediately.[3] If you feel unwell or have difficulty breathing, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water and seek immediate medical attention.[4][17]
Procedural Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
-
Zaera Research Group. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. University of California, Riverside. [Link]
-
Dr.Oracle. (2025, October 18). What is the emergency treatment for acid exposure? Dr. Oracle. [Link]
-
Washington State University. STANDARD OPERATING PROCEDURE: Organic Acids. WSU. [Link]
-
Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill? AbsorbentsOnline.com. [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. FSU EHS. [Link]
-
University of Colorado Boulder Research Safety. Emergency Procedures for Incidents Involving Chemicals. CU Boulder. [Link]
-
HonestBee. (2026, January 7). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? HonestBee. [Link]
-
University of Utah. Acid Handling SOP. University of Utah Office of Environmental Health & Safety. [Link]
-
Capot Chemical. (2013, September 11). MSDS of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid. Capot Chemical. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT. [Link]
-
Upreti, M., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(6), 7862-7880. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. peptide.com [peptide.com]
- 8. flinnsci.com [flinnsci.com]
- 9. leelinework.com [leelinework.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. honestbeeltd.com [honestbeeltd.com]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. csub.edu [csub.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 16. droracle.ai [droracle.ai]
- 17. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
